Biotin-PEG4-amino-t-Bu-DADPS-C6-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[2-[6-azidohexoxy(diphenyl)silyl]oxy-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N7O9SSi/c1-43(2,59-61(35-15-7-5-8-16-35,36-17-9-6-10-18-36)58-24-14-4-3-13-22-47-50-44)34-46-40(52)21-25-54-27-29-56-31-32-57-30-28-55-26-23-45-39(51)20-12-11-19-38-41-37(33-60-38)48-42(53)49-41/h5-10,15-18,37-38,41H,3-4,11-14,19-34H2,1-2H3,(H,45,51)(H,46,52)(H2,48,49,53)/t37-,38-,41-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHHHVOFXKFHMG-PCXFPAGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67N7O9SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Biotin-PEG4-amino-t-Bu-DADPS-C6-azide: A Versatile Tool in Chemical Biology and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is a sophisticated, multi-functional chemical probe designed for advanced applications in chemical biology, proteomics, and drug discovery. This heterobifunctional molecule incorporates several key features: a biotin (B1667282) moiety for high-affinity purification, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, an acid-labile dialkoxydiphenylsilane (DADPS) linker for mild cleavage, and a terminal azide (B81097) group for bioorthogonal conjugation via "click chemistry." This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its role as a cleavable linker in proteomic studies and the construction of Proteolysis Targeting Chimeras (PROTACs).
Introduction
The study of protein-small molecule interactions is fundamental to understanding cellular processes and for the development of novel therapeutics. Chemical probes that enable the identification and enrichment of these interactions are invaluable tools. This compound has emerged as a powerful reagent in this field, offering a unique combination of features that facilitate the selective labeling, capture, and subsequent release of target biomolecules. Its application is particularly prominent in the field of chemical proteomics for the identification of protein targets of small molecules and in the synthesis of PROTACs, a novel therapeutic modality designed to induce targeted protein degradation.
Molecular Structure and Core Components
The structure of this compound is modular, with each component contributing a specific function:
-
Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) (Kd ≈ 10-14 M), enabling highly selective and robust enrichment of labeled biomolecules from complex mixtures.
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that increases the aqueous solubility of the entire molecule.[1] The PEG linker also extends the distance between the biotin tag and the conjugated biomolecule, minimizing steric hindrance during binding to streptavidin.[1]
-
amino-t-Bu-DADPS (Dialkoxydiphenylsilane): This acid-labile linker is a key feature of the molecule. The silicon-oxygen bonds are susceptible to cleavage under mild acidic conditions, such as treatment with formic acid.[2][3] This allows for the release of captured biomolecules from streptavidin resin without the need for harsh denaturing conditions that could interfere with downstream analysis like mass spectrometry.
-
C6-azide (6-azidohexyl): The terminal azide group serves as a handle for bioorthogonal ligation. It can react specifically with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5] These "click chemistry" reactions are highly efficient and can be performed in complex biological media.
Physicochemical and Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value |
| Molecular Formula | C43H67N7O9SSi |
| Molecular Weight | 886.18 g/mol |
| CAS Number | 1260247-50-4 |
| Appearance | Solid |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO (257.5 mg/mL, 290.57 mM).[4] Also soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline (5 mg/mL, 5.64 mM).[4] |
| Storage Conditions | Store in pure form at -20°C for up to 3 years.[4] Solutions are unstable and should be freshly prepared.[2][4][5] |
| Cleavage Condition | Mild acid, such as 10% formic acid for 30 minutes.[2] |
| Residual Mass after Cleavage | The DADPS linker leaves a small hydroxyl-containing remnant on the labeled peptide after cleavage.[3] |
Experimental Protocols
The following are generalized protocols for the key applications of this compound. Optimization may be required for specific experimental systems.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-containing probe to an alkyne-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
DMSO
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the biotin-azide probe. A 5-10 fold molar excess of the probe is typically used.
-
Prepare a fresh solution of the copper catalyst. Premix CuSO4 and THPTA in a 1:5 molar ratio in buffer.
-
Add the copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate. The final concentrations are typically in the range of 1-2 mM for ascorbate and 0.1-0.5 mM for copper.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
The reaction can be quenched by the addition of EDTA or by proceeding directly to a purification step (e.g., protein precipitation, size exclusion chromatography) to remove excess reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for applications in living systems where copper toxicity is a concern.
Materials:
-
Strained alkyne (e.g., DBCO, BCN)-modified biomolecule
-
This compound
-
Suitable buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Combine the strained alkyne-modified biomolecule with the biotin-azide probe in a suitable buffer. A 2-5 fold molar excess of the probe is often sufficient.
-
Incubate the reaction mixture for 1-24 hours at room temperature or 37°C.[5] Reaction times will vary depending on the specific strained alkyne and the concentrations of the reactants.
-
After the incubation period, the labeled biomolecule can be purified to remove unreacted probe.
Enrichment and Cleavage of Biotinylated Biomolecules
This protocol outlines the capture of the biotin-labeled biomolecule and its subsequent release via cleavage of the DADPS linker.
Materials:
-
Biotinylated sample from the CuAAC or SPAAC reaction
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea (B33335) buffer)
-
Cleavage buffer: 10% formic acid in water
-
Neutralization buffer (e.g., ammonium (B1175870) bicarbonate)
Procedure:
-
Enrichment:
-
Incubate the biotinylated sample with streptavidin beads for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of varying stringency is recommended.
-
-
Cleavage:
-
After the final wash, resuspend the beads in the cleavage buffer (10% formic acid).
-
Incubate for 30 minutes at room temperature with occasional vortexing.[2]
-
Centrifuge the beads and collect the supernatant containing the released biomolecules.
-
Repeat the cleavage step and pool the supernatants for maximal recovery.
-
-
Post-Cleavage Processing:
-
The acidic eluate should be immediately neutralized or dried down and reconstituted in a buffer compatible with downstream applications such as mass spectrometry.
-
Applications in Research and Drug Development
Chemical Proteomics and Target Identification
A primary application of this probe is in activity-based protein profiling (ABPP) and other chemical proteomics workflows to identify the protein targets of a small molecule. In a typical experiment, a small molecule of interest is functionalized with an alkyne group. This alkyne-tagged molecule is then incubated with a cell lysate or live cells. After labeling, the proteome is reacted with this compound via click chemistry. The biotinylated proteins are then enriched on streptavidin beads, washed, and subsequently released by cleaving the DADPS linker. The enriched proteins are then identified by mass spectrometry. The cleavable nature of the DADPS linker is advantageous as it avoids the co-elution of streptavidin-derived peptides during on-bead digestion, a common issue with non-cleavable biotin probes.
Synthesis of PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can serve as a versatile building block in the synthesis of PROTACs. The azide group can be used to conjugate the linker to either the target protein ligand or the E3 ligase ligand, which has been appropriately functionalized with an alkyne. The biotin moiety can be used for purification or as a tool compound for in vitro binding assays. The PEG and DADPS components can influence the solubility and pharmacokinetic properties of the resulting PROTAC.
Visualizations
General Workflow for Chemical Proteomics
The following diagram illustrates a typical experimental workflow for identifying protein targets of a small molecule using this compound.
Caption: Chemical proteomics workflow using the cleavable biotin probe.
PROTAC Assembly Logic
This diagram shows the conceptual assembly of a PROTAC molecule using the azide-functionalized linker.
Caption: Conceptual assembly of a PROTAC using the linker.
Conclusion
This compound is a highly versatile and powerful tool for modern chemical biology and drug discovery. Its modular design, incorporating a high-affinity tag, a solubility-enhancing spacer, an acid-cleavable linker, and a bioorthogonal handle, provides researchers with a sophisticated reagent for the identification and characterization of protein-small molecule interactions. The ability to mildly release captured biomolecules makes it particularly well-suited for mass spectrometry-based proteomics. As the fields of chemical proteomics and targeted protein degradation continue to evolve, the utility of well-designed chemical probes like this one will undoubtedly continue to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Core Components of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the multifunctional molecule Biotin-PEG4-amino-t-Bu-DADPS-C6-azide, a sophisticated chemical tool pivotal in the advancement of targeted protein degradation and bioconjugation strategies. This document will dissect each component of the molecule, presenting quantitative data, detailed experimental protocols, and visual representations of its application in relevant biological pathways and experimental workflows.
Molecular Architecture and Component Analysis
This compound is a heterobifunctional linker designed for advanced applications in chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure is modular, with each component imparting a specific functionality.
Diagram of Molecular Components:
Caption: Modular components of the this compound linker.
Biotin: The Affinity Handle
The biotin moiety serves as a high-affinity capture tag, renowned for its strong and specific interaction with streptavidin and avidin (B1170675) proteins. This interaction is fundamental to numerous biochemical applications, including the purification and detection of biotinylated molecules.
PEG4: The Hydrophilic Spacer
The polyethylene (B3416737) glycol (PEG) spacer, consisting of four ethylene (B1197577) glycol units (PEG4), confers several advantageous properties. It enhances the aqueous solubility of the entire molecule and the resulting conjugate.[][2] The length and flexibility of the PEG4 spacer also minimize steric hindrance, allowing the terminal functional groups to efficiently interact with their respective binding partners.[3]
amino-t-Bu-DADPS: The Cleavable Core
The core of this linker is the dialkoxydiphenylsilane (DADPS) group, which is an acid-labile cleavable linker. The "amino-t-Bu" component refers to a tert-butoxycarbonyl (Boc) protected amine. The Boc group is a common acid-labile protecting group in organic synthesis, used to prevent the amine from undergoing unwanted reactions during synthesis and allowing for selective deprotection under specific acidic conditions.[4][5]
The DADPS linker's key feature is its susceptibility to cleavage under mild acidic conditions, such as with formic acid.[6][7] This allows for the release of the conjugated molecule from the biotin affinity tag after purification, which is particularly advantageous in proteomics studies where the presence of the bulky biotin-streptavidin complex can interfere with mass spectrometry analysis.[8]
C6-azide: The Bioorthogonal Reactive Group
The molecule terminates in a six-carbon (C6) alkyl chain functionalized with an azide group (-N3). The C6 chain provides additional spatial separation between the core and the reactive group.[6] The azide is a key functional group for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[9] It can readily participate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-containing molecule.[9][10]
Quantitative Data
The performance of the DADPS cleavable linker has been quantitatively compared to other linkers in proteomics studies.
| Linker Type | Cleavage Condition | Cleavage Efficiency | Residual Mass | Reference |
| DADPS | 10% Formic Acid, 30 min | >98% | 143 Da | [6][7] |
| Azobenzene (AZO) | Sodium dithionite | Variable | Variable (potential for side reactions) | [11][12] |
Experimental Protocols
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the this compound to an alkyne-functionalized protein of interest (POI) ligand to synthesize a PROTAC.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
E3 ligase ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed, anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve the alkyne-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent.
-
Prepare a fresh stock solution of sodium ascorbate (100 mM in water).
-
Prepare a premix of CuSO4 and THPTA in water. A typical ratio is 1:5 (e.g., 20 mM CuSO4 and 100 mM THPTA).
-
Add the CuSO4/THPTA premix to the reaction mixture to a final concentration of approximately 0.1-0.25 mM copper.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the PROTAC can be purified by reverse-phase HPLC.
Protein Biotinylation and Cleavage for Mass Spectrometry Analysis
This protocol outlines the biotinylation of an alkyne-modified protein, its subsequent purification, and the cleavage of the DADPS linker.
Materials:
-
Alkyne-modified protein
-
This compound
-
Streptavidin-agarose beads
-
10% Formic Acid
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer for mass spectrometry (e.g., 50 mM ammonium (B1175870) bicarbonate)
Procedure:
-
Biotinylation (CuAAC): Perform the CuAAC reaction as described in Protocol 3.1 to conjugate the biotin linker to the alkyne-modified protein.
-
Purification of Biotinylated Protein:
-
Equilibrate streptavidin-agarose beads with wash buffer.
-
Incubate the biotinylated protein sample with the beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-biotinylated proteins.
-
-
Cleavage of the DADPS Linker:
-
Sample Preparation for Mass Spectrometry:
-
Neutralize the formic acid in the supernatant by adding an appropriate amount of a basic buffer (e.g., ammonium bicarbonate).
-
The protein is now ready for downstream processing such as tryptic digestion and mass spectrometry analysis.
-
Visualizations
PROTAC Mechanism of Action
References
- 2. nbinno.com [nbinno.com]
- 3. Protocols [baseclick.eu]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
The Mechanism of Action of Biotinylated PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs), including those previously considered "undruggable".[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
Biotinylation of PROTACs has become an invaluable tool in the study and development of these targeted protein degraders. The biotin (B1667282) tag serves as a versatile handle for a wide range of biochemical applications, including the purification of synthesized PROTACs, assessment of target engagement through pull-down assays, and the identification of PROTAC-protein interactions.[1] This technical guide provides a comprehensive overview of the mechanism of action of biotinylated PROTACs, detailed experimental protocols, and quantitative data to aid researchers in this field.
Core Mechanism of Action
The fundamental mechanism of a biotinylated PROTAC follows the same principles as its non-biotinylated counterpart. The process can be broken down into several key steps:
-
Cellular Entry: The PROTAC must first traverse the cell membrane to reach its intracellular target. The physicochemical properties of the PROTAC, including the linker and any modifications like biotinylation, can influence its cell permeability.[2][3]
-
Binary Complex Formation: Once inside the cell, the PROTAC can bind to either the POI or the E3 ligase to form a binary complex.[4]
-
Ternary Complex Formation: The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC efficacy. The geometry and stability of this complex are critical for efficient ubiquitination.[5][6][7] The biotin tag is generally not considered to directly participate in the formation of the ternary complex, but its attachment point and the linker used can influence the overall conformation and stability.
-
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain.[8]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.[2]
-
PROTAC Recycling: After the degradation of the POI, the PROTAC is released and can engage in another cycle of degradation, acting in a catalytic manner.
The biotin moiety itself is primarily utilized as a powerful analytical tool to interrogate these steps rather than being an active participant in the degradation mechanism.
The Role of Biotin in Studying PROTAC Mechanism
The high-affinity interaction between biotin and streptavidin (or avidin) is leveraged in a variety of assays to study biotinylated PROTACs:
-
Target Engagement: Streptavidin pull-down assays can confirm that the biotinylated PROTAC binds to its intended target within the cellular environment.[1]
-
Interactome Profiling: Proximity-dependent biotinylation (BioID) techniques, where a biotin ligase is fused to the E3 ligase, can be used with biotinylated PROTACs to identify proteins that are brought into proximity by the PROTAC, providing insights into the composition of the ternary complex and potential off-target effects.[9][10][11][12]
-
Biophysical Characterization: Biotinylated components (either the PROTAC or one of the protein partners) are frequently used in biophysical assays like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) to quantitatively measure the binding affinities and kinetics of binary and ternary complex formation.[5][7][13]
Quantitative Data on Biotinylated PROTACs
The efficacy of PROTACs is typically quantified by their DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values.[14] The following tables summarize available quantitative data for select biotinylated PROTACs.
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Biotinylated BTK PROTACs | ||||||
| NC-1 (non-covalent control) | BTK | CRBN | Mino | 2.2 | 97 | [15] |
| IR-1 (irreversible covalent) | BTK | CRBN | Mino | <10 | ~90 | [15] |
| IR-2 (irreversible covalent) | BTK | CRBN | Mino | <10 | ~90 | [15] |
| RC-3 (reversible covalent) | BTK | CRBN | Mino | <10 | ~90 | [15] |
| Biotinylated BET PROTACs | ||||||
| dBET1 | BRD4 | CRBN | Jurkat | ~30 | >90 | [16] |
| dBET6 | BRD3 | CRBN | Jurkat | 30 | >90 | [16] |
Experimental Protocols
I. Synthesis of a Biotinylated PROTAC
This protocol provides a general strategy for the synthesis of a biotinylated PROTAC using a Biotin-PEG-linker.[17]
Materials:
-
Warhead with a suitable functional group (e.g., carboxylic acid)
-
E3 ligase ligand with a suitable functional group (e.g., amine)
-
Biotin-PEG-amine linker
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Standard organic synthesis glassware and purification equipment (e.g., HPLC)
Procedure:
-
Coupling of Warhead to Linker:
-
Dissolve the warhead-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Biotin-PEG-amine (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting biotinylated warhead-linker intermediate by flash chromatography or preparative HPLC.
-
-
Coupling of E3 Ligase Ligand:
-
The biotinylated warhead-linker intermediate must have a suitable functional group to react with the E3 ligase ligand. If necessary, perform additional synthetic steps to install a reactive handle.
-
Follow a similar peptide coupling procedure as in step 1 to conjugate the E3 ligase ligand to the biotinylated warhead-linker intermediate.
-
Purify the final biotinylated PROTAC by preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
II. Western Blot for PROTAC-Mediated Degradation
This protocol details the steps to quantify the degradation of a target protein after treatment with a PROTAC.[14][18]
Materials:
-
Cultured cells expressing the target protein
-
Biotinylated PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the biotinylated PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
III. Streptavidin Pull-Down for Target Engagement
This protocol utilizes the biotin tag to confirm the interaction of the PROTAC with its target protein in a cellular context.[1]
Materials:
-
Cultured cells
-
Biotinylated PROTAC
-
Cell lysis buffer
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the biotinylated PROTAC at an effective concentration for a specified duration.
-
Include a vehicle control and, if available, a non-biotinylated PROTAC control.
-
Lyse the cells as described in the Western Blot protocol.
-
-
Streptavidin Pull-Down:
-
Equilibrate the streptavidin beads by washing them with lysis buffer.
-
Incubate the cell lysates with the equilibrated streptavidin beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating.
-
Analyze the eluate by Western blotting using an antibody against the target protein.
-
IV. NanoBRET Assay for Target Engagement and Ternary Complex Formation
The NanoBRET assay is a powerful live-cell method to quantify PROTAC binding to its target and the formation of the ternary complex.[19][20][21]
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase.
-
Fluorescent tracer for the target protein.
-
For ternary complex assay: Cells co-expressing the NanoLuc®-target fusion and a HaloTag®-E3 ligase fusion, along with a HaloTag® fluorescent ligand.
-
Biotinylated PROTAC.
-
Opti-MEM® I Reduced Serum Medium.
-
96- or 384-well white assay plates.
-
Luminometer capable of measuring BRET.
Procedure (Target Engagement):
-
Seed cells expressing the NanoLuc®-target fusion in assay plates.
-
Add the fluorescent tracer to the cells.
-
Add serial dilutions of the biotinylated PROTAC.
-
Incubate to allow for binding to reach equilibrium.
-
Measure the NanoBRET signal. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC.
Procedure (Ternary Complex Formation):
-
Seed cells co-expressing the NanoLuc®-target and HaloTag®-E3 ligase fusions.
-
Label the HaloTag®-E3 ligase with the fluorescent ligand.
-
Add serial dilutions of the biotinylated PROTAC.
-
Incubate to allow for ternary complex formation.
-
Measure the NanoBRET signal. An increase in the BRET signal indicates the formation of the ternary complex.
Visualizations
Caption: General mechanism of action for a biotinylated PROTAC.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
Caption: Workflow for Streptavidin Pull-Down assay to confirm target engagement.
Conclusion
Biotinylated PROTACs are indispensable tools for the development and mechanistic understanding of targeted protein degradation. While the biotin tag itself is not a direct modulator of the core degradation machinery, its utility in a wide array of biochemical and cellular assays allows for a detailed dissection of the entire process, from target engagement and ternary complex formation to the ultimate degradation of the protein of interest. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize biotinylated PROTACs in their drug discovery and development efforts. Further research focusing on the direct comparison of biotinylated versus non-biotinylated PROTACs will be beneficial in fully elucidating any subtle effects the biotin tag may have on the pharmacokinetics and pharmacodynamics of these powerful molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A biotin targeting chimera (BioTAC) system to map small molecule interactomes in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.chalmers.se [research.chalmers.se]
- 9. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifesensors.com [lifesensors.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
An In-depth Technical Guide to Biotin-PEG4-amino-t-Bu-DADPS-C6-azide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. At the heart of many TPD strategies are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cellular permeability, and overall degradation activity. This technical guide provides a comprehensive overview of a specific, multifunctional PROTAC linker: Biotin-PEG4-amino-t-Bu-DADPS-C6-azide. We will delve into its structural components, its role in PROTAC synthesis and application, and provide detailed experimental protocols for the characterization of PROTACs incorporating this linker.
Introduction to this compound
This compound is a chemically versatile, PEG-based linker designed for the synthesis of PROTACs.[1][2][3] Its modular design incorporates several key functionalities:
-
Biotin (B1667282): A high-affinity ligand for streptavidin, enabling a wide range of biochemical applications such as purification, detection, and pull-down assays.
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The length of the PEG chain is a critical parameter in optimizing the distance between the target protein and the E3 ligase for efficient ubiquitination.
-
Amino-t-Bu: A tertiary butyl-protected amine group that can be deprotected for conjugation to a ligand for either the protein of interest (POI) or an E3 ligase.
-
DADPS (Dialkoxydiphenylsilane): A cleavable linker moiety. The DADPS group is stable under many chemical conditions but can be cleaved under mild acidic conditions (e.g., with formic acid).[4][5][6] This feature is particularly valuable in chemoproteomic workflows for identifying the targets of a PROTAC.
-
C6-azide: A terminal azide (B81097) group that allows for facile and efficient conjugation to an alkyne-containing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[7][8][9]
Role in Targeted Protein Degradation
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][10] The linker plays a pivotal role in this process by bridging the POI-binding ligand and the E3 ligase-binding ligand and orienting them productively within the ternary complex.
The this compound linker offers a strategic advantage in PROTAC development. The azide and protected amine functionalities allow for a modular and convergent synthetic strategy. The biotin tag serves as a powerful tool for downstream biochemical and proteomic analyses, while the cleavable DADPS moiety facilitates the release of captured proteins for mass spectrometry-based identification.
PROTAC Synthesis utilizing this compound
The synthesis of a PROTAC using this linker typically involves a multi-step process, leveraging the orthogonal reactivity of the azide and protected amine groups. A general synthetic workflow is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Click Chemistry with Azide-Containing Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Precision of Click Chemistry
In the landscape of modern chemical biology, drug development, and materials science, the ability to reliably and specifically connect molecular building blocks is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, offers a suite of powerful, reliable, and selective reactions for this purpose.[1] At the heart of this chemical toolbox is the azide-alkyne cycloaddition, a reaction that has become indispensable for its efficiency and bioorthogonality—the ability to proceed in complex biological environments without interfering with native biochemical processes.[1]
This technical guide provides a comprehensive exploration of click chemistry, with a specific focus on the versatile role of azide-containing linkers. We will delve into the two primary modalities of the azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide will offer a comparative analysis of their kinetics, detailed experimental protocols, and their applications, particularly in the realm of bioconjugation and drug discovery.
Core Concepts: The Role of Azide-Containing Linkers
The azide (B81097) group (-N₃) is a cornerstone of click chemistry, serving as a highly selective and stable functional handle. Its incorporation into linker molecules, often featuring polyethylene (B3416737) glycol (PEG) chains, provides a powerful platform for bioconjugation.[1] Azide-PEG linkers offer several key advantages in biological applications:
-
Enhanced Solubility: The hydrophilic nature of the PEG component increases the water solubility of hydrophobic molecules, which is critical for their use in biological systems.
-
Improved Pharmacokinetics: In drug delivery, PEG linkers can enhance the stability and extend the circulation half-life of therapeutic molecules.[2][3][4]
-
Biocompatibility: PEG is well-known for its non-immunogenic properties, minimizing unwanted immune responses.[5]
-
Controlled Spacing: The defined length of the PEG chain provides a physical separation between the conjugated molecules, which can be crucial for maintaining their individual functions.
The Two Faces of Azide-Alkyne Cycloaddition: CuAAC vs. SPAAC
The versatility of the azide-alkyne cycloaddition stems from its two primary modalities, each with distinct advantages and applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the archetypal "click" reaction, celebrated for its exceptional speed and efficiency. It involves the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole.[1][]
Key Features of CuAAC:
-
Rapid Kinetics: CuAAC reactions are known for their high reaction rates, allowing for rapid and efficient conjugation.[7]
-
High Yields: The reaction typically proceeds to near completion, resulting in high yields of the desired product.
-
Versatility: CuAAC can be performed in a wide range of solvents, including water, and is tolerant of many functional groups.
However, the requirement for a copper catalyst can be a limitation in living systems due to the potential for cellular toxicity.[8] The use of copper-chelating ligands can help mitigate this issue.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity associated with the copper catalyst in CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction, also known as "copper-free click chemistry," utilizes a strained cyclooctyne (B158145) that readily reacts with an azide to release its ring strain, forming a stable triazole linkage without the need for a metal catalyst.[10][11]
Key Features of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for applications in living cells and whole organisms.[7][11]
-
High Specificity: The azide and strained alkyne groups are highly selective for each other, minimizing off-target reactions.
-
Controlled Reactions: The reaction proceeds efficiently at physiological temperature and pH.[11]
While generally slower than CuAAC, the development of increasingly strained cyclooctynes has significantly improved the reaction kinetics of SPAAC.[7]
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for rapid kinetics against the demand for biocompatibility. The following tables provide a summary of key quantitative data for these two reactions.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to potential copper cytotoxicity.[8] | High, suitable for in vivo applications.[8] |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹).[8] | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used.[8] |
| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN).[8] |
| Side Reactions | Potential for oxidative damage to biomolecules due to reactive oxygen species (ROS) generation. | Some cyclooctynes can have off-target reactivity with thiols.[12] |
| Reaction | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| CuAAC | Terminal Alkyne + Azide | 10² - 10³ | The reaction rate is significantly influenced by the choice of the copper source and accelerating ligands.[9] |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) + Azide | ~0.15 | A moderately reactive and relatively stable cyclooctyne.[8] |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | 10⁻³ - 1 | A highly reactive and commonly used cyclooctyne, offering faster kinetics than BCN.[8] |
Reaction Mechanisms and Workflows
The fundamental difference in the activation mechanism between CuAAC and SPAAC dictates their respective reaction pathways and experimental workflows.
Reaction Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. Application of PEG Linker | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of the PEG4 Spacer in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is far from a passive spacer; its composition and length are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker archetypes, the tetra-ethylene glycol (PEG4) spacer has become a cornerstone in PROTAC design. This technical guide provides a comprehensive overview of the multifaceted role of the PEG4 spacer, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows to empower researchers in the rational design and development of next-generation protein degraders.
Core Principles: The Function of the PEG4 Spacer in PROTACs
The PEG4 spacer, consisting of four repeating ethylene (B1197577) glycol units, imparts a unique and advantageous combination of hydrophilicity, flexibility, and a defined length to the PROTAC molecule.[1] These characteristics are instrumental in addressing some of the primary challenges in PROTAC development, such as high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[2][3]
Enhanced Solubility and Physicochemical Properties: A significant hurdle in PROTAC design is their often poor aqueous solubility. The ether oxygens within the PEG4 backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments and thereby enhancing its solubility.[3][4] This is not only crucial for formulation and handling but can also positively impact oral absorption and overall pharmacokinetic profiles.[3]
Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers offers a distinct advantage.[2] Compared to more rigid alkyl chains, PEG linkers can adopt folded conformations, which may shield the PROTAC's polar surface area.[5] This can result in a more compact, less polar structure that is better suited for traversing the cell membrane. However, the optimal number of PEG units must be empirically determined for each PROTAC system, as excessive PEGylation can lead to decreased cellular uptake.[2]
Optimizing Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.[6][7] The defined length and flexibility of the PEG4 spacer are critical for achieving the optimal geometry for this complex.[1] A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, an excessively long or overly flexible linker might lead to an unstable ternary complex and inefficient ubiquitination due to a high entropic penalty upon binding.[6][8] The PEG4 spacer often provides a "goldilocks" solution, offering sufficient length and flexibility to enable productive ternary complex formation without excessive entropic cost.[1]
Data Presentation: Quantitative Impact of PEG4 Spacers
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length, with a focus on PEG4, on the degradation of different target proteins.
| PROTAC Variant | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |
| BRD4-Targeting | ||||
| PROTAC-PEG3 | PEG3 | 55 | 85 | 4.5 |
| PROTAC-PEG4 | PEG4 | 20 | 95 | 3.1 |
| PROTAC-PEG5 | PEG5 | 15 | >98 | 2.2 |
| PROTAC-PEG6 | PEG6 | 30 | 92 | 1.8 |
| TBK1-Targeting | ||||
| PROTAC (21-atom linker) | Alkyl/Ether | 3 | 96 | Not Reported |
| PROTAC (29-atom linker) | Alkyl/Ether | 292 | 76 | Not Reported |
| ERα-Targeting | ||||
| PROTAC (12-atom linker) | PEG | Effective Degradation | Not Reported | Not Reported |
| PROTAC (16-atom linker) | PEG | More Potent Degradation | Not Reported | Not Reported |
Table 1: Comparative Performance of PROTACs with Varying Linker Lengths. This table synthesizes data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4), Tank-binding kinase 1 (TBK1), and Estrogen Receptor α (ERα).[5][6][9][10] The data for BRD4-targeting PROTACs clearly shows a structure-activity relationship where the PEG4 and PEG5 linkers provide a potent combination of degradation and permeability. For TBK1, a 21-atom linker was found to be optimal, while for ERα, a 16-atom linker was more effective than a 12-atom one, underscoring that the ideal linker length is target-dependent.
| Property | Alkyl Linker | PEG Linker | Rationale |
| Solubility | Generally lower aqueous solubility | Higher aqueous solubility | The hydrophilic ether oxygens in the PEG chain improve interaction with water.[11] |
| Cell Permeability | Can be higher due to increased lipophilicity | Variable; can be enhanced by conformational folding | PEG linkers can adopt compact conformations, shielding polar surface area.[11] |
| Metabolic Stability | Generally more stable | Can be susceptible to metabolism | The ether linkages in PEG can be sites for enzymatic modification.[12] |
| Ternary Complex | Provides flexibility | Can enhance formation through optimal plasticity | The gauche effect in PEG linkers can favor more "turned" conformations beneficial for complex formation.[11] |
Table 2: Head-to-Head Comparison of Alkyl vs. PEG Linkers in PROTACs. This table provides a qualitative comparison of the general properties conferred by alkyl and PEG linkers in the context of PROTAC design.[11][13]
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: Logical relationship of PROTAC components.
Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis and evaluation of PROTACs.
Protocol 1: Synthesis of a PROTAC using an Alkyne-PEG4-Maleimide Linker
This protocol describes a modular, two-step synthesis of a PROTAC, combining "click chemistry" and maleimide-thiol conjugation.[14]
Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a round-bottom flask, dissolve the azide-functionalized ligand (1.0 equivalent) and the Alkyne-PEG4-maleimide linker (1.1 equivalents) in a 1:1 mixture of t-BuOH and deionized water.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (B8700270) (0.3 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).
-
To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the intermediate product by reverse-phase HPLC.
Step 2: Maleimide-Thiol Conjugation
-
Dissolve the purified Ligand 1-Linker-Maleimide intermediate (1.0 equivalent) in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
In a separate vial, dissolve the thiol-functionalized ligand (1.2 equivalents) in the same buffer.
-
Add the solution of the thiol-functionalized ligand to the solution of the intermediate.
-
Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[15][16]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 18-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[17][18]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to be effective for a short duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or a tag on the E3 ligase) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with Co-IP lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase. The presence of the POI in the E3 ligase immunoprecipitate indicates the formation of the ternary complex.
-
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a PROTAC.[19][20]
-
Membrane Coating:
-
Coat the filter of each well in a 96-well filter plate (donor plate) with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
-
Plate Preparation:
-
Fill the wells of a 96-well acceptor plate with buffer.
-
Prepare solutions of the test PROTAC and control compounds in the same buffer.
-
-
Assay Incubation:
-
Add the PROTAC solutions to the donor wells of the coated filter plate.
-
Place the donor filter plate on top of the acceptor plate to create a "sandwich" and incubate at room temperature for 4-18 hours with gentle shaking.
-
-
Quantification and Analysis:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) based on the change in concentration over time.
-
Conclusion
The PEG4 spacer is a critical and versatile tool in the design of effective PROTACs. By providing a defined length, hydrophilicity, and flexibility, it addresses key challenges in PROTAC development, including solubility and the facilitation of a productive ternary complex. The quantitative data presented herein underscores the importance of optimizing the linker length, with PEG4 often representing a favorable starting point. The detailed experimental protocols provide a framework for the synthesis and robust evaluation of novel PROTAC molecules. As the field of targeted protein degradation continues to evolve, a deep understanding of the role of linkers like the PEG4 spacer will be paramount in the rational design of the next generation of therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. benchchem.com [benchchem.com]
- 20. PAMPA | Evotec [evotec.com]
An In-depth Technical Guide to Biotin-PEG4-amino-t-Bu-DADPS-C6-azide for Inducing and Analyzing Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide, a versatile chemical tool used in the study of protein-protein interactions (PPIs), particularly in the context of targeted protein degradation and chemical proteomics. This molecule is a heterobifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical probes.
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, and this compound offers several key features for this purpose.
The core components of this linker—biotin (B1667282), a polyethylene (B3416737) glycol (PEG) spacer, a cleavable dialkoxydiphenylsilane (DADPS) group, and a terminal azide—provide functionalities for affinity purification, improved solubility and cell permeability, controlled release of captured proteins, and facile conjugation to other molecules, respectively.
Core Applications
While primarily designed for PROTAC synthesis, the unique features of the this compound linker, especially the cleavable DADPS moiety and the biotin tag, make it an excellent tool for chemical proteomics applications aimed at identifying the cellular targets of small molecules. This guide will focus on its application in quantitative chemoproteomics to identify and quantify small molecule-protein interactions.
Quantitative Data Presentation
The following tables summarize the key characteristics and performance of the DADPS linker in quantitative proteomics experiments, as demonstrated in comparative studies.
Table 1: Physicochemical Properties of the DADPS Linker
| Property | Description | Reference |
| Cleavage Condition | Mildly acidic; 5-10% formic acid for 30 minutes at room temperature. | |
| Residual Mass after Cleavage | Leaves a small hydroxyl moiety on the labeled peptide, resulting in a mass shift of +181.1 Da. | |
| Compatibility | Compatible with standard mass spectrometry sample preparation protocols. |
Table 2: Performance of DADPS Linker in Cysteine Chemoproteomics
| Metric | DADPS Linker | AZO Linker (for comparison) | Reference |
| Unique Cysteine Residues Identified (Enrichment after Proteolysis) | Higher number identified | Lower number identified | |
| Overlap of Identified Cysteines | 29.7% exclusively identified with DADPS | 15% exclusively identified with AZO | |
| Artifactual Modifications | No significant artifacts reported | Sulfation artifact observed |
Experimental Protocols
This section provides detailed methodologies for the application of a DADPS-containing chemical probe, synthesized using a linker like this compound, for the identification of small molecule-protein interactions.
Protocol 1: Synthesis of a DADPS-Containing Chemical Probe
This protocol outlines the general steps for conjugating the this compound linker to an alkyne-functionalized small molecule of interest via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.
Materials:
-
This compound
-
Alkyne-functionalized small molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolve the alkyne-functionalized small molecule and a 1.2 molar equivalent of this compound in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of 100 mM CuSO₄ and 200 mM sodium ascorbate in deionized water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in the reaction solvent.
-
To the solution of the alkyne and azide, add the copper ligand solution (0.1 equivalents).
-
Add the CuSO₄ solution (0.05 equivalents).
-
Initiate the reaction by adding the sodium ascorbate solution (0.5 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting probe by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: Profiling Small Molecule-Protein Interactions in Cells
This protocol describes the workflow for treating cells with the synthesized probe, enriching for biotin-tagged proteins, and preparing samples for mass spectrometry analysis.
Materials:
-
Synthesized DADPS-containing chemical probe
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin agarose (B213101) beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
DTT and iodoacetamide (B48618)
-
Trypsin
-
5% Formic acid in water for cleavage
-
C18 desalting columns
Procedure:
-
Cell Treatment: Treat the cultured cells with the DADPS-containing chemical probe at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Streptavidin Enrichment:
-
Equilibrate streptavidin agarose beads with lysis buffer.
-
Incubate the cell lysates with the equilibrated beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing DTT to reduce disulfide bonds. Incubate at 70°C for 15 minutes.
-
Cool to room temperature and add iodoacetamide to alkylate free cysteines. Incubate in the dark for 30 minutes.
-
Wash the beads and resuspend in a digestion buffer containing trypsin. Incubate overnight at 37°C.
-
-
Cleavage and Peptide Elution:
-
Pellet the beads and collect the supernatant containing the tryptic peptides.
-
To cleave the DADPS linker and release the labeled peptides, resuspend the beads in 5% formic acid in water and incubate for 30 minutes at room temperature.
-
Collect the eluent and repeat the cleavage step.
-
Combine the eluents.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt the eluted peptides using C18 columns.
-
Dry the samples in a vacuum concentrator.
-
Reconstitute the peptides in a buffer compatible with LC-MS/MS analysis.
-
Protocol 3: Mass Spectrometry Analysis and Data Interpretation
Procedure:
-
LC-MS/MS Analysis: Analyze the prepared peptide samples using a high-resolution mass spectrometer.
-
Database Searching: Search the acquired tandem mass spectra against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant or MSFragger.
-
Modification Specification: Crucially, specify a variable modification corresponding to the residual mass of the cleaved DADPS linker (+181.1 Da) on cysteine or other potentially modified residues.
-
Quantitative Analysis: For quantitative proteomics, use label-free quantification or tandem mass tag (TMT) labeling to compare the abundance of identified peptides between the probe-treated and control samples.
-
Data Interpretation: Proteins that are significantly enriched in the probe-treated samples are considered potential interaction partners of the small molecule.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the general mechanism of PROTAC action.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for identifying protein targets using a DADPS-based probe.
Caption: Schematic of DADPS linker cleavage.
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis and Evaluation Using Biotin-PEG4-amino-t-Bu-DADPS-C6-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[1] The choice of linker is critical for optimizing the potency and physicochemical properties of a PROTAC.[2]
This document provides detailed application notes and protocols for the synthesis and evaluation of a PROTAC utilizing the versatile linker, Biotin-PEG4-amino-t-Bu-DADPS-C6-azide . This linker features a terminal azide (B81097) group, enabling covalent attachment to an alkyne-functionalized warhead via a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[3][4] The integrated biotin (B1667282) tag serves as a valuable tool for subsequent biochemical and analytical studies, such as confirming target engagement and ternary complex formation through pulldown assays.[5][6]
As a model system, we describe the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[7] The PROTAC will be constructed using an alkyne-modified derivative of the potent BRD4 inhibitor, (+)-JQ1, as the warhead.[7][8]
Physicochemical Properties of the Linker
A summary of the key physicochemical properties of the this compound linker is provided below.
| Property | Value | Reference |
| Molecular Formula | C43H67N7O9SSi | [9] |
| Molecular Weight | 886.18 g/mol | [9] |
| CAS Number | 1260247-50-4 | [10] |
| Solubility | Soluble in DMSO | [11] |
| Storage | Store at -20°C for up to 3 years in pure form. Solutions are unstable and should be freshly prepared. | [11] |
PROTAC Synthesis and Mechanism of Action
The synthesis of the target PROTAC involves a convergent approach where the azide-functionalized linker is coupled with an alkyne-functionalized warhead. The resulting PROTAC then mediates the formation of a ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Experimental Protocols
Synthesis of Alkyne-Modified (+)-JQ1 Warhead
This protocol describes a general method for the synthesis of an alkyne-functionalized (+)-JQ1 derivative, which can then be used in the CuAAC reaction.
Materials:
-
(+)-JQ1
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous DMF
-
Solvents for purification (e.g., ethyl acetate (B1210297), hexanes)
-
Silica (B1680970) gel for column chromatography
-
Analytical instruments (LC-MS, NMR)
Procedure:
-
Dissolve (+)-JQ1 (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add propargylamine (1.5 equivalents) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the alkyne-modified (+)-JQ1.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the final "click" reaction to synthesize the biotinylated BRD4 PROTAC.
Materials:
-
This compound
-
Alkyne-modified (+)-JQ1
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological molecules)
-
Solvent system (e.g., DMF/water or t-BuOH/water)
-
HPLC system for purification
Procedure:
-
Dissolve this compound (1.1 equivalents) and alkyne-modified (+)-JQ1 (1 equivalent) in a suitable solvent mixture (e.g., 1:1 t-BuOH/water).
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[3]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M). If using THPTA, pre-mix the CuSO₄ and THPTA in a 1:2 molar ratio.[12]
-
To the degassed reaction mixture, add the sodium ascorbate solution (0.5-1.0 equivalents), followed by the CuSO₄ solution (0.1-0.2 equivalents).[3]
-
Stir the reaction vigorously at room temperature for 4-24 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be directly purified by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final biotinylated BRD4 PROTAC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR.
Evaluation of PROTAC-Mediated BRD4 Degradation by Western Blot
This protocol describes how to assess the efficacy of the synthesized PROTAC in degrading BRD4 in a cellular context.[1][13]
Materials:
-
Human cell line expressing BRD4 (e.g., HEK293T, MV4-11)
-
Synthesized biotinylated BRD4 PROTAC and vehicle control (DMSO)
-
Cell culture reagents
-
Ice-cold phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours) to determine the dose-response. Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[14]
-
Confirmation of Target Engagement via Biotin-Streptavidin Pulldown Assay
The biotin tag on the PROTAC allows for the confirmation of its interaction with the target protein, BRD4, and the formation of the ternary complex.[5]
Materials:
-
Cell lysate from cells treated with the biotinylated BRD4 PROTAC
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., lysis buffer, high-salt buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary antibodies (anti-BRD4, anti-CRBN or other E3 ligase components)
Procedure:
-
Bead Preparation: Wash the streptavidin magnetic beads with lysis buffer.
-
Incubation: Incubate the pre-cleared cell lysate with the washed streptavidin beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated PROTAC and its binding partners.
-
Washing: Pellet the beads using a magnetic stand and wash them extensively with wash buffers to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against BRD4 and the recruited E3 ligase (e.g., CRBN) to confirm the formation of the ternary complex.
Quantitative Data Summary
The following tables provide representative quantitative data for the synthesis and biological evaluation of a biotinylated BRD4 PROTAC. These values are illustrative and will vary depending on the specific experimental conditions.
Table 1: Synthesis and Characterization
| Parameter | Value |
| Purity of Alkyne-modified (+)-JQ1 | >95% (by HPLC) |
| Yield of CuAAC Reaction | 60-85% |
| Purity of Final PROTAC | >98% (by HPLC) |
| Identity Confirmation | Confirmed by HRMS and NMR |
Table 2: Biological Activity
| Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MV4-11 | ~10-50 | >90% | |
| HEK293T | ~50-200 | >85% | [2] |
| MDA-MB-231 | ~20-100 | >95% |
Conclusion
The this compound linker is a highly effective and versatile tool for the synthesis of PROTACs. The straightforward and efficient CuAAC conjugation chemistry allows for the rapid assembly of PROTAC libraries for structure-activity relationship studies. The integrated biotin handle provides a convenient method for downstream biochemical assays to validate the mechanism of action. The protocols and data presented herein serve as a comprehensive guide for researchers in the development of novel protein degraders targeting a wide range of therapeutic targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 9. This compound | 1260247-50-4 [chemicalbook.com]
- 10. DADPS Biotin Azide | PROTAC linker | TargetMol [targetmol.com]
- 11. enamine.net [enamine.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-PEG4-amino-t-Bu-DADPS-C6-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific conjugation of molecular entities.[] This powerful ligation technique is widely employed in drug discovery, chemical biology, and materials science for its high yields, mild reaction conditions, and exceptional functional group tolerance.[2][3] One of its key applications is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[4][5][6]
This document provides detailed application notes and protocols for the use of a specific, advanced PROTAC linker, Biotin-PEG4-amino-t-Bu-DADPS-C6-azide , in CuAAC reactions. This reagent incorporates a biotin (B1667282) moiety for detection and purification, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) for conjugation to alkyne-functionalized molecules.[7][8] The protocols provided herein are tailored for the synthesis of biotinylated probes and PROTACs, with a focus on practical application in a research and drug development setting.
Applications
The conjugation of this compound to alkyne-containing molecules opens up a wide array of applications:
-
PROTAC Synthesis: This is a primary application, where the azide linker is reacted with an alkyne-functionalized ligand for a target protein of interest. The resulting PROTAC can then be used to induce the degradation of that protein.[9][10]
-
Target Identification and Validation: Biotinylated small molecule probes, synthesized via CuAAC, can be used in pulldown assays with streptavidin beads to identify the cellular binding partners of the small molecule.[7]
-
Protein-Protein Interaction Studies: Biotinylated probes can be used to capture and identify interacting proteins in complex biological samples.[7]
-
Activity-Based Protein Profiling (ABPP): CuAAC can be used to attach a biotin tag to activity-based probes, enabling the enrichment and identification of active enzymes in a proteome.[11]
-
Biomolecule Labeling: The protocol can be adapted to label a variety of alkyne-modified biomolecules, including proteins, peptides, and nucleic acids, for subsequent detection or purification.[2][12]
Experimental Protocols
Protocol 1: General CuAAC Reaction for Small Molecule Conjugation
This protocol describes a general method for the conjugation of this compound to an alkyne-modified small molecule, for example, a ligand for a target protein in PROTAC synthesis.
Materials:
-
This compound
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate (B8700270) (freshly prepared)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
HPLC-grade water
-
Nitrogen or Argon gas
Note on Reagent Handling:
-
This compound is noted to be unstable in solution; it is recommended to prepare solutions fresh before use.[9]
-
Store solid this compound at -20°C, protected from light and moisture.[7]
-
Sodium ascorbate solutions are prone to oxidation and should be prepared fresh immediately before each reaction.[13]
Reaction Setup:
-
Prepare Stock Solutions:
-
Reaction Mixture Assembly:
-
In a clean, dry reaction vial, add the alkyne-modified molecule (1.0 equivalent).
-
Add the this compound stock solution (1.1 equivalents).[13]
-
Add sufficient anhydrous DMF to achieve a final reaction concentration of approximately 5-10 mM.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[13][15]
-
-
Catalyst Addition and Reaction Initiation:
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ stock solution (0.1 equivalents) and the THPTA stock solution (0.5 equivalents, maintaining a 5:1 ligand to copper ratio).[16][17] Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (1.0 equivalent).[13]
-
-
Incubation and Monitoring:
-
Stir the reaction mixture at room temperature.
-
The reaction is typically complete within 1-4 hours but can be left to proceed overnight.[13][18]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Quantitative Data for General CuAAC Protocol
| Component | Stock Concentration | Equivalents (relative to alkyne) | Final Concentration (Example) |
| Alkyne-modified Molecule | 10 mM in DMF | 1.0 | 5 mM |
| This compound | 10 mM in DMF | 1.1 | 5.5 mM |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 0.1 | 0.5 mM |
| THPTA Ligand | 100 mM in H₂O | 0.5 | 2.5 mM |
| Sodium Ascorbate | 100 mM in H₂O (fresh) | 1.0 | 5 mM |
Protocol 2: Purification of the Biotinylated Product
Purification by Preparative HPLC:
-
Quench the Reaction: Dilute the reaction mixture with an equal volume of water.
-
Purification: Purify the crude product using reverse-phase preparative High-Performance Liquid Chromatography (HPLC). A common method is a gradient of 10-90% acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) over 30 minutes.[14]
-
Fraction Collection: Collect the fractions containing the desired product based on UV absorbance.
-
Lyophilization: Lyophilize the pure fractions to obtain the final biotinylated product as a solid.
Purification using Streptavidin Affinity Chromatography:
For applications where the biotinylated molecule will be used in pull-down assays, purification can be achieved using streptavidin-coated magnetic beads or resin.
-
Bead Preparation: Wash streptavidin magnetic beads with a suitable binding buffer (e.g., PBS with 0.05% Tween-20).[19]
-
Binding: Incubate the crude reaction mixture with the prepared beads to allow the biotinylated product to bind.
-
Washing: Wash the beads extensively with the binding buffer to remove unreacted starting materials, catalyst, and other impurities.[19]
-
Elution (if necessary): Elution of the biotinylated product from streptavidin beads requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) due to the very strong biotin-streptavidin interaction.[20] For many applications, the product remains bound to the beads for subsequent experiments.
Troubleshooting Common CuAAC Issues
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Inactive Cu(I) catalyst due to oxidation. | Degas all solvents thoroughly. Use freshly prepared sodium ascorbate. Ensure a 5:1 ligand-to-copper ratio to protect the catalyst.[7][13] |
| Poor quality or degraded reagents. | Verify the purity of starting materials using NMR or LC-MS. Store reagents under recommended conditions.[13] | |
| Presence of copper chelators in the reaction mixture (e.g., EDTA). | Use compatible buffers such as PBS or TBS.[7] | |
| Steric hindrance from bulky substrates. | Increase reaction time and/or temperature. Consider a longer PEG spacer if available.[15] | |
| Unexpected Side Products | Oxidative homocoupling of the alkyne (Glaser coupling). | Ensure a reducing environment with sufficient sodium ascorbate and proper degassing.[15] |
| Precipitation of Reagents | Poor solubility of the biotin-azide in the reaction solvent. | Dissolve the biotin-azide in a minimal amount of DMSO before adding it to the reaction mixture. The PEG4 spacer in the specified reagent enhances solubility.[8] |
Visualizations
Experimental Workflow for PROTAC Synthesis
Caption: Workflow for the synthesis of a biotinylated PROTAC using CuAAC.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
The following diagram illustrates the downstream signaling effects of degrading BRD4, a key epigenetic reader and therapeutic target in oncology, using a PROTAC synthesized via the described protocol.[4][21]
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
References
- 2. interchim.fr [interchim.fr]
- 3. Biotin-PEG4-Azide [baseclick.eu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Biotin-PEG4-amino-t-Bu-DADPS-C6-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, facilitating the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This highly efficient and selective "click chemistry" reaction occurs between a strained cyclooctyne (B158145) (such as DBCO or BCN) and an azide (B81097), forming a stable triazole linkage.[1][3] The reaction's high rate is driven by the release of ring strain in the cyclooctyne, allowing it to proceed at physiological temperatures and pH with minimal interference with native biological processes.[1][4]
Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is a versatile, multi-functional reagent designed for SPAAC applications. Its structure incorporates several key features:
-
Biotin (B1667282): A high-affinity tag for streptavidin or avidin, enabling robust detection, visualization, and affinity purification of labeled biomolecules.[1]
-
PEG4 Spacer: A hydrophilic tetraethylene glycol linker that enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance between the biotin tag and the target molecule.[1]
-
DADPS Linker: A dialkoxydiphenylsilane-based linker that is cleavable under mild acidic conditions, such as with formic acid.[2][5] This allows for the release of the captured biomolecule from streptavidin resin after purification, which is particularly advantageous in proteomics and drug target identification.
-
C6-Azide: A six-carbon chain terminating in an azide group, which serves as the reactive handle for the SPAAC reaction with a cyclooctyne-modified molecule.[6]
This reagent is particularly valuable in the development of PROTACs (Proteolysis Targeting Chimeras) and for applications in chemical biology, proteomics, and drug discovery that require specific labeling, enrichment, and subsequent release of target biomolecules.[6][7]
Data Presentation
The efficiency of SPAAC reactions is influenced by factors such as the choice of cyclooctyne, reactant concentrations, temperature, and solvent. The second-order rate constant (k₂) is a key parameter for comparing the kinetics of different SPAAC reactions.
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne (DBCO/DIBO) | 0.05 - 8.6 | High reactivity and commercially available. |
| Bicyclononyne (BCN) | ~0.01 | Offers a good balance of stability and reactivity. |
| Difluorinated Cyclooctyne (DIFO) | ~0.4 | Increased reactivity due to electron-withdrawing fluorine groups.[1] |
Note: Reaction rates are influenced by the specific azide, solvent, and temperature. The provided values are for general comparison.[1]
Table 2: Cleavage Conditions for DADPS Linker
| Cleavage Reagent | Concentration | Incubation Time | Temperature | Cleavage Efficiency |
| Formic Acid | 10% (aqueous) | 30 minutes | Room Temperature | >98%[5] |
| Formic Acid | 5% (aqueous) | 30 minutes | Room Temperature | ~95%[5] |
Experimental Protocols
Protocol 1: Biotinylation of a Cyclooctyne-Modified Protein
This protocol describes a general procedure for labeling a protein modified with a cyclooctyne group (e.g., DBCO) with this compound.
Materials:
-
Cyclooctyne-modified protein (e.g., DBCO-protein) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Streptavidin-agarose resin.
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST).
-
Cleavage Buffer: 10% aqueous formic acid.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Purification system (e.g., size-exclusion chromatography columns or dialysis cassettes).
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the azide linker in anhydrous DMSO. Note: The compound may be unstable in solution; freshly prepared is recommended.[6]
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, dilute the DBCO-modified protein to a final concentration of 1-5 mg/mL in Reaction Buffer.
-
Add the this compound stock solution to the protein solution to achieve a final 5- to 20-fold molar excess over the protein. The final DMSO concentration should be kept below 10% to maintain protein integrity.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C with gentle agitation. Optimal reaction time may vary depending on the reactants.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound by size-exclusion chromatography or dialysis against PBS, pH 7.4.
-
-
Affinity Purification of Biotinylated Protein:
-
Prepare the streptavidin-agarose resin by washing it three times with Wash Buffer.
-
Add the biotinylated protein sample to the washed resin and incubate for 1 hour at room temperature with gentle rotation.
-
Pellet the resin by centrifugation and discard the supernatant.
-
Wash the resin three times with Wash Buffer to remove non-specifically bound proteins.
-
-
Cleavage and Elution:
-
To release the protein from the resin, add the Cleavage Buffer (10% formic acid) to the beads and incubate for 30 minutes at room temperature.[5]
-
Pellet the resin and carefully collect the supernatant containing the purified protein.
-
Immediately neutralize the eluate by adding Neutralization Buffer.
-
-
Downstream Analysis:
-
The purified, tag-free protein is now ready for downstream applications such as mass spectrometry, SDS-PAGE, or functional assays.
-
Protocol 2: Labeling of Metabolically Engineered Cell Surface Glycans
This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to display a cyclooctyne moiety, followed by detection.
Materials:
-
Cells metabolically labeled with a cyclooctyne-containing sugar.
-
This compound.
-
Cell culture medium or PBS.
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC).
Procedure:
-
Prepare Labeling Solution:
-
Dissolve this compound in a biocompatible solvent like DMSO and then dilute in cell culture medium or PBS to a final concentration of 25-100 µM.
-
-
Cell Labeling:
-
Wash the metabolically engineered cells three times with warm PBS.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with PBS to remove unreacted azide reagent.
-
-
Detection:
-
Incubate the cells with a solution of fluorescently labeled streptavidin in PBS for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound streptavidin.
-
-
Analysis:
-
Analyze the labeled cells by fluorescence microscopy or flow cytometry.
-
Visualizations
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Workflow for SPAAC labeling, capture, and release.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DADPS Biotin Azide | PROTAC linker | TargetMol [targetmol.com]
Application Note: Biotin-PEG4-amino-t-Bu-DADPS-C6-azide for Targeted Proximity Biotinylation Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Proximity-dependent biotinylation (PDB) has emerged as a powerful technique to identify transient and proximal protein-protein interactions within the native cellular environment.[1][2] Methods like BioID and TurboID utilize a biotin (B1667282) ligase fused to a "bait" protein to biotinylate nearby "prey" proteins.[3][4][5][6] These biotinylated proteins are then captured using streptavidin affinity purification and identified by mass spectrometry.[2]
This document describes a hypothetical application for Biotin-PEG4-amino-t-Bu-DADPS-C6-azide , a versatile chemical probe, in a targeted proximity biotinylation workflow. While primarily designed as a PEG-based PROTAC linker for synthesizing molecules that induce protein degradation, its unique structure lends itself to alternative applications in chemical biology.[7][8][9][10] This molecule contains three key functional components:
-
A biotin moiety for high-affinity capture on streptavidin matrices.
-
A flexible PEG4 spacer to enhance solubility and minimize steric hindrance.[11][12]
-
A terminal azide (B81097) (N3) group , which can be specifically conjugated to alkyne-containing molecules via copper-catalyzed or strain-promoted click chemistry.[7][10]
In this proposed application, this compound can be used to create a "bait-probe" conjugate. This allows for the investigation of the proximal proteome of not just proteins, but also other biomolecules or small molecules that can be functionalized with an alkyne group.
Principle of the Assay
The proposed workflow involves three main stages:
-
Bait-Probe Conjugation: A "bait" molecule of interest (e.g., a small molecule inhibitor, a metabolite, or a protein with a genetically incorporated unnatural amino acid containing an alkyne) is covalently linked to this compound via a click chemistry reaction.
-
Live Cell Labeling: The resulting bait-probe conjugate is introduced to live cells. The "bait" portion of the conjugate directs it to a specific subcellular location or protein complex. Due to proximity, associated proteins (prey) are then labeled with biotin. A photo-activatable crosslinker could be co-administered to covalently link the bait to its proximal proteins before cell lysis.
-
Enrichment and Identification: After cell lysis under denaturing conditions, the biotinylated prey proteins are captured using streptavidin-coated magnetic beads. The enriched proteins are then digested on-bead and identified by liquid chromatography-mass spectrometry (LC-MS/MS).
This strategy offers the potential for highly specific and temporally controlled labeling of protein interaction networks.
Representative Data
As this is a proposed application, no specific data for this compound in this context is available. The following table presents representative quantitative data from a typical enzymatic proximity labeling experiment (e.g., TurboID) to illustrate the expected data output. This data is for illustrative purposes only.
| Metric | Bait-Protein X vs. Control | Description |
| Total Proteins Identified | 2500 | The total number of proteins identified by LC-MS/MS across all replicates. |
| Enriched Proteins (Fold Change > 2, p < 0.05) | 150 | Proteins showing statistically significant enrichment in the bait sample compared to a negative control (e.g., untransfected cells or a cytosolic bait). |
| Known Interactors Identified | 15 | The number of identified proteins that are previously known to interact with Bait-Protein X. |
| Novel Potential Interactors | 135 | Statistically significant enriched proteins not previously known to interact with the bait. |
| Coefficient of Variation (CV) for Quantitation | < 20% | The percentage CV for protein quantitation across biological replicates, indicating reproducibility. |
Experimental Protocols
Protocol 1: Conjugation of Alkyne-Bait to this compound
This protocol describes a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction using a DBCO-functionalized bait molecule.
Materials:
-
DBCO-functionalized bait molecule
-
This compound (prepare fresh solution)
-
Anhydrous DMSO
-
Reaction tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the DBCO-functionalized bait molecule in anhydrous DMSO.
-
In a microcentrifuge tube, combine the DBCO-bait and the azide probe. A 1.5 to 2-fold molar excess of the azide probe is recommended.
-
Adjust the final volume with DMSO to achieve a final concentration of 1-2 mM of the limiting reagent.
-
Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 12-24 hours, protected from light.
-
Monitor the reaction progress using LC-MS or HPLC.
-
Upon completion, the bait-probe conjugate can be used directly in cell culture media (diluted to the final working concentration) or purified by HPLC if necessary.
Protocol 2: Proximity Labeling in Live Cells
Materials:
-
Mammalian cells of interest (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Bait-probe conjugate from Protocol 1
-
Phosphate-buffered saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
Procedure:
-
Seed cells in a 10 cm dish and grow to 70-80% confluency.
-
Prepare the bait-probe conjugate in complete culture medium at the desired final concentration (e.g., 10-50 µM; this requires optimization).
-
Remove the existing medium from the cells and add the medium containing the bait-probe conjugate.
-
Incubate for the desired time period (e.g., 30 minutes to 4 hours). This incubation time should be optimized.
-
To increase the capture of transient interactors, a photo-crosslinking step can be introduced here if a photo-activatable group is part of the probe design.
-
After incubation, wash the cells three times with ice-cold PBS to remove the excess probe.
-
Lyse the cells directly on the plate by adding 1 mL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is the protein lysate for pulldown. Determine the protein concentration using a BCA assay.
Protocol 3: Enrichment of Biotinylated Proteins
Materials:
-
Protein lysate from Protocol 2
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., 2% SDS in PBS)
-
Wash Buffer 2 (e.g., 0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, 50 mM HEPES, pH 7.5)
-
Wash Buffer 3 (e.g., 10 mM Tris-HCl, pH 8.0, 250 mM LiCl, 1 mM EDTA, 0.5% NP-40, 0.5% deoxycholate)
-
Ammonium (B1175870) bicarbonate (50 mM)
Procedure:
-
For each sample, take 1-5 mg of protein lysate.
-
Wash 50 µL of streptavidin magnetic bead slurry per sample with RIPA buffer three times.
-
Add the protein lysate to the washed beads and incubate for 1-2 hours at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with the following ice-cold buffers:
-
Twice with Wash Buffer 1.
-
Once with Wash Buffer 2.
-
Once with Wash Buffer 3.
-
Three times with 50 mM ammonium bicarbonate.
-
-
After the final wash, the beads with the bound biotinylated proteins are ready for on-bead digestion for mass spectrometry analysis.
Visualizations
Caption: Structure of this compound.
Caption: Proposed experimental workflow for proximity labeling.
Caption: Principle of targeted proximity biotinylation in-cell.
References
- 1. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximity labeling in mammalian cells with TurboID and split-TurboID | Springer Nature Experiments [experiments.springernature.com]
- 4. Proximity labeling in mammalian cells with TurboID and split-TurboID. | Broad Institute [broadinstitute.org]
- 5. Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method | Springer Nature Experiments [experiments.springernature.com]
- 6. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - LabNet Biotecnica [labnet.es]
- 9. DADPS Biotin Azide | PROTAC linker | TargetMol [targetmol.com]
- 10. This compound - MedChem Express [bioscience.co.uk]
- 11. chempep.com [chempep.com]
- 12. lumiprobe.com [lumiprobe.com]
Step-by-step guide for conjugating Biotin-PEG4-amino-t-Bu-DADPS-C6-azide to a target ligand
Application Notes and Protocols for Biotin-PEG4-amino-t-Bu-DADPS-C6-azide Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the successful conjugation of this compound to a target ligand. This protocol is specifically designed for target ligands that have been functionalized with a terminal alkyne group, enabling a highly efficient and specific conjugation through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
The this compound is a versatile reagent featuring a biotin (B1667282) moiety for detection or purification, a hydrophilic PEG4 spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for covalent ligation. This makes it an ideal tool for a variety of applications in drug development, diagnostics, and proteomics.
Overview of the Conjugation Strategy
The conjugation of this compound to an alkyne-modified target ligand is achieved through a CuAAC reaction. This reaction forms a stable triazole linkage between the azide group of the biotinylated linker and the alkyne group of the target ligand. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, like sodium ascorbate (B8700270). A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the Cu(I) from oxidation and improve reaction efficiency, particularly in aqueous environments.
Below is a diagram illustrating the general experimental workflow for this conjugation.
Caption: General experimental workflow for CuAAC conjugation.
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to an alkyne-modified target ligand.
Materials and Reagents
-
Alkyne-modified target ligand
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Dimethylsulfoxide (DMSO) or other suitable organic solvent
-
Phosphate-Buffered Saline (PBS) or other appropriate reaction buffer
-
Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes)
-
Analytical instruments (e.g., mass spectrometer, plate reader for HABA assay)
Preparation of Stock Solutions
It is recommended to prepare fresh stock solutions for optimal results.
| Reagent | Stock Concentration | Solvent |
| Alkyne-modified Ligand | 1-10 mg/mL | Appropriate Buffer/Solvent |
| Biotin-Azide Reagent | 10 mM | DMSO |
| CuSO₄ | 100 mM | Deionized Water |
| THPTA | 200 mM | Deionized Water |
| Sodium Ascorbate | 100 mM | Deionized Water |
Step-by-Step Conjugation Protocol
-
Prepare the Reaction Mixture : In a microcentrifuge tube, combine the alkyne-modified target ligand and the this compound. The molar ratio of the biotin-azide reagent to the target ligand may require optimization, but a 10- to 50-fold molar excess of the biotin reagent is a common starting point.[1]
-
Prepare the Catalyst Premix : In a separate tube, premix the copper(II) sulfate and the THPTA ligand. A 1:2 molar ratio of CuSO₄ to THPTA is recommended.[2][3] Allow this mixture to stand for a few minutes to form the complex.
-
Add the Catalyst : Add the CuSO₄/THPTA complex to the reaction mixture containing the alkyne-ligand and biotin-azide.
-
Initiate the Reaction : To initiate the click reaction, add the freshly prepared sodium ascorbate solution to the reaction mixture.[1]
-
Incubation : Gently mix the reaction and incubate at room temperature for 1-4 hours.[1] For sensitive biomolecules, the reaction can also be performed at 4°C overnight.
-
Purification : After the incubation period, purify the biotinylated conjugate to remove excess reagents and byproducts. This can be achieved using size-exclusion chromatography, dialysis, or other suitable purification methods.[2][3]
Characterization of the Biotinylated Conjugate
After purification, it is essential to characterize the final conjugate to confirm successful biotinylation and determine the degree of labeling.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the conjugate, thereby confirming the addition of the biotin-PEG linker.
HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying biotin. HABA binds to avidin, producing a colored complex. Biotin displaces HABA, causing a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present.[4]
Functional Assays
The functionality of the biotinylated ligand should be assessed to ensure that the conjugation process has not compromised its biological activity. This can be evaluated through relevant binding or activity assays.
Quantitative Data Summary
The optimal molar ratios of reactants can vary depending on the specific target ligand and reaction conditions. The following table provides a general guideline for optimizing the conjugation reaction.
| Parameter | Recommended Range |
| Molar Excess of Biotin-Azide to Alkyne-Ligand | 4x - 50x |
| Equivalents of THPTA/CuSO₄ complex (relative to azide) | 25 eq |
| Equivalents of Sodium Ascorbate (relative to azide) | 40 eq |
| Incubation Time (Room Temperature) | 30 - 60 minutes |
Note: The provided ranges are starting points, and empirical optimization is recommended for each specific application.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the principle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Principle of CuAAC Reaction.
References
Application of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is a versatile, trifunctional chemical probe designed for advanced applications in chemical biology, proteomics, and drug discovery. This reagent integrates three key functionalities: a biotin (B1667282) moiety for high-affinity capture, a polyethylene (B3416737) glycol (PEG4) spacer, an acid-cleavable dialkoxydiphenylsilane (DADPS) linker, and a terminal azide (B81097) group for bioorthogonal conjugation. This unique combination of features makes it an invaluable tool for the identification and characterization of protein targets, the study of post-translational modifications, and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).
The biotin group allows for highly efficient enrichment of labeled biomolecules using streptavidin-based affinity purification. The hydrophilic PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, ensuring efficient binding and reaction kinetics. The azide handle enables covalent conjugation to alkyne-modified biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, also known as "click chemistry". Crucially, the DADPS linker is cleavable under mild acidic conditions (e.g., formic acid), which permits the release of captured proteins for downstream analysis by mass spectrometry without the harsh elution conditions that can lead to sample contamination and loss.
Key Applications
-
Chemoproteomic Target Identification: This probe is ideal for identifying the cellular targets of small molecule inhibitors or drugs. A drug of interest can be modified with an alkyne group and then incubated with cells or cell lysates. After the drug binds to its protein targets, the this compound probe is "clicked" onto the alkyne-modified drug-protein complex. The entire complex can then be captured on streptavidin beads, and after washing away non-specific binders, the target proteins are released by cleaving the DADPS linker for identification by mass spectrometry.
-
Activity-Based Protein Profiling (ABPP): In ABPP, the probe can be used to label active enzymes in a complex proteome. An activity-based probe containing an alkyne group is used to covalently label the active site of a specific enzyme class. The azide group of the this compound is then used to attach a biotin tag for enrichment and subsequent identification of the labeled enzymes.
-
Mapping Post-Translational Modifications (PTMs): This reagent can be employed to enrich and identify proteins with specific PTMs. For example, metabolic labeling can be used to introduce alkyne-bearing sugars or amino acids into proteins. These modified proteins can then be tagged with the biotin-azide probe for affinity purification and mass spectrometric analysis of the PTM sites.
-
PROTAC Development and Target Engagement Studies: In the context of PROTACs, this molecule can be used as a tool to verify target engagement. A PROTAC can be synthesized with an alkyne handle. The biotin-azide probe can then be used to pull down the PROTAC and its binding partners (the target protein and the E3 ligase), confirming the formation of the ternary complex, a critical step in PROTAC-mediated protein degradation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₃H₆₇N₇O₉SSi |
| Molecular Weight | 886.18 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C, protect from light and moisture |
Table 2: Representative Performance Data for DADPS-based Cleavable Linkers
| Parameter | Condition | Typical Efficiency | Reference |
| Cleavage Condition | 10% Formic Acid | >95% in 30 minutes at RT | [1] |
| Cleavage Condition | 5% Formic Acid | ~95% in 2 hours at RT | [1] |
| Click Reaction (CuAAC) | 1 mM CuSO₄, 5 mM Sodium Ascorbate (B8700270) | >90% | General Protocol |
| Biotin-Streptavidin Binding | N/A | Kd ~ 10⁻¹⁵ M | General Knowledge |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the general procedure for labeling alkyne-modified proteins with this compound.
Materials:
-
Alkyne-modified protein sample in a suitable buffer (e.g., PBS)
-
This compound (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared) or Sodium Ascorbate (50 mM stock in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (10 mM stock in DMSO)
-
PBS (pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein sample (e.g., 100 µg in 100 µL PBS).
-
Add this compound to a final concentration of 100 µM.
-
Add TBTA to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding TCEP or sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
The biotinylated protein sample is now ready for downstream applications such as affinity purification.
Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Beads
This protocol outlines the enrichment of biotinylated proteins from a complex mixture.
Materials:
-
Biotinylated protein sample (from Protocol 1)
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 6 M Urea in PBS
-
Wash Buffer 3: 50 mM Ammonium Bicarbonate in water
-
Cleavage Buffer: 10% Formic Acid in water
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Magnetic rack
Procedure:
-
Equilibrate the streptavidin magnetic beads by washing them three times with PBS.
-
Add the biotinylated protein sample to the equilibrated beads and incubate for 1 hour at room temperature with gentle rotation.
-
Place the tube on the magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
Twice with Wash Buffer 1.
-
Twice with Wash Buffer 2.
-
Three times with Wash Buffer 3.
-
-
After the final wash, resuspend the beads in 50-100 µL of Cleavage Buffer.
-
Incubate for 30 minutes at room temperature with occasional vortexing to cleave the DADPS linker and release the captured proteins.
-
Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted proteins.
-
Neutralize the eluate by adding an appropriate volume of Neutralization Buffer.
-
The eluted proteins are now ready for downstream analysis such as SDS-PAGE or mass spectrometry.
Protocol 3: On-Bead Digestion for Mass Spectrometry Analysis
For applications where cleavage is not desired, on-bead digestion can be performed.
Materials:
-
Protein-bound streptavidin beads (from Protocol 2, step 4)
-
Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate
-
Alkylation Buffer: 55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate
-
Trypsin solution (e.g., 20 µg/mL in 50 mM Ammonium Bicarbonate)
-
Quenching Solution: 1% Trifluoroacetic Acid (TFA)
Procedure:
-
After the washing steps in Protocol 2, resuspend the beads in Reduction Buffer and incubate for 30 minutes at 56°C.
-
Cool to room temperature and add Alkylation Buffer. Incubate for 20 minutes in the dark.
-
Wash the beads three times with 50 mM Ammonium Bicarbonate.
-
Resuspend the beads in Trypsin solution and incubate overnight at 37°C with shaking.
-
Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.
-
Quench the digestion by adding Quenching Solution.
-
The peptide mixture is now ready for desalting and analysis by LC-MS/MS.
Visualizations
Caption: Experimental workflow for target identification.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Functional components of the chemical probe.
References
Application Notes and Protocols for Identifying E3 Ligase Substrates Using Photo-Affinity Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of substrates for E3 ubiquitin ligases is a critical step in understanding their biological functions and in the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs). E3 ligases determine the specificity of the ubiquitin-proteasome system by recognizing and binding to specific substrate proteins, mediating their ubiquitination and subsequent degradation. The transient and often low-affinity nature of E3 ligase-substrate interactions makes their identification challenging. Photo-affinity labeling (PAL) coupled with quantitative mass spectrometry has emerged as a powerful technique to covalently trap and identify these transient interactions in a cellular context.
This document provides detailed application notes and protocols for the use of a representative biotinylated and photo-activatable chemical probe to identify the substrates of a specific E3 ligase. While the molecule "Biotin-PEG4-amino-t-Bu-DADPS-C6-azide" is a valuable chemical linker containing a cleavable DADPS moiety used in the synthesis of such probes, it is not a complete photo-affinity probe itself. The protocols outlined below describe the application of a hypothetical, yet representative, probe that incorporates a biotin (B1667282) tag for enrichment, a photo-reactive group (e.g., diazirine) for covalent crosslinking, and a ligand that binds to a specific E3 ligase.
Principle of the Method
The experimental strategy involves the use of a trifunctional chemical probe. This probe consists of:
-
An E3 Ligase Ligand: This moiety directs the probe to a specific E3 ligase of interest.
-
A Photo-reactive Group: Typically a diazirine or benzophenone, which upon UV irradiation, forms a highly reactive carbene or radical that covalently crosslinks to nearby proteins, including transiently interacting substrates.
-
A Biotin Tag: This enables the affinity purification of the probe-crosslinked protein complexes using streptavidin-coated beads.
The general workflow involves treating cells with the probe, followed by UV irradiation to induce crosslinking. The cells are then lysed, and the biotinylated protein complexes are enriched. Finally, the enriched proteins are identified and quantified by mass spectrometry to distinguish specific substrates from background proteins.
Experimental Workflow
Caption: Experimental workflow for identifying E3 ligase substrates using photo-affinity labeling.
Signaling Pathway Context
The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells. E3 ligases are key enzymes in this pathway, as they confer substrate specificity. The identification of these substrates is crucial for understanding the regulation of various cellular processes.
Caption: Simplified diagram of the ubiquitin-proteasome pathway.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Photo-Affinity Labeling
-
Cell Seeding: Seed cells (e.g., HEK293T) in 10 cm plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Probe Incubation:
-
Prepare a stock solution of the biotin-photo-probe-E3-ligand in DMSO.
-
On the day of the experiment, replace the cell culture medium with fresh medium containing the probe at a final concentration of 1-10 µM.
-
As a negative control, incubate a separate plate of cells with a probe that has an inactive E3 ligase ligand or a competitive inhibitor for the E3 ligase.
-
Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.
-
-
Photo-Crosslinking:
-
Wash the cells twice with ice-cold PBS to remove excess probe.
-
Add a thin layer of ice-cold PBS to the plates.
-
Place the plates on ice and irradiate with UV light (e.g., 365 nm) for 10-30 minutes. The optimal time and distance from the UV source should be empirically determined.
-
After irradiation, aspirate the PBS and harvest the cells by scraping.
-
Protocol 2: Enrichment of Biotinylated Proteins
-
Cell Lysis:
-
Resuspend the cell pellet in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Purification:
-
Pre-wash streptavidin-coated magnetic beads with lysis buffer.
-
Add the cleared lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound proteins:
-
2 washes with RIPA buffer.
-
2 washes with high salt buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 0.1% SDS).
-
2 washes with urea (B33335) buffer (e.g., 2 M urea in 50 mM Tris-HCl pH 7.4).
-
2 washes with 50 mM ammonium (B1175870) bicarbonate.
-
-
Protocol 3: Mass Spectrometry Sample Preparation and Analysis
-
On-Bead Digestion:
-
Resuspend the washed beads in 50 mM ammonium bicarbonate.
-
Reduce the proteins with 10 mM DTT for 30 minutes at 56°C.
-
Alkylate with 20 mM iodoacetamide (B48618) for 30 minutes at room temperature in the dark.
-
Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C with shaking.
-
-
Peptide Cleanup:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant).
-
Search the data against a human protein database.
-
Perform label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) based quantification to identify proteins that are significantly enriched in the probe-treated sample compared to the negative control.
-
Data Presentation
The quantitative data from the mass spectrometry analysis should be summarized in a table to clearly present the identified potential E3 ligase substrates.
| Protein ID | Gene Name | Protein Description | Log2 Fold Change (Probe/Control) | p-value |
| P01234 | E3SUB1 | E3 Ligase Substrate 1 | 5.2 | 0.001 |
| Q56789 | E3SUB2 | E3 Ligase Substrate 2 | 4.8 | 0.003 |
| P98765 | E3SUB3 | E3 Ligase Substrate 3 | 4.5 | 0.005 |
| A1B2C3 | NONSPEC1 | Non-specific Binder 1 | 0.5 | 0.8 |
| D4E5F6 | NONSPEC2 | Non-specific Binder 2 | -0.2 | 0.9 |
Table 1: Example of quantitative proteomics data for the identification of E3 ligase substrates. Proteins with a high Log2 fold change and a low p-value are considered high-confidence candidate substrates.
Conclusion
The use of biotinylated photo-affinity probes is a robust and effective method for the identification of E3 ligase substrates directly in their native cellular environment. This approach overcomes the limitations of traditional methods by capturing transient and low-affinity interactions. The detailed protocols and data analysis workflow provided here offer a comprehensive guide for researchers aiming to elucidate the substrate scope of E3 ligases, thereby advancing our understanding of the ubiquitin-proteasome system and facilitating the development of targeted protein degradation therapeutics.
Application Notes and Protocols for Western Blot Detection of Biotinylated Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the detection of biotinylated proteins using Western blotting. This powerful technique leverages the high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) for sensitive and specific detection. Detailed protocols for direct detection of biotinylated proteins and indirect detection using biotinylated antibodies are provided, along with methods to mitigate background interference from endogenous biotin.
Core Principles
The detection of biotinylated proteins via Western blot hinges on the remarkably strong and specific non-covalent interaction between biotin (Vitamin H) and streptavidin.[1] Streptavidin, a tetrameric protein, possesses four binding sites for biotin, which allows for significant signal amplification.[1] In a typical workflow, proteins are separated by SDS-PAGE, transferred to a membrane, and then probed with a streptavidin conjugate.[1]
There are two key strategies for detection:
-
Direct Detection: This method is employed when the protein of interest has been directly labeled with biotin. Following transfer to a membrane, the blot is incubated with a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) for detection.
-
Indirect Detection: In this approach, an unlabeled target protein is first detected with a primary antibody that has been conjugated to biotin. Subsequently, a streptavidin-enzyme conjugate is used to detect the biotinylated primary antibody.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the Western blot detection of biotinylated proteins.
I. General Western Blot Protocol for Biotinylated Proteins
This protocol outlines the standard steps for SDS-PAGE, protein transfer, and subsequent detection.
A. Sample Preparation and Electrophoresis:
-
Prepare protein lysates using a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
For denaturing conditions, mix the protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target protein.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
B. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Ensure proper activation of the PVDF membrane with methanol (B129727) if used.
-
Assemble the transfer stack and perform the transfer according to standard protocols (wet or semi-dry transfer).
C. Membrane Blocking and Incubation:
-
Blocking: To prevent non-specific binding, incubate the membrane in a blocking buffer for 1 hour at room temperature with gentle agitation. Common blocking buffers include 5% non-fat dry milk or 1-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For biotin-based detection systems, BSA is often preferred as non-fat dry milk can contain endogenous biotin.[2][3]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Primary Antibody Incubation (for Indirect Detection): Incubate the membrane with the biotinylated primary antibody, diluted in blocking buffer, for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature. The optimal dilution should be determined empirically but typically ranges from 1:1,000 to 1:20,000.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
D. Detection:
-
Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Remove excess substrate and place the membrane in a plastic wrap or a sheet protector.
-
Expose the membrane to X-ray film or a CCD camera to capture the signal.
II. Protocol for Blocking Endogenous Biotin
Biotin is present in all living cells and can lead to high background signals in biotin-streptavidin detection systems.[2] This protocol is essential for achieving clean and specific results, especially when working with tissues known to have high levels of endogenous biotin, such as liver and kidney.[4]
-
After the protein transfer and initial blocking step, wash the membrane as described above.
-
Incubate the membrane with a solution of streptavidin (e.g., 0.1 mg/ml in wash buffer) for 15-30 minutes at room temperature. This step binds the streptavidin to any endogenous biotin on the membrane.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with a solution of free biotin (e.g., 0.5 mg/ml in wash buffer) for 30-60 minutes at room temperature. This saturates the remaining biotin-binding sites on the streptavidin that was added in the previous step.[2]
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Proceed with the standard protocol for incubation with your biotinylated antibody or streptavidin-HRP.
Data Presentation
Table 1: Summary of Quantitative Parameters for Western Blot Protocol
| Step | Reagent | Concentration / Dilution | Incubation Time | Temperature |
| Blocking | Non-fat dry milk or BSA in TBST | 5% (w/v) or 1-5% (w/v) | 1 hour | Room Temperature |
| Biotinylated Primary Antibody Incubation | Biotinylated Primary Antibody in Blocking Buffer | Empirically Determined | 2 hours - Overnight | Room Temperature or 4°C |
| Streptavidin-HRP Incubation | Streptavidin-HRP in Blocking Buffer | 1:1,000 - 1:20,000 | 1 hour | Room Temperature |
| Endogenous Biotin Blocking (Streptavidin) | Streptavidin in Wash Buffer | ~0.1 mg/ml | 15-30 minutes | Room Temperature |
| Endogenous Biotin Blocking (Free Biotin) | Free Biotin in Wash Buffer | ~0.5 mg/ml | 30-60 minutes | Room Temperature |
| Washing Steps | TBST or other appropriate wash buffer | N/A | 3 x 5-10 minutes | Room Temperature |
| Chemiluminescent Substrate Incubation | ECL Substrate | As per manufacturer | 1-5 minutes | Room Temperature |
Mandatory Visualization
References
Application Notes and Protocols for Mass Spectrometry Sample Preparation in Biotin Pull-Down Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of samples from biotin (B1667282) pull-down experiments for subsequent analysis by mass spectrometry (MS). These guidelines are designed to assist researchers in achieving high-quality, reproducible results for the identification and quantification of protein-protein interactions, proximal proteins, and specific protein subpopulations.
Introduction
Biotin-based pull-down assays, coupled with mass spectrometry, are a powerful technique for elucidating protein-protein interactions and identifying components of protein complexes.[1] The high affinity between biotin and streptavidin (or its analogues like neutravidin) allows for efficient enrichment of biotinylated proteins and their binding partners from complex cellular lysates.[1][2] Proximity-dependent biotinylation methods, such as BioID and TurboID, have further expanded the utility of this approach by enabling the labeling and identification of transient and proximal interactors in a cellular context.[3][4]
The success of these experiments is critically dependent on meticulous sample preparation.[5] A well-optimized protocol minimizes non-specific binding, maximizes the recovery of true interactors, and ensures compatibility with downstream mass spectrometry analysis.[6] This document outlines two primary workflows: a conventional on-bead digestion protocol and the Direct Detection of Biotinylated Peptides by Mass Spectrometry (DiDBiT) approach, offering researchers flexibility based on their experimental goals.
Key Considerations for Experimental Design
Before proceeding with the experimental protocols, several factors should be carefully considered to ensure a successful outcome:
-
Choice of Biotinylation Strategy: The method of biotinylation will depend on the specific research question.
-
Controls are Crucial: Appropriate negative controls are essential to distinguish bona fide interactors from non-specific background proteins.[6] Common controls include cells expressing the biotin ligase alone or a mock pull-down with beads only.
-
Optimization of Lysis and Wash Conditions: The stringency of lysis and wash buffers is a critical parameter that needs to be optimized to balance the reduction of non-specific binders with the preservation of genuine, weaker interactions.[6]
-
Bead Selection: Streptavidin-conjugated magnetic beads are often preferred for their ease of handling and reduced background compared to agarose (B213101) resins.[8]
Experimental Workflows
Two primary workflows for preparing biotin pull-down samples for mass spectrometry are detailed below. The choice between these methods depends on the desired outcome, with the DiDBiT protocol offering enhanced detection of biotinylated peptides.
Workflow 1: Conventional On-Bead Digestion
This is a widely used method where proteins are digested into peptides while still bound to the streptavidin beads. This approach is advantageous for reducing sample loss and contamination from the beads themselves.[9]
Workflow 2: Direct Detection of Biotinylated Peptides (DiDBiT)
The DiDBiT method involves digesting the entire protein lysate before enriching for biotinylated peptides.[10][11] This can significantly increase the identification of biotin-labeled peptides by reducing sample complexity during the mass spectrometry analysis.[10][11]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the on-bead digestion workflow, which is a common starting point for many researchers.
Protocol 1: Cell Lysis and Protein Capture
-
Cell Harvesting and Lysis:
-
After biotinylation, wash cells three times with ice-cold phosphate-buffered saline (PBS) to remove any free biotin.[12]
-
Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).[2][10] The harshness of the lysis buffer should be optimized based on the nature of the protein interactions being studied.
-
Incubate the lysate on a rotator for 30 minutes at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Affinity Purification of Biotinylated Proteins:
-
Pre-wash streptavidin-conjugated magnetic beads with lysis buffer.[13]
-
Incubate the cleared cell lysate (typically 1-5 mg of total protein) with the pre-washed streptavidin beads.[14] This incubation is usually performed for 1-3 hours or overnight at 4°C with gentle rotation.
-
After incubation, collect the beads using a magnetic stand and remove the supernatant (unbound fraction).[15]
-
Protocol 2: On-Bead Digestion
-
Washing:
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing stringency is recommended.[16] A typical wash series could be:
-
2 washes with lysis buffer.
-
1 wash with 1 M KCl.[16]
-
1 wash with 0.1 M Na2CO3.[16]
-
2 washes with 50 mM ammonium (B1175870) bicarbonate (pH 8.0).[2]
-
-
-
Reduction and Alkylation:
-
Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Tryptic Digestion:
-
Peptide Elution and Desalting:
-
After digestion, centrifuge the beads and collect the supernatant containing the peptides.
-
To ensure complete recovery, perform a second elution by adding 50 µL of 50% acetonitrile/0.1% formic acid to the beads, vortexing, and combining the supernatants.
-
Acidify the pooled supernatant with formic acid to a final concentration of 1%.
-
Desalt the peptides using C18 StageTips or a similar reversed-phase chromatography method prior to LC-MS/MS analysis.[5]
-
Quantitative Data Summary
The following tables provide a summary of representative quantitative data from biotin pull-down mass spectrometry experiments. These values can serve as a benchmark for researchers to evaluate the success of their own experiments.
Table 1: Protein Identification from Proximity Labeling Experiments
| Bait Protein | Biotin Ligase | Number of Biological Replicates | High-Confidence Interactors Identified | Reference |
| Rmt3 | TurboID | 2 | 299 | [4] |
| Rrp6 | TurboID | 2 | 125 | [4] |
| Dis3 | TurboID | 2 | 131 | [4] |
| TDP-43 | miniTurbo | 2 | >50 | [2] |
| TDP-43 | APEX2 | 2 | >100 | [2] |
Table 2: Peptide Identification from DiDBiT Experiments
| Labeling Method | Starting Material | Modified Peptides Identified | Unmodified Peptides Identified | Corresponding Proteins (Modified) | Reference |
| Biotin-AHA | 10 mg HEK cell lysate | 4,217 | ~700 | 1,817 | [11] |
Troubleshooting
Table 3: Common Issues and Solutions in Biotin Pull-Down MS
| Issue | Potential Cause | Suggested Solution |
| High Background/Non-Specific Binding | Insufficient washing, non-specific binding to beads or antibody.[17] | Increase the number and stringency of wash steps.[16] Pre-clear the lysate with beads alone before adding the streptavidin beads.[6] Use a negative control (e.g., mock IP) to identify common contaminants.[6] |
| Low Yield of Bait or Known Interactors | Inefficient biotinylation, harsh lysis conditions disrupting interactions, inefficient elution. | Optimize biotinylation time and concentration. Use a milder lysis buffer. Ensure complete elution of bound proteins/peptides. |
| No Biotinylated Proteins Detected in Pull-Down | Failure of biotinylation reaction, degradation of biotin ligase, issues with streptavidin beads. | Verify biotinylation by western blot using streptavidin-HRP. Check the activity of the biotin ligase. Use fresh or a different batch of streptavidin beads.[18] |
| High Amount of Keratin Contamination | Contamination from skin, hair, and dust. | Wear gloves at all times. Use filtered pipette tips. Prepare buffers in a clean environment. |
| Excessive Streptavidin Peptides in MS Data | Shedding of streptavidin from the beads during on-bead digestion. | Use a trypsin-resistant streptavidin resin or consider an elution-based protocol followed by in-solution digestion.[2] |
Signaling Pathway Analysis Example
Biotin pull-down experiments are instrumental in mapping signaling pathways. For instance, to identify proteins interacting with a specific kinase in the MAPK pathway, the kinase can be used as a bait protein.
By identifying the proteins that are pulled down with the MAPKK bait, researchers can uncover novel substrates, scaffolding proteins, and regulators of this critical signaling pathway.[19] This information is invaluable for understanding disease mechanisms and for the development of targeted therapeutics.
References
- 1. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Proteomics Core Facility | Ottawa Hospital Research Institute [ohri.ca]
- 7. biorxiv.org [biorxiv.org]
- 8. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 | MDPI [mdpi.com]
- 9. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. usherbrooke.ca [usherbrooke.ca]
- 13. TurboID-Based Proximity Labeling: A Method to Decipher Protein–Protein Interactions in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. protocols.io [protocols.io]
- 16. A brief guide to analyzing TurboID-based proximity labeling-mass spectrometry in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advantages and Disadvantages of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Biotin-PEG4-amino-t-Bu-DADPS-C6-azide solubility problems and solutions
Welcome to the technical support center for Biotin-PEG4-amino-t-Bu-DADPS-C6-azide. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and handling of this reagent.
Frequently Asked Questions (FAQs)
Product Information
Q1: What is this compound?
A1: this compound is a complex bifunctional molecule commonly used in biomedical research. It incorporates several key functional groups:
-
Biotin: A vitamin that exhibits an exceptionally strong and specific affinity for avidin (B1170675) and streptavidin, making it an excellent tag for purification and detection.[1]
-
PEG4 (Polyethylene Glycol): A short, hydrophilic polymer chain that enhances the solubility and stability of the molecule in aqueous solutions.[1][][3][4][5] The PEG linker also provides a flexible spacer to minimize steric hindrance.[4]
-
DADPS (diaminodiphenyl sulfone) derivative: A core scaffold that can be part of a larger chemical structure, in this case, a PROTAC linker.
-
C6-azide: A terminal azide (B81097) group that allows for covalent attachment to other molecules via "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[6][7]
This reagent is often used as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of PROTACs.[6][7] PROTACs are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[6]
Solubility
Q2: What is the best solvent for dissolving this compound?
A2: The recommended solvent for initial stock solutions is Dimethyl Sulfoxide (DMSO) . This compound exhibits high solubility in DMSO.[6][8][9]
Q3: I am having trouble dissolving the compound in aqueous buffers. What should I do?
A3: Direct dissolution in purely aqueous buffers can be challenging due to the hydrophobic components of the molecule. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. The PEG4 moiety is included to improve aqueous solubility, but co-solvents are often necessary for higher concentrations in aqueous media.[1][4]
Q4: Are there any established protocols for preparing aqueous solutions of this compound?
A4: Yes, for in vitro experiments, several protocols using co-solvents have been established to achieve clear aqueous solutions. Here are a few examples:
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
-
Protocol 2: A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[6]
-
Protocol 3: For lipid-based formulations, a solution of 10% DMSO and 90% Corn Oil can be used.[6]
It is crucial to add each solvent sequentially and ensure the solution is clear before adding the next component.[6] Sonication or gentle heating can aid in dissolution if precipitation or phase separation occurs.[6]
Q5: How stable is this compound in solution?
A5: The compound is known to be unstable in solutions, and it is highly recommended to prepare solutions fresh before use.[6][10] For long-term storage, the compound should be kept in its pure, solid form at -20°C.[8][9]
Data Presentation
Solubility Data Summary
| Solvent/System | Maximum Reported Solubility | Notes |
| DMSO | 100 mg/mL (112.84 mM)[6] | Ultrasonic treatment may be needed. The compound is hygroscopic.[6] |
| DMSO | 257.5 mg/mL (290.57 mM) | Sonication is recommended. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.82 mM)[6] | Results in a clear solution.[6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (5.64 mM) | Sonication is recommended. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.82 mM)[6] | Results in a clear solution.[6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.82 mM)[6] | Results in a clear solution.[6] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | The compound has limited solubility in purely aqueous solutions due to its hydrophobic components. | Prepare a high-concentration stock solution in DMSO first, then dilute it into your aqueous buffer. For higher aqueous concentrations, use a co-solvent system as detailed in the FAQs. |
| Precipitation occurs upon dilution of DMSO stock into aqueous buffer. | The final concentration in the aqueous buffer is above the solubility limit, or the dilution was performed too quickly. | Try a lower final concentration. Add the DMSO stock to the aqueous buffer slowly while vortexing. Consider using a co-solvent system. |
| Solution is cloudy or shows phase separation. | Incomplete dissolution or immiscibility of components. | Use sonication or gentle warming to aid dissolution.[6] Ensure all components of a co-solvent system are added sequentially and mixed thoroughly. |
| Inconsistent experimental results. | Degradation of the compound in solution. | Always prepare solutions fresh before each experiment.[6][10] Avoid repeated freeze-thaw cycles of stock solutions. |
| Low yield in click chemistry reaction. | Suboptimal reaction conditions or reagent quality. | Ensure the alkyne-containing reaction partner is also soluble in the chosen solvent system. Optimize the catalyst (e.g., copper(I)) and ligand concentrations if performing a CuAAC reaction. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 886.18 g/mol ) in a microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly. If needed, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Use the solution immediately. If short-term storage is necessary, aliquot and store at -20°C, protected from light and moisture. Minimize freeze-thaw cycles.
Protocol for Preparing a 1 mg/mL Working Solution in an Aqueous Co-Solvent System
-
Prepare Stock: Prepare a 10 mg/mL stock solution in DMSO as described above.
-
Prepare Co-Solvent Mixture: In a separate tube, prepare the co-solvent/saline mixture. For example, for the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline system, first mix the PEG300, Tween-80, and saline.
-
Dilution: Add the required volume of the DMSO stock solution to the co-solvent/saline mixture to achieve the final concentration of 1 mg/mL. It is important to add the DMSO stock to the aqueous phase slowly with continuous mixing.
-
Final Mixing: Vortex the final solution until it is clear and homogenous.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
Experimental Workflow for Bioconjugation via Click Chemistry
Caption: General workflow for a bioconjugation experiment.
References
- 1. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 3. mPEG-Biotin (Biotin-PEG) | Wide MW Range | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. This compound - LabNet Biotecnica [labnet.es]
Improving the stability of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide in solution
This guide provides troubleshooting advice and frequently asked questions regarding the stability of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide in solution. It is intended for researchers, scientists, and drug development professionals using this molecule in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this molecule can be influenced by several factors, primarily pH, the presence of reducing agents, and exposure to elevated temperatures or UV light. Each functional group of the molecule has different sensitivities:
-
Azide (B81097) Group: Highly susceptible to reduction.
-
PEG Linker: Generally stable, but can be susceptible to oxidative damage.
-
Biotin (B1667282): Stable under most conditions but can be affected by extreme pH and strong oxidizing agents.
-
DADPS Core: The aromatic amine and sulfone groups are generally stable but can be sensitive to strong oxidizing conditions.
Q2: What are the recommended storage conditions for this molecule in both solid and solution forms?
For optimal stability, the solid form of this compound should be stored at -20°C, desiccated, and protected from light. When in solution, it is best to prepare fresh solutions for each experiment. If storage in solution is necessary, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: My click chemistry reaction with this azide is failing. What are the potential causes?
Failure in a click chemistry reaction (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC) can be due to several reasons:
-
Degradation of the Azide: The azide group may have been reduced. Ensure that no reducing agents (like DTT or TCEP, unless used for a specific purpose with the catalyst) are present in your reaction buffer.
-
Inactive Catalyst: The copper(I) catalyst is easily oxidized to copper(II), which is inactive in CuAAC. Ensure your catalyst is active or that a reducing agent like sodium ascorbate (B8700270) is used to maintain the Cu(I) state.
-
Incompatible Buffer Components: Some buffer components can interfere with the reaction. For instance, chelating agents like EDTA can sequester the copper catalyst.
Q4: I am observing a loss of biotin binding affinity in my experiments. Why might this be happening?
A loss of binding affinity to streptavidin or avidin (B1170675) is likely related to the integrity of the biotin moiety. While generally robust, biotin can be damaged by strong oxidizing agents. Review all reagents and buffers in your workflow for the presence of such components. Extreme pH conditions can also potentially affect the ureido ring of biotin, though this is less common.
Troubleshooting Guide
This section provides a structured approach to common problems encountered when using this compound.
Issue 1: Low Yield or No Product in Conjugation Reactions
| Potential Cause | Recommended Action |
| Degradation of the Azide Group | Avoid using buffers containing reducing agents such as DTT or BME. If a reducing agent is necessary for other components (e.g., reducing disulfide bonds in a protein), it must be removed prior to the addition of the azide-containing molecule. Use a desalting column or dialysis for this purpose. |
| Incorrect Buffer pH | While the azide itself is stable over a wide pH range, the efficiency of conjugation reactions is often pH-dependent. For CuAAC reactions, a pH between 7 and 8.5 is generally optimal. |
| Impure Starting Materials | Ensure the purity of your alkyne-containing reaction partner and other reagents. Use analytical techniques like HPLC or mass spectrometry to verify the integrity of the this compound before use. |
Issue 2: Molecule Instability in Aqueous Buffers
| Potential Cause | Recommended Action |
| Presence of Nucleophiles | Strong nucleophiles can potentially react with parts of the linker, though this is less common under typical biological buffer conditions. |
| Microbial Contamination | If storing solutions for extended periods, microbial growth can lead to degradation. Use sterile buffers and consider adding a bacteriostatic agent like sodium azide (if compatible with your downstream application). |
| Hydrolysis | While the PEG and other linkages are generally stable, prolonged storage in highly acidic or basic solutions should be avoided. Prepare solutions fresh or store frozen in a neutral pH buffer. |
Experimental Protocols
Protocol 1: General Procedure for a CuAAC (Click Chemistry) Reaction
-
Dissolve Reagents: Prepare a stock solution of this compound in a compatible organic solvent like DMSO. Prepare a separate stock solution of your alkyne-containing molecule.
-
Prepare Reaction Buffer: A common buffer is phosphate-buffered saline (PBS) at pH 7.4.
-
Mix Reactants: In a microcentrifuge tube, combine the alkyne-containing molecule and a molar excess (typically 1.5 to 3 equivalents) of the this compound in the reaction buffer.
-
Prepare Catalyst Solution: In a separate tube, prepare the copper(I) catalyst. This is often done by mixing a copper(II) sulfate (B86663) (CuSO₄) solution with a reducing agent like sodium ascorbate. A copper-ligand complex (e.g., with TBTA) is often used to stabilize the Cu(I) and improve reaction efficiency.
-
Initiate Reaction: Add the catalyst solution to the mixture of the azide and alkyne.
-
Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction can be gently mixed during this time.
-
Purification: Purify the resulting biotinylated conjugate using an appropriate method, such as size exclusion chromatography, affinity chromatography (if applicable), or HPLC.
Protocol 2: Assessing the Stability of the Azide Group
-
Prepare Samples: Dissolve the this compound in the buffer or solution of interest. Prepare several aliquots for testing at different time points.
-
Incubation: Incubate the samples under the desired conditions (e.g., different temperatures, pH values).
-
Analysis: At each time point, analyze an aliquot using an azide-specific method. A common approach is a "test" click reaction with a fluorescently-labeled alkyne. The amount of fluorescent product formed will be proportional to the amount of active azide remaining.
-
Quantification: Use a technique like fluorescence spectroscopy or HPLC with a fluorescence detector to quantify the product of the test reaction. Compare the results over time to determine the rate of azide degradation.
Visualizations
Caption: Workflow for a typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Troubleshooting logic for low yield in a click chemistry conjugation experiment.
Optimizing linker length in PROTAC design for improved efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length in PROteolysis TArgeting Chimera (PROTAC) design for improved efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A1: The linker is a critical component of a PROTAC, connecting the ligand that binds to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3] Its primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2][3][4][5] The length, composition, and attachment points of the linker are crucial determinants of a PROTAC's efficacy.[3][6] An optimal linker length enables the correct orientation and proximity of the POI and E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.[3]
Q2: Is there a universal optimal linker length for all PROTACs?
A2: No, there is no universal optimal linker length. It is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[7][8][9] However, most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[7] For some systems, a minimum linker length is necessary to observe any degradation.[7] For instance, one study targeting TBK1 showed no degradation with linkers shorter than 12 atoms.[7]
Q3: What are the most common types of linkers used in PROTAC design?
A3: The most prevalent linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[2][3][10][11] These are frequently used in initial screenings due to their synthetic accessibility.[2][3][10] There is, however, a growing trend towards using more rigid linkers that incorporate motifs like piperazine, piperidine, or alkynes to enhance conformational stability and cell permeability.[3][10][11]
Q4: How does linker composition (flexible vs. rigid) impact PROTAC performance?
A4: Linker composition significantly influences a PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex.[5][10]
-
Flexible linkers (e.g., PEG, alkyl chains) allow the PROTAC to adopt multiple conformations, which can increase the probability of forming a productive ternary complex.[2][10] However, high flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2][11]
-
Rigid linkers (e.g., incorporating cyclic structures) can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty and potentially leading to more potent degradation.[10][11] They can also improve selectivity and pharmacokinetic properties.[10][11] However, their lack of flexibility can make achieving a productive ternary complex geometry more challenging if not optimally designed.[10][11]
Q5: What is the "hook effect" and how can linker optimization help?
A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5][7] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.[7][9] Linker optimization is key to mitigating the hook effect by designing a linker that promotes positive cooperativity in ternary complex formation, making the ternary complex more stable than the binary ones.[7][8]
Troubleshooting Guide
Issue 1: My PROTAC binds to the target protein and the E3 ligase in binary assays but fails to induce target degradation in cells.
-
Potential Cause: Incorrect linker length or rigidity. The linker may be too short, causing steric hindrance, or too long and flexible, leading to an unstable ternary complex.[5][8][9]
-
Recommended Solution:
-
Synthesize a Library: Create a series of PROTACs with systematically varied linker lengths (e.g., by incrementally adding PEG or methylene (B1212753) units).[3][8]
-
Vary Rigidity: Experiment with both flexible (alkyl, PEG) and more rigid (piperazine, aromatic rings) linkers to find the optimal balance for ternary complex formation.[11][12]
-
Modify Attachment Points: Altering the connection points of the linker on the warhead or E3 ligase ligand can significantly impact the geometry of the ternary complex.[8]
-
Issue 2: The dose-response curve for target degradation is bell-shaped (the "hook effect").
-
Potential Cause: Formation of unproductive binary complexes at high PROTAC concentrations.[7][9] This indicates that the linker may not be adequately promoting the stability of the ternary complex.
-
Recommended Solution:
-
Enhance Cooperativity: Redesign the linker to promote more favorable protein-protein interactions between the target and the E3 ligase within the ternary complex.[8] A more rigid linker can sometimes improve cooperativity.
-
Biophysical Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation for different linker designs.[7]
-
Issue 3: My PROTAC has low potency (high DC50 value).
-
Potential Cause:
-
Recommended Solution:
-
Optimize Linker for Stability: Experiment with more rigid linkers to reduce the entropic penalty of ternary complex formation.[10][11]
-
Improve Physicochemical Properties: Modify the linker to balance hydrophilicity and lipophilicity. Incorporating elements like PEG can improve solubility, while rigid components can sometimes enhance permeability.[5][7]
-
Perform Permeability Assays: Conduct experiments like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess cell permeability.
-
Issue 4: The PROTAC is causing degradation of off-target proteins.
-
Potential Cause: The current linker allows for the formation of productive ternary complexes with off-target proteins.
-
Recommended Solution:
-
Systematically Vary Linker: A shorter or more rigid linker can impose stricter conformational requirements for ternary complex formation, thereby enhancing selectivity.[3]
-
Change Attachment Point: Altering the linker's exit vector on the warhead can disfavor interactions with off-target proteins.
-
Quantitative Data Summary
The optimal linker length is highly dependent on the specific protein of interest (POI) and the recruited E3 ligase. The following tables summarize quantitative data from published studies.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [13]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data suggests that for ERα degradation, a 16-atom linker was optimal.[5][13]
Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [13]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
For TBK1 degradation, a linker length of 21 atoms was identified as the most effective.[13]
Experimental Protocols
1. Target Protein Degradation Assay (Western Blot)
This is the standard method for quantifying the reduction in target protein levels.[5][13]
-
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere. Treat the cells with a dilution series of the PROTAC or a vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein. Subsequently, wash and incubate with an appropriate HRP-conjugated secondary antibody.[3]
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., GAPDH, β-actin).
-
2. In-Cell Target Ubiquitination Assay
This assay confirms that the target protein is being ubiquitinated following PROTAC treatment.[13]
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[13]
-
Immunoprecipitation: Dilute the lysates to reduce the denaturant concentration and immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated protein and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains on the target protein.[13]
-
3. Ternary Complex Formation Assay (AlphaLISA)
This is a high-throughput, bead-based immunoassay to quantify ternary complex formation.
-
Protocol:
-
Reagents: Biotinylated E3 ligase, His-tagged target protein, PROTAC, Streptavidin-coated Donor beads, and anti-His AlphaLISA Acceptor beads.
-
Assay Procedure: In a 384-well plate, add the target protein, E3 ligase, and PROTAC at desired concentrations.
-
Bead Addition: Add the AlphaLISA Acceptor beads and incubate. Then, add the Donor beads and incubate in the dark.[3]
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. A signal is generated when the Donor and Acceptor beads are brought into proximity by the formation of the ternary complex.
-
4. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR can be used to determine the binding kinetics and cooperativity of ternary complex formation.[8]
-
Protocol:
-
Immobilization: Immobilize the E3 ligase onto a sensor chip surface.[8]
-
Binary Interaction Analysis: Flow varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.[8]
-
Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the E3 ligase surface to determine the kinetics of ternary complex formation.[8]
-
Data Analysis: Calculate the cooperativity factor (α) by comparing the dissociation constants (KD) of the binary and ternary interactions.[8]
-
Visualizations
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting low yield in Biotin-PEG4-amino-t-Bu-DADPS-C6-azide conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving Biotin-PEG4-amino-t-Bu-DADPS-C6-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a complex, heterobifunctional linker molecule primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that induce the degradation of specific target proteins within the cell.[2]
This linker is composed of several key functional components:
-
Biotin: A high-affinity ligand for streptavidin and avidin, enabling purification, detection, and affinity-based assays.
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that enhances the solubility and cell permeability of the PROTAC molecule.[3]
-
amino-t-Bu: A tert-butoxycarbonyl (Boc)-protected amine group, which requires a deprotection step to reveal a reactive amine for further conjugation.
-
DADPS (Dialkoxydiphenylsilane): An acid-cleavable silyl (B83357) ether linker. This allows for the release of the conjugated molecule from a biotin-streptavidin complex under mild acidic conditions, which is particularly useful in proteomics and mass spectrometry-based analyses.[4]
-
C6-azide: An azide (B81097) group at the end of a C6 alkyl chain, which serves as a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5]
Q2: What is the general workflow for using this linker in a conjugation reaction?
A2: The general workflow involves a "click" reaction to conjugate the azide group of the linker to a molecule containing a terminal alkyne. If the final construct requires a free amine, a subsequent deprotection step is necessary to remove the t-Bu group.
Troubleshooting Low Conjugation Yield
Low or no product yield is a common challenge in conjugation reactions. The following guide provides a systematic approach to identifying and resolving the root causes of poor reaction outcomes.
Issue 1: Low or No Product Formation Detected by LC-MS
-
Question: My LC-MS analysis shows little to no formation of the desired conjugated product. What are the most likely causes related to the reagents and catalyst?
-
Answer: This issue often points to problems with the core components of the click reaction. Here’s a breakdown of potential causes and solutions:
-
Catalyst Inactivation (CuAAC): The active catalyst in CuAAC is Cu(I), which is easily oxidized to the inactive Cu(II) state by dissolved oxygen.
-
Solution: Ensure all buffers and solvents are thoroughly deoxygenated by sparging with an inert gas like argon or nitrogen. Use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to reduce Cu(II) to Cu(I) in situ. Performing the reaction under an inert atmosphere is highly recommended.
-
-
Absence of a Stabilizing Ligand (CuAAC): Copper can cause degradation of biomolecules. A ligand is crucial to stabilize the Cu(I) catalyst and protect the integrity of your molecules.
-
Solution: Add a Cu(I)-stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) to the reaction mixture. A 5:1 ligand-to-copper ratio is often recommended.
-
-
Reagent Degradation: The this compound linker or your alkyne-containing molecule may have degraded. Azides can be sensitive to light and reducing agents, and the overall linker can be sensitive to moisture.
-
Solution: Store the linker at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation. Verify the purity of your starting materials using an appropriate analytical method.
-
-
Presence of Interfering Substances: Components in your reaction mixture can inhibit the conjugation.
-
Solution: Purify your alkyne-modified molecule to remove interfering substances. Buffers containing primary amines (e.g., Tris) should be avoided if you are using NHS ester chemistry in a multi-step synthesis. Thiols can also interfere with the copper catalyst. Buffer exchange into a compatible buffer like PBS is recommended.
-
-
Issue 2: The Reaction is Sluggish or Stalls
-
Question: The reaction starts but appears to be very slow or stops before completion. What reaction conditions should I optimize?
-
Answer: Suboptimal reaction conditions are a frequent cause of inefficient conjugations. Consider the following optimizations:
-
Poor Solubility: The this compound linker, being a large and complex molecule, or your target molecule may have limited solubility in aqueous buffers.
-
Solution: Add organic co-solvents such as DMSO or DMF to improve the solubility of the reactants. Gentle heating and sonication can also help dissolve the starting materials.
-
-
Incorrect Stoichiometry: The molar ratio of the azide linker to the alkyne-containing molecule is critical.
-
Solution: While a 1:1 ratio is the theoretical ideal, using a slight excess (1.1 to 2-fold) of one of the components (usually the less precious one) can drive the reaction to completion.
-
-
Suboptimal pH: The CuAAC reaction is generally robust over a wide pH range, but for biomolecules, an optimal pH is usually between 6.5 and 8.5.
-
Solution: Verify and adjust the pH of your reaction buffer to be within the optimal range for your specific molecules.
-
-
Steric Hindrance: The alkyne group on your target molecule may be sterically hindered, preventing the linker from accessing it.
-
Solution: The PEG4 spacer on the linker is designed to mitigate some steric hindrance. However, if the issue persists, consider adding denaturing agents or increasing the reaction temperature to improve the accessibility of the alkyne group.
-
-
Issue 3: Low Recovery After Purification
-
Question: I seem to be losing my product during the purification step. How can I improve my recovery?
-
Answer: Low recovery can be due to the chosen purification method or the physicochemical properties of your conjugated product.
-
Inappropriate Purification Method: The purification strategy must be suitable for your biotinylated molecule.
-
Solution: For biotinylated proteins or other large biomolecules, affinity purification using streptavidin-coated beads or resin is highly effective.[6] For smaller molecules, reverse-phase HPLC is often the method of choice. Size-exclusion chromatography can be used to remove excess unconjugated linker.
-
-
Product Precipitation: Your final conjugate may have different solubility properties than the starting materials and could be precipitating during workup or purification.
-
Solution: Ensure that the solvents used during purification are compatible with your final product. The PEG4 linker should improve aqueous solubility, but the properties of the conjugated molecule will also play a significant role.
-
-
Inefficient Elution from Affinity Resin: The biotin-streptavidin interaction is extremely strong, which can make elution difficult.
-
Solution: This is where the DADPS cleavable linker is advantageous. After capturing the biotinylated molecule on streptavidin beads and washing away impurities, you can release your molecule by incubation with a mild acid, such as 5-10% formic acid, for about 30 minutes.[7][8] This cleaves the DADPS moiety, leaving a small molecular fragment on your target molecule.
-
-
Quantitative Data Summary
The choice of linker and reaction conditions can significantly impact conjugation efficiency. The following tables provide a summary of relevant quantitative data to aid in experimental design.
Table 1: Comparison of Biotinylation Reagents
| Feature | Biotin-PEG-Azide (via CuAAC) | Amine-Reactive (NHS-Ester) | Thiol-Reactive (Maleimide) |
| Specificity | High (targets alkyne) | Moderate (targets primary amines) | High (targets free thiols) |
| Reaction pH | Wide range (typically 4-11) | 7.2 - 8.5 | 6.5 - 7.5 |
| Solubility | High in aqueous buffers | Variable (Sulfo-NHS is water-soluble) | Requires organic co-solvents |
| Biocompatibility | Lower (copper can be cytotoxic) | Good | Good |
Data compiled from various sources.[9][10]
Table 2: Impact of PEG Linker Length on Peptide Identification in a Chemoproteomic Study
| Reagent | Average Number of Identified Peptides per DDA Run |
| Biotin-PEG3-azide | 13 |
| Biotin-PEG4-azide | 13 |
| Biotin-PEG5-azide | Not specified, but noted for superior performance |
Data adapted from a comparative study on probe-modified peptides.[11][12] This suggests that while PEG length can be critical, other factors also significantly influence outcomes.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation
This protocol describes a general method for conjugating this compound to an alkyne-modified protein.
-
Preparation of Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Alkyne-modified Protein: 1 mg/mL in PBS, pH 7.4.
-
Copper(II) Sulfate (CuSO₄): 50 mM in deionized water.
-
Sodium Ascorbate: 300 mM in deionized water (prepare fresh).
-
THPTA Ligand: 100 mM in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to achieve a final concentration of 50-100 µM (a 2 to 5-fold molar excess over the protein).
-
Prepare a premix of the catalyst by combining the CuSO₄ and THPTA stock solutions. Add this premix to the reaction tube to final concentrations of 250 µM CuSO₄ and 1.25 mM THPTA.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 300 µM. Vortex briefly after each addition.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or at 37°C for 1 hour. Protect the reaction from light.
-
-
Purification:
-
Remove excess reagents and purify the biotinylated protein using a suitable method such as affinity purification on streptavidin beads or size-exclusion chromatography.
-
Protocol 2: t-Butyl (Boc) Deprotection
This step is necessary if a free amine is required for subsequent steps.
-
Reaction Setup:
-
Dissolve the purified, Boc-protected conjugate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).
-
Co-evaporate with DCM several times to ensure complete removal of residual TFA.
-
The deprotected product can then be purified by HPLC.
-
Protocol 3: Cleavage of the DADPS Linker
This protocol is for releasing the conjugated molecule after affinity purification.
-
Bead Preparation:
-
After binding the biotinylated conjugate to streptavidin beads and performing necessary washes, resuspend the beads in a suitable buffer.
-
-
Cleavage:
-
Add an equal volume of 10% formic acid to the bead suspension.
-
Incubate at room temperature for 30-60 minutes with gentle mixing.
-
-
Collection:
References
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
How to reduce non-specific binding in biotin-streptavidin pull-downs
This technical support center provides troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals reduce non-specific binding in biotin-streptavidin pull-down experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background and non-specific binding in biotin-streptavidin pull-downs?
High background in pull-down experiments can stem from several factors, including insufficient blocking of streptavidin beads, inadequate washing steps, or inherent "stickiness" of the bait protein or cellular proteins that bind non-specifically to the beads.[1] Hydrophobic and electrostatic interactions are common mediators of non-specific binding.[2] Additionally, over-biotinylation of the bait protein can alter its properties, leading to aggregation and increased non-specific interactions.[2]
Q2: How can I prevent non-specific binding to the streptavidin beads themselves?
Proper blocking of the streptavidin beads before introducing the cell lysate is crucial. This can be achieved by incubating the beads with a blocking agent like Bovine Serum Albumin (BSA).[3] Another key strategy is to "pre-clear" the lysate by incubating it with unconjugated streptavidin beads to remove proteins that would non-specifically bind to the bead matrix.[4]
Q3: What is endogenous biotin (B1667282), and how can it interfere with my pull-down assay?
Endogenous biotin is a naturally occurring vitamin in many biological samples that can bind to streptavidin, thereby blocking the binding sites intended for your biotinylated bait protein.[2] This can lead to lower yields of your target protein complex. To mitigate this, you can pre-incubate your sample with an excess of free avidin (B1170675) to block the endogenous biotin, followed by the addition of free biotin to saturate the remaining binding sites on the avidin before adding your biotinylated probe.[2]
Q4: Can the choice of beads (agarose vs. magnetic) affect non-specific binding?
Yes, the type of beads can influence the level of non-specific binding. Magnetic beads are often reported to have lower non-specific binding compared to agarose (B213101) beads.[5]
Troubleshooting Guide
Issue: High background signal with many non-specific protein bands.
Potential Cause & Solution:
-
Insufficient Blocking:
-
Recommendation: Optimize your blocking step. Ensure you are using an appropriate blocking agent (see table below) at a sufficient concentration and for an adequate duration (e.g., 1-2 hours at 4°C).[2]
-
-
Inadequate Washing:
-
Recommendation: Increase the stringency of your wash steps. This can be achieved by increasing the number of washes (from 3 to 5 or more), increasing the duration of each wash, and/or modifying the composition of your wash buffer.[2]
-
-
Hydrophobic or Ionic Interactions:
-
Recommendation: Modify your wash buffer to include detergents or alter the salt concentration to disrupt these non-specific interactions. For example, adding non-ionic detergents like Tween-20 or Triton X-100 can reduce hydrophobic binding, while increasing the salt concentration (e.g., up to 500 mM NaCl) can disrupt ionic interactions.[5][6]
-
-
Unbound Streptavidin Sites:
-
Recommendation: After immobilizing your biotinylated bait, perform a wash step with free biotin to block any unoccupied biotin-binding sites on the streptavidin beads before adding your cell lysate.[5]
-
Data Presentation: Recommended Reagents for Reducing Non-Specific Binding
| Reagent Type | Reagent | Typical Working Concentration | Purpose | Reference(s) |
| Blocking Agents | Bovine Serum Albumin (BSA) | 1-5% (w/v) | Blocks non-specific protein binding sites on beads. | [3] |
| Casein | 1-3% (w/v) | An alternative protein-based blocking agent. | [7] | |
| Normal Serum | 5-10% (v/v) | Can be used for blocking, but is more expensive. | [7] | |
| Polyvinylpyrrolidone (PVP) | 0.5-2% (w/v) | A non-protein alternative blocking agent. | [7] | |
| Wash Buffer Additives | Sodium Chloride (NaCl) | 150-500 mM | Disrupts ionic interactions. | [5][6] |
| Tween-20 | 0.05-0.5% (v/v) | Non-ionic detergent to reduce hydrophobic interactions. | [3] | |
| Triton X-100 | 0.1-1% (v/v) | Non-ionic detergent to reduce hydrophobic interactions. | [6] | |
| Sodium Dodecyl Sulfate (SDS) | 0.02-2% (w/v) | Ionic detergent for more stringent washing. | [6] | |
| Urea | up to 2 M | Denaturant for very stringent washing. | [3][6] |
Experimental Protocols
Protocol 1: Pre-clearing Cell Lysate
This protocol is designed to remove proteins from the lysate that non-specifically bind to the streptavidin beads.
-
Prepare Beads: Resuspend the required volume of streptavidin beads in lysis buffer.
-
Incubate with Lysate: Add the prepared beads to your cell lysate.
-
Rotate: Incubate the lysate-bead mixture for 1-2 hours at 4°C with gentle rotation.
-
Pellet Beads: Centrifuge the mixture to pellet the beads or use a magnetic stand for magnetic beads.
-
Collect Supernatant: Carefully collect the supernatant (the pre-cleared lysate) and transfer it to a new tube, leaving the beads with the non-specifically bound proteins behind.[4]
Protocol 2: Blocking Streptavidin Beads
This protocol blocks non-specific binding sites on the streptavidin beads.
-
Wash Beads: Wash the desired amount of streptavidin beads twice with an appropriate buffer (e.g., PBS).
-
Prepare Blocking Solution: Prepare a solution of your chosen blocking agent (e.g., 1% BSA in PBS).
-
Incubate: Resuspend the washed beads in the blocking solution and incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash Again: Pellet the beads and wash them three times with your binding/wash buffer to remove excess blocking agent. The beads are now ready for the pull-down.
Protocol 3: Biotin-Streptavidin Pull-Down with Stringent Washes
This protocol outlines a general workflow with an emphasis on stringent washing to minimize background.
-
Bead Preparation: Start with pre-blocked streptavidin beads (from Protocol 2).
-
Bind Biotinylated Bait: Incubate the blocked beads with your biotinylated bait protein for 1-2 hours at 4°C with gentle rotation.
-
Wash: Pellet the beads and wash them three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound bait protein.
-
Incubate with Lysate: Add your pre-cleared cell lysate (from Protocol 1) to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Stringent Washes:
-
Wash 1: Pellet the beads and wash once with a base wash buffer (e.g., PBS, 0.1% Tween-20).
-
Wash 2 (High Salt): Wash the beads twice with a high-salt wash buffer (e.g., PBS, 0.1% Tween-20, 500 mM NaCl).
-
Wash 3 (Detergent): Wash the beads twice with a detergent-containing wash buffer (e.g., RIPA buffer or a buffer with a higher concentration of non-ionic detergent).
-
Wash 4: Perform a final wash with the base wash buffer to remove residual high salt and detergent.
-
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
Visualizations
Caption: A generalized workflow for a biotin-streptavidin pull-down experiment.
Caption: A troubleshooting flowchart for addressing high non-specific binding.
Caption: A diagram illustrating specific versus non-specific binding interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. r_tips/tutorials/dv-using_diagrammer/dv-using_diagrammer.md at master · erikaduan/r_tips · GitHub [github.com]
- 4. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance with PEG Linkers in PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using polyethylene (B3416737) glycol (PEG) linkers to overcome steric hindrance in Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The linker's primary role is to optimally position the target protein and the E3 ligase to form a stable and productive ternary complex (POI-PROTAC-E3).[3] This proximity is essential for the E3 ligase to efficiently transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[3]
The linker length is critical for two main reasons related to steric hindrance:
-
If the linker is too short, it can cause a steric clash, preventing the target protein and E3 ligase from coming together effectively to form the ternary complex.[4][]
-
If the linker is too long, it can result in an overly flexible and unstable ternary complex. This leads to inefficient ubiquitination because the correct orientation between the E3 ligase and the lysine (B10760008) residues on the target protein is not consistently achieved.[4][6]
Therefore, finding the optimal linker length, often called the "sweet spot," is crucial for maximizing degradation efficacy.[3]
Q2: Why are PEG linkers commonly used for PROTACs?
PEG linkers are frequently incorporated into PROTAC design for several key advantages:
-
Enhanced Solubility: PROTACs are often large, hydrophobic molecules with poor aqueous solubility. Hydrophilic PEG linkers can significantly improve the solubility and overall physicochemical properties of the PROTAC, which is beneficial for both in vitro assays and in vivo applications.[7][8]
-
Tunable Length: PEG linkers are synthetically versatile, allowing for the straightforward and systematic synthesis of a library of PROTACs with varying linker lengths. This enables the empirical determination of the optimal length for a specific POI-E3 ligase pair.[3]
-
Improved Permeability and Pharmacokinetics: While it may seem counterintuitive for a hydrophilic moiety, PEG linkers can improve cell permeability. It is hypothesized that the flexible PEG chain can fold to shield the PROTAC's polar surface area, facilitating membrane passage.[7][9] This can also lead to improved pharmacokinetic profiles.[7]
-
Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity.[8]
Q3: What is the "hook effect," and how does the PEG linker influence it?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency decreases at high PROTAC concentrations.[2][4] This occurs because, at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either POI-PROTAC or E3-PROTAC) rather than the productive ternary complex required for degradation.[2][7] The PEG linker's length and flexibility can influence the stability of these non-productive binary complexes, thereby modulating the severity of the hook effect.[4] Optimizing the linker to enhance the stability (cooperativity) of the ternary complex over the binary ones can help mitigate this effect.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or minimal target degradation observed. | 1. Suboptimal Linker Length: The PEG linker may be too short, causing steric hindrance, or too long, leading to an unstable/unproductive ternary complex.[4][10] 2. Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the PEG linker, may prevent it from efficiently crossing the cell membrane to reach its intracellular target.[10][11] | 1. Synthesize a Linker Library: Create a series of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8, 12 PEG units) and screen them to empirically determine the optimal length.[4] 2. Assess Permeability: Conduct cell permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to evaluate the PROTAC's ability to cross membranes.[12][13] Consider modifying the linker to improve physicochemical properties.[10] |
| High DC₅₀ value (low potency) despite observing some degradation. | Inefficient Ternary Complex Formation: The linker may not be positioning the target and E3 ligase in an optimal orientation for efficient ubiquitination, even if a complex is formed.[10] This results in a low concentration of productive ternary complex at any given time. | Optimize Linker and Evaluate Complex Formation: 1. Test different linker lengths and compositions to improve the geometry of the ternary complex.[10] 2. Directly measure ternary complex formation and stability using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET.[14][15] A higher cooperativity value generally indicates a more stable and productive complex.[4] |
| Strong "hook effect" observed at high concentrations. | Excessive Binary Complex Formation: A long and flexible linker can disproportionately favor the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3) at high concentrations.[3][10] | Re-evaluate Dose-Response and Optimize Linker: 1. Perform degradation experiments across a wider and lower concentration range to identify the optimal window that maximizes degradation before the hook effect dominates. 2. Screen shorter or more rigid linkers that may disfavor binary complex formation and enhance ternary complex cooperativity.[3] |
| Low yield or difficulty during chemical synthesis/purification. | 1. Steric Hindrance in Synthesis: The bulky PEG chain can sterically hinder the reactive sites during coupling reactions.[16] 2. Purification Challenges: The high polarity and flexibility of the PEG chain can make chromatographic separation from starting materials and byproducts difficult.[16] | 1. Optimize Reaction Conditions: Increase reaction time, temperature, or use coupling agents known to be effective for sterically hindered substrates.[16] 2. Alternative Purification: Use alternative purification methods like size-exclusion chromatography (SEC) or solid-phase extraction (SPE), which may be more effective for highly polar, flexible molecules.[16] |
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. The tables below summarize representative data illustrating how linker length can impact degradation performance, measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1]
Table 1: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation (Note: Data is representative and compiled from studies on BTK-targeting PROTACs for illustrative purposes.)
| PROTAC Analog | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| BTK-1 | PEG 2 | ~9 | >1000 | <20 |
| BTK-2 | PEG 4 | ~15 | 50 | >90 |
| BTK-3 | PEG 8 | ~27 | 8 | >95 |
| BTK-4 | PEG 12 | ~39 | 120 | ~85 |
| Finding: For this particular BTK degrader series, a PEG linker of intermediate length (PEG 8) was found to be optimal, while both shorter and longer linkers resulted in reduced degradation potency.[6] |
Table 2: Effect of Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation (Note: Data is synthesized from multiple studies and illustrates general trends.)[3][17]
| PROTAC Analog | E3 Ligase Recruited | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-1 | VHL | PEG 3 | ~25 | >90 |
| BRD4-2 | VHL | PEG 5 | >500 | ~60 |
| BRD4-3 | CRBN | PEG 0 (Alkyl) | <500 | ~70 |
| BRD4-4 | CRBN | PEG 2 | >5000 | ~50 |
| BRD4-5 | CRBN | PEG 4 | <500 | >90 |
| Finding: These data highlight that the optimal linker length is highly context-dependent, varying significantly even for the same target protein when a different E3 ligase is recruited.[17] |
Key Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the most fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[18][19]
-
Cell Culture and Treatment:
-
Seed cells (e.g., in 6-well plates) at a density that ensures 70-80% confluency at the time of harvest.[1] Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours).[1] Include a vehicle-only control (e.g., DMSO).[18]
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice.[18]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[18]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading for the Western blot.[18]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[20]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin).[20]
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[10] Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[6]
-
Protocol 2: Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)
This biophysical assay provides real-time, label-free kinetic analysis of binary and ternary complex formation, which is crucial for understanding linker efficacy.[21][22]
-
System Preparation:
-
Binary Interaction Analysis (PROTAC binding to E3 Ligase):
-
Inject a series of PROTAC concentrations over the immobilized E3 ligase surface to measure the binary binding affinity (Kᴅ) and kinetics (kₐ, kₔ).[15]
-
Regenerate the sensor surface between injections if necessary.
-
-
Ternary Complex Analysis:
-
Prepare a series of samples containing a fixed, near-saturating concentration of the target protein (POI) mixed with varying concentrations of the PROTAC.[22]
-
Inject these POI-PROTAC mixtures over the immobilized E3 ligase surface. An increase in the binding response compared to the PROTAC-only injection indicates the formation of the ternary complex.[3]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine Kᴅ, kₐ, and kₔ values for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), where α = (Binary Kᴅ of PROTAC to E3) / (Ternary Kᴅ of POI-PROTAC mixture to E3).[22] An α value > 1 indicates positive cooperativity, suggesting the ternary complex is more stable than the binary complex, which is often a hallmark of an effective PROTAC.
-
Visualizations
Caption: A logical workflow for troubleshooting poor PROTAC efficacy.
Caption: How PEG linker length mediates ternary complex formation.
Caption: Experimental workflow for SPR-based ternary complex analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 12. benchchem.com [benchchem.com]
- 13. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. benchchem.com [benchchem.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. aragen.com [aragen.com]
- 22. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Best practices for storing and handling Biotin-PEG4-amino-t-Bu-DADPS-C6-azide
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Biotin-PEG4-amino-t-Bu-DADPS-C6-azide, along with troubleshooting guides and frequently asked questions (FAQs) for its application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a complex heterobifunctional molecule used primarily as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features several key components: a biotin (B1667282) group for affinity purification, a PEG4 spacer to enhance solubility, a cleavable dialkoxydiphenylsilane (DADPS) linker, and a terminal azide (B81097) group for click chemistry reactions.[3][4][5] Its primary application is in conjugating a ligand for a target protein with a ligand for an E3 ubiquitin ligase to form a PROTAC that induces the degradation of the target protein.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is crucial to maintain the stability and reactivity of this compound. For long-term storage, the solid compound should be kept at -20°C, where it can be stable for up to three years.[2] For shorter periods, storage at 2-8°C is also acceptable.[6] It is important to protect the compound from moisture. When handling the solid, it is recommended to allow the vial to equilibrate to room temperature before opening to prevent condensation. Due to the azide group, avoid contact with heavy metals, as this can lead to the formation of explosive metal azides.[7] Also, avoid using metal spatulas for handling.[7]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] Sonication may be required to achieve complete dissolution.[2] For in vivo applications, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]
Q4: I'm observing low yield in my click chemistry reaction. What could be the cause?
A4: Low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can stem from several factors. Ensure your alkyne-containing molecule is pure and that the copper(I) catalyst is freshly prepared or properly activated. The reaction is sensitive to oxygen, so it's crucial to degas your solvents and maintain an inert atmosphere (e.g., using nitrogen or argon). Also, verify the integrity of the azide group on the linker, as it can degrade over time if not stored correctly.
Q5: My final PROTAC is showing poor solubility. How can I address this?
A5: Poor solubility is a common challenge with PROTACs due to their high molecular weight. The PEG4 linker in this molecule is designed to improve solubility. However, if you still face issues, consider optimizing your buffer conditions. The addition of solubilizing agents like cyclodextrins or a small percentage of non-ionic detergents (e.g., Tween-20) can be beneficial. Adjusting the pH of your solution might also improve solubility depending on the pKa of your final PROTAC molecule.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 886.18 g/mol | [6] |
| Long-term Storage | -20°C (up to 3 years for pure form) | [2] |
| Short-term Storage | 2-8°C | [6] |
| Solubility in DMSO | 257.5 mg/mL (290.57 mM) (Sonication recommended) | [2] |
| In Vivo Formulation Solubility | 5 mg/mL (5.64 mM) in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline (Sonication recommended) | [2] |
| DADPS Linker Cleavage Condition | 10% Formic Acid for 30 minutes | [5] |
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via CuAAC (Click Chemistry)
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with an alkyne-functionalized ligand for your protein of interest (POI).
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-BuOH and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized POI ligand (1 equivalent) and this compound (1 equivalent) in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water and add it to the reaction mixture.
-
Add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water to the reaction mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, the reaction mixture can be purified by preparative reverse-phase HPLC to yield the final PROTAC.
Protocol 2: Cleavage of the DADPS Linker for Affinity Purification
This protocol describes the cleavage of the DADPS linker to release the captured protein-PROTAC complex after affinity purification using streptavidin beads.
Materials:
-
Streptavidin-coated beads with captured biotinylated PROTAC-protein complex
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Cleavage buffer: 10% formic acid in water
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
After binding your biotinylated PROTAC-protein complex to the streptavidin beads, wash the beads thoroughly with wash buffer to remove non-specifically bound proteins.
-
Resuspend the beads in the cleavage buffer (10% formic acid).
-
Incubate at room temperature for 30 minutes with gentle agitation.
-
Centrifuge the beads and carefully collect the supernatant containing the released protein-PROTAC fragment.
-
Immediately neutralize the supernatant by adding an appropriate volume of neutralization buffer.
-
The released protein can now be analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Caption: Workflow of PROTAC synthesis and its mechanism of action.
Caption: Experimental workflow for DADPS linker cleavage.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. DADPS Biotin Azide | PROTAC linker | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing CuAAC Reactions for Biotin-PEG4-amino-t-Bu-DADPS-C6-azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with Biotin-PEG4-amino-t-Bu-DADPS-C6-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a complex, multifunctional molecule designed for use in "click chemistry."[1][2] It incorporates several key features:
-
Biotin: Enables strong and specific binding to streptavidin or avidin, which is useful for affinity purification, detection, and immobilization of labeled molecules.
-
PEG4 Spacer: A four-unit polyethylene (B3416737) glycol linker that enhances aqueous solubility and reduces steric hindrance during conjugation.[3]
-
amino-t-Bu-DADPS: A diaminodiphenyl sulfone (DADPS) derivative that is a common linker component in Proteolysis Targeting Chimeras (PROTACs).[1][4]
-
C6-azide: A terminal azide (B81097) group that specifically reacts with alkyne-containing molecules via CuAAC.[1][2]
Its primary application is in the synthesis of PROTACs, where it serves as a linker to connect a target protein-binding ligand with an E3 ubiquitin ligase ligand.[1][2] It is also used in bioconjugation, target identification, and protein-protein interaction studies.[3][5]
Q2: What is the fundamental role of the copper catalyst in the CuAAC reaction?
A2: The copper catalyst, specifically in its +1 oxidation state (Cu(I)), is essential for the CuAAC reaction.[6] It dramatically accelerates the reaction rate (by a factor of 10^6 to 10^7) and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[7][8] The uncatalyzed reaction is much slower, requires high temperatures, and typically results in a mixture of 1,4- and 1,5-regioisomers.[6][8]
Q3: Should I use a Cu(I) or Cu(II) salt as the catalyst source?
A3: While Cu(I) is the active catalyst, it is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[6] Therefore, a common and highly effective strategy is to use a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate (B8700270).[6][9] This in-situ reduction generates the active Cu(I) species throughout the reaction, ensuring a consistent catalytic cycle.[6]
Q4: Why is a ligand, such as TBTA or THPTA, necessary for the reaction?
A4: Ligands are crucial for several reasons:
-
Stabilization of Cu(I): They chelate the Cu(I) ion, protecting it from oxidation and disproportionation.[6][10]
-
Increased Reaction Rate: Ligands can accelerate the reaction.[6][10]
-
Enhanced Solubility: They can improve the solubility of the copper catalyst in various solvents.[6]
-
Biocompatibility: In biological experiments, water-soluble ligands like THPTA are essential to minimize copper-induced toxicity and protect biomolecules from oxidative damage.[6][10][11][12]
Q5: What are the recommended solvents for reacting this compound?
A5: The choice of solvent depends on the solubility of your alkyne-containing reaction partner. This compound itself is soluble in organic solvents like DMSO and DMF.[3][4][13] For reactions with other small molecules, a mixture of t-butanol/water or DMF can be effective.[6] For bioconjugations in aqueous systems, using a co-solvent like DMSO (typically 5-10%) can help solubilize the azide without significantly impacting the stability of most biomolecules.[14][15]
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is a frequent issue that can stem from multiple factors. The following flowchart and table provide a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | Prepare sodium ascorbate solution fresh before each use as it readily oxidizes.[16] Degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) to remove oxygen. Ensure an appropriate ligand-to-copper ratio (typically 5:1) is used to maintain Cu(I) stability and solubility.[17][18] |
| Reagent Impurity/Degradation | Verify the purity of both the this compound and the alkyne partner using analytical methods like NMR or mass spectrometry. Store reagents as recommended, typically at -20°C, protected from light and moisture.[3] |
| Suboptimal Reaction Conditions | Optimize the concentrations of reactants. If steric hindrance is a potential issue due to the bulky nature of the azide, consider increasing the reaction temperature (e.g., to 40-60°C) or extending the reaction time.[6] For bioconjugations, avoid buffers containing strong chelating agents (e.g., Tris) or high concentrations of chloride, which can interfere with the catalyst.[14][19] |
| Poor Solubility | If either reactant has poor solubility in the chosen solvent system, add a water-miscible organic co-solvent such as DMSO or DMF (up to 10-20% v/v).[14][20] In some cases, changing the primary solvent may be necessary.[21] |
Problem 2: Presence of Unexpected Side Products
The CuAAC reaction is highly specific, but side reactions can occur, particularly under non-optimal conditions.
Caption: Desired and potential side reaction pathways in CuAAC.
| Side Product/Issue | Potential Cause | Recommended Solution(s) |
| Alkyne Homodimerization (Glasner Coupling) | This occurs when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen, which then promotes the coupling of two alkyne molecules. | Thoroughly degas all solutions before and during the reaction. Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present.[22] |
| Biomolecule Degradation/Oxidation | The combination of copper and sodium ascorbate can generate reactive oxygen species (ROS), which may damage sensitive biomolecules, particularly residues like histidine, methionine, and cysteine.[23][24] | Use a protective, water-soluble ligand like THPTA in at least a 5-fold excess relative to copper.[19][24] The ligand acts as a sacrificial reductant, protecting the biomolecule.[24] Minimize reaction time and keep the reaction vessel capped to limit oxygen exposure.[19] |
| Modification of Arginine Residues | The oxidation byproduct of sodium ascorbate, dehydroascorbate, can react with arginine side chains, leading to unwanted protein modifications.[23][25] | For particularly sensitive proteins, consider adding aminoguanidine (B1677879) to the reaction mixture. Aminoguanidine acts as a scavenger for dehydroascorbate and its byproducts.[19][23] |
Experimental Protocols
Protocol 1: General CuAAC for Small Molecule Synthesis
This protocol is suitable for conjugating this compound with an alkyne-containing small molecule.
Reagent Preparation:
| Reagent | Stock Concentration | Solvent | Notes |
| Biotin-PEG4-...-azide | 10 mM | DMSO or DMF | Store at -20°C. |
| Alkyne Partner | 10 mM | DMSO or DMF | Store as recommended for the specific molecule. |
| CuSO₄·5H₂O | 50 mM | Deionized Water | Stable at room temperature. |
| Sodium Ascorbate | 1 M | Deionized Water | Must be prepared fresh immediately before use. |
| TBTA | 50 mM | DMSO/t-BuOH (1:4) | Tris-(benzyltriazolylmethyl)amine for organic-rich systems. |
| THPTA | 50 mM | Deionized Water | Tris(3-hydroxypropyltriazolylmethyl)amine for aqueous systems. |
Reaction Setup (100 µL Final Volume):
-
In a reaction vial, add the alkyne partner (1.0 eq, e.g., 10 µL of 10 mM stock).
-
Add the this compound (1.1 eq, e.g., 11 µL of 10 mM stock).
-
Add the solvent (e.g., 67.5 µL of a 1:1 mixture of t-BuOH/water).
-
Add the ligand solution (TBTA or THPTA) to a final concentration of 500 µM (e.g., 1 µL of 50 mM stock).
-
Add the CuSO₄ solution to a final concentration of 100 µM (e.g., 0.5 µL of 20 mM stock, pre-mixed with ligand is ideal).[16]
-
Degas the mixture by bubbling with argon or nitrogen for 5-10 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM (e.g., 2 µL of 100 mM stock).[16]
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40°C).
-
Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the catalyst and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product using column chromatography if necessary.
Protocol 2: Biocompatible CuAAC for Protein Labeling
This protocol is designed for conjugating the biotin-azide to an alkyne-modified protein in an aqueous buffer.
Reagent Preparation:
| Reagent | Stock Concentration | Solvent | Notes |
| Biotin-PEG4-...-azide | 10 mM | DMSO | |
| Alkyne-Protein | 1-5 mg/mL | PBS or HEPES, pH 7.4 | Avoid Tris or other chelating buffers. |
| CuSO₄·5H₂O | 50 mM | Deionized Water | |
| THPTA | 50 mM | Deionized Water | Water-soluble ligand is essential. |
| Sodium Ascorbate | 100 mM | Deionized Water | Must be prepared fresh immediately before use. |
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (1.0 eq) in its buffer.
-
Add the this compound stock solution to achieve a final concentration of 2-10 molar equivalents relative to the protein.
-
In a separate tube, prepare the catalyst premix: combine the THPTA solution (to a final concentration of 500 µM) and the CuSO₄ solution (to a final concentration of 100 µM). Let it stand for 1-2 minutes. This corresponds to a 5:1 ligand-to-copper ratio.[17]
-
Add the catalyst premix to the protein/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.
-
Gently mix by inverting the tube or by slow rotation. Avoid vigorous vortexing, which can denature proteins and introduce oxygen.[14]
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Upon completion, purify the biotinylated protein from excess reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. DADPS Biotin Azide | PROTAC linker | TargetMol [targetmol.com]
- 5. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. organic chemistry - Stubborn CuAAC reaction as derivatization for ESI-MS - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jenabioscience.com [jenabioscience.com]
- 25. researchgate.net [researchgate.net]
How to choose the right buffer for Biotin-PEG4-amino-t-Bu-DADPS-C6-azide reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal buffer for reactions involving azide-functionalized molecules, specifically focusing on Biotin-PEG4-amino-t-Bu-DADPS-C6-azide.
Frequently Asked Questions (FAQs)
Q1: Why is buffer selection so critical for my azide (B81097) reaction?
The success of your conjugation reaction hinges on the buffer's ability to maintain an optimal pH while not interfering with the reaction components. For azide-alkyne cycloaddition reactions, the two primary methods are Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC).
-
For CuAAC , the buffer is critical for maintaining the catalytically active Cu(I) oxidation state, preventing catalyst precipitation, and ensuring the stability of your biomolecules.[1][2]
-
For SPAAC , while more tolerant of buffer composition, the reaction rate can still be influenced by pH and co-solvents. The primary role of the buffer is to ensure the stability and solubility of the reactants.[3]
Q2: What are the key properties of my "this compound" molecule to consider?
-
Azide Group (-N3): This is your reactive handle. It is generally stable across a wide pH range.
-
Biotin (B1667282): The interaction between biotin and streptavidin is robust, but extreme pH values can disrupt the bond or denature the proteins.[4][5] It's best to work in a pH range of 4-9.
-
t-Butyl (t-Bu) protecting group: This group is stable under most conditions used for click chemistry but can be sensitive to strongly acidic conditions.
-
PEG Linker: The polyethylene (B3416737) glycol spacer enhances water solubility.
Q3: What are the main differences in buffer requirements between CuAAC and SPAAC?
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) is highly sensitive to buffer components. It requires a copper (I) catalyst, which is easily oxidized. Therefore, the buffer system must accommodate the copper catalyst, a reducing agent (like sodium ascorbate), and a stabilizing ligand.[6][7]
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a metal-free reaction and is therefore much more flexible in terms of buffer choice.[] The primary consideration is the stability and solubility of your azide and your strained-alkyne (e.g., DBCO, BCN) containing molecules.[3]
Buffer Recommendations and Troubleshooting
This section provides specific buffer recommendations and troubleshooting advice for both CuAAC and SPAAC reactions.
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The main challenge in CuAAC is maintaining a stable and active Cu(I) catalyst.
Recommended Buffers:
-
Phosphate (B84403) Buffers (e.g., PBS): 100 mM sodium phosphate at pH 6.5-7.8 is a common and effective choice.[1][2]
-
HEPES and MOPS: These are also excellent choices in the pH 7.0-7.5 range.[9][10]
-
Acetate Buffers: Can be used, particularly at slightly more acidic pH.[11]
Buffers/Additives to Avoid:
-
TRIS Buffer: The amine in TRIS is a competitive ligand for copper and can inhibit the reaction.[7][9]
-
Buffers with Chelators: Avoid buffers containing EDTA, citrate, or other strong copper chelators.
-
High Chloride Concentrations: Chloride concentrations above 0.2 M can compete for copper binding.[9]
-
Primary Amines: Buffers containing primary amines can be detrimental to the reaction.[12]
-
Thiols: Free thiols like DTT or glutathione (B108866) can inhibit the catalyst.[1]
Troubleshooting CuAAC Reactions:
-
Problem: Low or No Product Yield
-
Cause: Inactive copper catalyst due to oxidation by dissolved oxygen.[7]
-
Solution: Degas your buffer and reagent solutions by bubbling with nitrogen or argon for 15-20 minutes. Always use a freshly prepared solution of sodium ascorbate (B8700270).[7][13]
-
Cause: Precipitation of copper salts (e.g., copper phosphate).[9]
-
Solution: Pre-mix the copper sulfate (B86663) (CuSO₄) with a stabilizing ligand like THPTA before adding it to the phosphate buffer. This prevents the formation of insoluble complexes.[9][11]
-
Cause: Suboptimal pH.
-
Solution: Ensure your buffer pH is in the recommended 6.5-8.0 range.[1][2]
-
-
Problem: Protein Degradation or Aggregation
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC reactions are generally more robust and less sensitive to buffer conditions.
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS): pH 7.4 is the most common and widely compatible buffer.[15]
-
HEPES, MES, Borate buffers: These are all suitable alternatives.[3]
-
Cell Culture Media (e.g., DMEM, RPMI): SPAAC is bio-orthogonal and can often be performed directly in cell culture media.[3][]
Buffers/Additives to Avoid:
-
Sodium Azide (NaN₃): Do not use sodium azide as a preservative in your buffers. It will compete with your azide-functionalized molecule for reaction with the strained alkyne, dramatically reducing your yield.[3][16]
Troubleshooting SPAAC Reactions:
-
Problem: Low or No Product Yield
-
Cause: Degradation of reactants or steric hindrance.[15]
-
Solution: Ensure the stability of your azide and cyclooctyne (B158145) reagents. If steric hindrance is suspected, consider a reagent with a longer PEG spacer.[15]
-
Cause: Competing reactions.
-
Solution: Double-check that no buffers contain sodium azide.[16]
-
-
Problem: Slow Reaction Rate
-
Cause: The intrinsic reactivity of the chosen cyclooctyne.
-
Solution: Switch to a more reactive cyclooctyne (e.g., DBCO is generally faster than BCN).[15] The reaction is also tolerant to changes in temperature, so gentle heating may be an option for robust molecules.[3]
-
Cause: Use of organic co-solvents.
-
Solution: While SPAAC is tolerant to many buffer conditions, organic co-solvents can impact the reaction rate. Their use should be carefully considered and optimized.[3]
-
Data Summary: Buffer System Comparison
| Reaction Type | Recommended Buffers | pH Range | Key Considerations | Buffers to Avoid |
| CuAAC | Phosphate, HEPES, MOPS, Acetate[2][9] | 6.5 - 8.0[1][2] | Must use a Cu(I) stabilizing ligand (e.g., THPTA).[14] Degassing is highly recommended.[13] | TRIS, Citrate, EDTA, Buffers with high [Cl⁻] or thiols.[1][7][9] |
| SPAAC | PBS, HEPES, MES, Borate, Cell Culture Media[3][15] | 5.0 - 10.0[3] | Highly tolerant to buffer composition.[3] Rate can be impacted by organic co-solvents.[3] | Buffers containing Sodium Azide (NaN₃).[16] |
Experimental Protocols
General Protocol for a CuAAC Reaction
This protocol is a starting point and should be optimized for your specific molecules.
-
Reagent Preparation:
-
Prepare a stock solution of your Biotin-PEG4-...-azide molecule in a compatible solvent (e.g., DMSO or water).
-
Prepare a stock solution of your alkyne-containing molecule.
-
Prepare stock solutions in water: 20 mM CuSO₄, 50 mM THPTA, and a freshly made 100 mM sodium ascorbate solution.[7]
-
-
Reaction Setup (Final volume 500 µL):
-
In a microcentrifuge tube, combine your azide and alkyne molecules in 400 µL of 100 mM phosphate buffer (pH 7.4).
-
In a separate tube, prepare the catalyst premix by adding 2.5 µL of 20 mM CuSO₄ to 5.0 µL of 50 mM THPTA. Mix gently.[7]
-
Add the 7.5 µL of catalyst premix to the reaction tube.
-
Initiate the reaction by adding 50 µL of the 100 mM sodium ascorbate solution.[9]
-
Mix gently and allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.[14]
-
General Protocol for a SPAAC Reaction
-
Reagent Preparation:
-
Dissolve your Biotin-PEG4-...-azide molecule and your DBCO-functionalized molecule in PBS (pH 7.4). Ensure no sodium azide preservative is present.
-
-
Reaction Setup:
-
Combine the azide and DBCO-alkyne reagents in PBS. A 1.5 to 5-fold molar excess of one reagent is often used to drive the reaction to completion.
-
Incubate the reaction for 2-12 hours at room temperature or 4°C with gentle mixing.[15]
-
-
Purification:
-
Purify the conjugate using a method appropriate for your molecules (e.g., desalting column, dialysis) to remove any unreacted starting material.[15]
-
Visual Workflow: Buffer Selection Guide
Caption: Decision workflow for selecting the appropriate buffer and additives.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pH-Dependent Deformations of the Energy Landscape of Avidin-like Proteins Investigated by Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Preventing Aggregation of Biotinylated Proteins
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation following biotinylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of biotinylated protein aggregation?
Protein aggregation after biotinylation can be triggered by several factors:
-
Suboptimal Buffer Conditions: If the buffer's pH is too close to the protein's isoelectric point (pI), the protein's solubility is at its minimum, increasing the likelihood of aggregation.[1][2] Both excessively low and high salt concentrations can also lead to aggregation by affecting electrostatic interactions.[2]
-
Disruption of Protein Stability: The biotinylation process itself, including the introduction of organic solvents like DMSO to dissolve the biotinylation reagent, can destabilize the protein.[1]
-
Over-biotinylation: Attaching an excessive number of biotin (B1667282) molecules to a protein can increase its hydrophobicity and propensity for aggregation.[2] This can also lead to cross-linking when interacting with multivalent streptavidin.[2]
-
Intermolecular Disulfide Bonds: If not all accessible free sulfhydryl groups (-SH) on cysteine residues are labeled, they can form intermolecular disulfide bonds, leading to aggregation.[1]
-
High Protein Concentration: Increased protein concentration raises the probability of intermolecular interactions and subsequent aggregation.[1]
-
Improper Storage and Handling: Repeated freeze-thaw cycles are a common cause of protein aggregation.[2] Storing proteins at suboptimal temperatures can also compromise their stability.[2]
Q2: How can I prevent my protein from aggregating during the biotinylation reaction?
To minimize aggregation during the biotinylation reaction, consider the following strategies:
-
Optimize the Molar Ratio: Use the lowest possible molar ratio of biotinylation reagent to your protein that still achieves the desired degree of labeling.[3] Start with a range of ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal balance.[3]
-
Control the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can enhance the stability of sensitive proteins, although it may require a longer incubation time.[3]
-
Minimize Organic Solvent Concentration: When using biotinylation reagents dissolved in organic solvents like DMSO, add the reagent dropwise to the protein solution while gently stirring.[3] Keep the final concentration of the organic solvent below 10% (v/v), and ideally under 5% (v/v).[3]
-
Use a Suitable Buffer: Ensure the reaction buffer pH is optimal for both the biotinylation chemistry and protein stability. For sulfhydryl-reactive reagents, a pH of 6.5-7.5 is recommended.[3] The buffer pH should also be at least 1-1.5 units away from your protein's pI.[1]
Q3: My biotinylated protein aggregates during storage. What can I do?
Proper storage is crucial for maintaining the stability of your biotinylated protein:
-
Optimal Storage Temperature: For long-term storage, it is generally recommended to store biotinylated proteins at -80°C.[2]
-
Aliquot for Single Use: To avoid the damaging effects of repeated freeze-thaw cycles, store your biotinylated protein in single-use aliquots.[2]
-
Use Cryoprotectants: Add a cryoprotectant, such as glycerol (B35011) (at a final concentration of 20-50%), to your sample before freezing.[2]
-
Include Stabilizing Additives: Consider adding stabilizing excipients to your storage buffer. A table of common additives is provided below.
Troubleshooting Guides
Issue 1: Protein precipitates immediately upon adding the biotinylation reagent.
-
Possible Cause: "Solvent shock" due to a localized high concentration of the organic solvent (e.g., DMSO) used to dissolve the biotinylation reagent.[3]
-
Solution:
-
Prepare a more concentrated stock of the biotinylation reagent to minimize the volume added.
-
Add the reagent stock solution slowly and dropwise to the protein solution while gently mixing.[3]
-
Ensure the final concentration of the organic solvent is as low as possible, ideally under 5% (v/v).[3]
-
Consider performing the reaction at a lower protein concentration if it is currently very high (e.g., >10 mg/mL).[3]
-
Issue 2: The protein solution becomes cloudy or shows visible aggregates after the incubation period.
-
Possible Cause A: Suboptimal Buffer Conditions. The buffer pH may be too close to the protein's isoelectric point (pI), or the ionic strength may not be optimal.[1]
-
Solution A:
-
Possible Cause B: Intermolecular Disulfide Bond Formation. Free sulfhydryl groups that have not been labeled can oxidize and form disulfide-linked aggregates.[1]
-
Solution B:
Issue 3: Size Exclusion Chromatography (SEC) analysis shows an increase in high molecular weight (HMW) peaks after labeling.
-
Possible Cause: Over-labeling or modification of critical residues. Excessive labeling can alter the protein's conformation and promote self-association.[1]
-
Solution:
Data Presentation: Buffer Optimization and Additives
The following tables summarize key parameters and additives for preventing aggregation.
Table 1: Recommended Biotinylation Reaction Conditions
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 8.5 (depending on chemistry) | Optimal for specific reaction chemistries and protein stability.[1][3] |
| Buffer Composition | PBS, HEPES, MOPS | Use non-amine, non-thiol containing buffers for amine- and sulfhydryl-reactive labeling, respectively.[3] |
| Molar Ratio (Biotin:Protein) | 5:1 to 20:1 | A starting point for optimization; lower ratios reduce the risk of over-labeling.[3] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can improve the stability of sensitive proteins.[3] |
| Incubation Time | 1-2 hours at RT, or overnight at 4°C | Longer incubation at lower temperatures can be gentler on the protein.[3] |
| Organic Solvent (e.g., DMSO) | < 10% (v/v), ideally < 5% (v/v) | Minimizes protein denaturation caused by the solvent.[3] |
Table 2: Common Buffer Additives to Prevent Aggregation
| Additive (Excipient) | Typical Starting Concentration | Mechanism of Action |
| Glycerol | 10 - 50% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[3] |
| L-Arginine / L-Glutamate | 50 - 500 mM | Suppresses aggregation by binding to charged and hydrophobic regions.[4] |
| Sucrose | 5 - 10% (w/v) | A stabilizing osmolyte.[3] |
| Reducing Agents (e.g., DTT, TCEP) | 1 - 5 mM | Prevents oxidation of cysteine residues and subsequent intermolecular disulfide bond formation.[4] |
| Non-denaturing Detergents (e.g., Tween 20, CHAPS) | 0.01 - 0.1% (v/v) | Solubilizes hydrophobic regions and can prevent surface-induced aggregation.[4] |
Experimental Protocols
Protocol 1: General Workflow for Sulfhydryl-Reactive Biotinylation
This protocol provides a general workflow for labeling a protein with available cysteine residues while minimizing aggregation.
-
Protein Preparation:
-
Ensure your protein is in a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES, pH 6.5-7.5).
-
If necessary, perform a buffer exchange via dialysis or a desalting column.
-
(Optional) If reducing disulfide bonds, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before adding a maleimide-based biotinylation reagent.[3]
-
-
Prepare Biotin Reagent Stock:
-
Immediately before use, dissolve the sulfhydryl-reactive biotinylation reagent (e.g., Maleimide-PEG-Biotin) in anhydrous DMSO to a concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Slowly add the desired molar excess of the biotin reagent stock solution to the protein solution while gently mixing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
-
Quench Reaction (Optional):
-
To stop the reaction, add a quenching reagent such as β-mercaptoethanol to a final concentration of ~10-20 mM to react with any excess maleimide (B117702) reagent.[3]
-
-
Remove Excess Biotin:
-
Separate the biotinylated protein from unreacted biotin and quenching reagents using a desalting column or dialysis against your desired storage buffer.[3]
-
-
Characterization and Storage:
-
Determine the degree of labeling and assess the sample for aggregation using methods like SEC.
-
Store the purified biotinylated protein in single-use aliquots at -80°C, preferably with a cryoprotectant like glycerol.[2]
-
Visualizations
Caption: A generalized experimental workflow for protein biotinylation.
Caption: A troubleshooting decision tree for biotinylated protein aggregation.
References
Validation & Comparative
A Comparative Guide to Validating Target Engagement of Biotinylated PROTACs
For researchers, scientists, and drug development professionals, confirming that a Proteolysis Targeting Chimera (PROTAC) engages its intended protein of interest (POI) within the complex cellular environment is a critical step in validating its mechanism of action and therapeutic potential. This guide provides an objective comparison of key experimental methods for validating the target engagement of biotinylated PROTACs, supported by experimental data and detailed protocols. We will explore the direct approach of biotin-based pulldown assays and compare it with orthogonal methods such as the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.
The Critical Role of a Multi-Pronged Validation Strategy
Relying on a single method for validating target engagement can be misleading. A comprehensive validation strategy employing multiple orthogonal techniques is crucial for generating a reliable and complete data package for any PROTAC development program.[1] This approach provides a higher degree of confidence in the efficacy and specificity of the PROTAC.[2]
Comparison of Key Target Engagement Validation Methodologies
The selection of an appropriate target engagement strategy is influenced by factors such as the nature of the target protein, the availability of specific reagents, and the desired experimental readout (qualitative vs. quantitative). The following table summarizes and compares the primary methods discussed in this guide.
| Method | Principle | Throughput | Key Advantages | Key Limitations | Typical Quantitative Readout |
| Biotin-Streptavidin Pulldown | A biotinylated PROTAC is used as bait to capture the target protein from cell lysates, which is then detected by Western Blot or Mass Spectrometry.[3] | Low to Medium | Relatively simple and straightforward; directly utilizes the biotin (B1667282) tag.[1] | Primarily qualitative or semi-quantitative; susceptible to non-specific binding; does not confirm engagement in intact cells.[1] | Band intensity on Western Blot (relative quantification). |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. This thermal shift is detected by quantifying the amount of soluble protein at different temperatures.[2] | Medium | Label-free; confirms target engagement in intact cells and cell lysates without modifying the compound or protein. | Not all protein-ligand interactions result in a significant thermal shift; can be lower throughput for generating full melt curves.[4] | Thermal Shift (ΔTagg), Isothermal Dose-Response EC50.[1] |
| NanoBRET™ Target Engagement Assay | Measures the binding of a PROTAC to a NanoLuc® luciferase-tagged target protein in live cells by detecting the displacement of a fluorescent tracer, resulting in a decrease in BRET signal.[5] | High | Real-time measurement in live cells; provides quantitative affinity data (IC50); can assess cell permeability.[6] | Requires genetic modification of the target protein (NanoLuc® fusion); dependent on the availability of a suitable fluorescent tracer.[7] | Intracellular IC50, Relative Binding Affinity (RBA), Availability Index (AI).[5] |
Method 1: Biotin-Streptavidin Pulldown Assay
This method directly leverages the biotin handle on the PROTAC to confirm its interaction with the target protein in a cellular context.
Signaling Pathway and Experimental Workflow
The biotin-streptavidin pulldown assay follows a straightforward workflow to isolate the PROTAC-target complex.
Caption: Workflow for Biotin-Streptavidin Pulldown Assay.
Experimental Protocol: Biotin-Streptavidin Pulldown
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the biotinylated PROTAC at the desired concentration and for the appropriate time. Include a vehicle control (e.g., DMSO) and a non-biotinylated PROTAC control.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Streptavidin Pulldown:
-
Equilibrate streptavidin-coated magnetic beads by washing them with lysis buffer.[8]
-
Incubate the cell lysates with the equilibrated streptavidin beads for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer at 95-100°C for 5-10 minutes.[3]
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific for the target protein to confirm its presence in the pulldown fraction.
-
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a label-free manner within intact cells, based on the principle of ligand-induced thermal stabilization of the target protein.[2]
Experimental Workflow
The CETSA workflow involves a heat challenge followed by quantification of the remaining soluble target protein.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment:
-
Treat intact cells with the PROTAC at various concentrations or a single saturating concentration. Include a vehicle control (DMSO).
-
Incubate cells under normal culture conditions for 1-2 hours to allow for target engagement.
-
-
Heat Challenge:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding an appropriate lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Carefully collect the supernatant.
-
-
Data Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by Western blot using an antibody against the target protein.
-
Quantify the band intensities and normalize the data to the non-heated control.
-
Plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the melting curve in the presence of the PROTAC indicates target stabilization and engagement.[2]
-
Method 3: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a high-throughput method that allows for the quantitative analysis of PROTAC target engagement in living cells in real-time.[9]
Signaling Pathway and Experimental Workflow
This assay measures the proximity between a NanoLuc-tagged target and a fluorescent tracer, which is competed off by the PROTAC.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the target protein as a fusion with NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of the PROTAC compound.
-
Add the fluorescent NanoBRET™ tracer and the PROTAC dilutions to the cells. Include a vehicle control.
-
Incubate the plate at 37°C and 5% CO2 for a specified time (e.g., 2 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
-
Signal Detection and Data Analysis:
-
Immediately measure the luminescence at 460 nm (donor) and the fluorescent signal (acceptor) using a plate reader equipped for BRET measurements.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the intracellular IC50 value.[5]
-
Quantitative Data Comparison
Directly comparing quantitative data from different assays for the same PROTAC provides a comprehensive picture of its target engagement profile. The following table presents representative data for two well-characterized BRD4-degrading PROTACs, MZ1 (VHL-recruiting) and dBET1 (CRBN-recruiting), compiled from published studies.
| PROTAC | Target | Method | Quantitative Readout | Value | Reference |
| MZ1 | BRD4 | NanoBRET™ (Ternary Complex) | Ternary Complex EC50 | ~100 nM | [10] |
| BRD4 | Degradation (HiBiT Assay) | DC50 | ~25 nM | [1] | |
| dBET1 | BRD4 | NanoBRET™ (Ternary Complex) | Ternary Complex EC50 | ~500 nM | [10] |
| BRD4 | Degradation (HiBiT Assay) | DC50 | ~100 nM | [1] |
Note: The presented values are approximations from different studies and experimental conditions may vary.
Conclusion
Validating the target engagement of a biotinylated PROTAC is a cornerstone of its preclinical development. While biotin-streptavidin pulldown assays offer a direct method to leverage the biotin tag, they are often semi-quantitative and prone to artifacts. Therefore, a robust validation strategy should incorporate orthogonal, quantitative methods like CETSA and NanoBRET™ assays. CETSA provides label-free confirmation of target binding in a native cellular context, while NanoBRET™ offers high-throughput, real-time measurement of intracellular target engagement and affinity. By integrating these complementary approaches, researchers can build a strong evidence base for their PROTAC's mechanism of action, leading to more informed decisions in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 5. selvita.com [selvita.com]
- 6. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Pivotal Role of the Linker: A Comparative Guide to Biotin-PEG4-amino-t-Bu-DADPS-C6-azide and Other PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic development, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules function by co-opting the cell's intrinsic ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] While the choice of ligands dictates the target and the recruited E3 ligase, the linker is a critical determinant of the PROTAC's overall efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's physicochemical properties.[]
This guide provides a comparative analysis of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide, a polyethylene (B3416737) glycol (PEG)-based linker, with other common PROTAC linker classes. While direct experimental data for PROTACs specifically utilizing this compound is not extensively available in the public domain, this guide synthesizes data from studies on similar PEG-based linkers to provide a representative comparison. Detailed experimental protocols for key assays are also provided to aid researchers in the evaluation of PROTAC performance.
The Mechanism of PROTAC Action
PROTACs mediate the degradation of a target protein through the formation of a ternary complex, which brings the POI into close proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][5]
Comparative Analysis of PROTAC Linkers
The linker's composition, length, and flexibility are critical for optimizing a PROTAC's performance. The most common linker types include PEG-based linkers, alkyl chains, and rigid linkers.
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and flexible.[6] They can improve a PROTAC's solubility and permeability. The this compound linker falls into this category. The biotin (B1667282) moiety can be used as an affinity tag for pull-down assays, while the azide (B81097) group allows for efficient "click chemistry" conjugation to a POI-binding ligand.[7][8]
-
Alkyl Linkers: These are simple hydrocarbon chains that offer a high degree of flexibility. While synthetically accessible, they are generally more hydrophobic than PEG linkers.[2]
-
Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, phenyl rings) to reduce flexibility. A more rigid linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency.[]
Data Presentation: Quantitative Comparison of Linker Performance
The following table provides a synthesized representation of how different linker types and lengths can impact PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). It is important to note that these values are highly dependent on the specific POI, E3 ligase, and cell line used.
| Linker Class | Representative Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Characteristics |
| PEG-Based | Biotin-PEG2-azide (Hypothetical) | ~15 | 50 - 200 | >80 | May cause steric hindrance, lower potency. |
| PEG-Based | Biotin-PEG4-azide (Hypothetical) | ~21 | 10 - 50 | >90 | Often a good balance of flexibility and length. |
| PEG-Based | Biotin-PEG8-azide (Hypothetical) | ~33 | 100 - 500 | >80 | Increased flexibility may lead to lower potency. |
| Alkyl | C12 Alkyl Chain | 12 | 20 - 100 | >85 | Flexible but can have lower solubility. |
| Rigid | Piperazine-based | ~10-15 | 1 - 20 | >95 | Reduced flexibility can enhance potency. |
Note: The data for Biotin-PEG linkers is a synthesized representation to illustrate general trends and is not from direct experimental results of PROTACs using this compound.
Experimental Protocols
A robust evaluation of PROTAC efficacy requires a series of well-controlled experiments. The following protocols provide a general framework for assessing PROTAC-mediated protein degradation, ternary complex formation, and ubiquitination.
Western Blot for Target Protein Degradation
This is the most common method to quantify the reduction of a target protein in cells following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity of the POI and the E3 ligase induced by the PROTAC.
Methodology:
-
Reagent Preparation:
-
Use purified, tagged proteins (e.g., His-tagged POI and GST-tagged E3 ligase).
-
Prepare a serial dilution of the PROTAC in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the PROTAC dilutions.
-
Add a mixture of the tagged POI and E3 ligase.
-
Add FRET-paired antibodies that recognize the protein tags (e.g., anti-His-Tb (donor) and anti-GST-d2 (acceptor)).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex.
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-dependent ubiquitination of the POI.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme, E3 ligase, the POI, biotinylated-ubiquitin, and ATP.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with streptavidin-HRP to detect biotinylated (i.e., ubiquitinated) POI. A ladder of higher molecular weight bands indicates polyubiquitination.
-
Logical Comparison of PROTAC Linkers
The selection of a PROTAC linker involves a trade-off between various properties that influence the final efficacy of the molecule.
Conclusion
The linker is a critical component of a PROTAC molecule, and its design significantly impacts the ultimate success of the protein degrader. This compound, as a PEG-based linker, offers the advantages of hydrophilicity and flexibility, which can lead to favorable pharmacokinetic properties and effective ternary complex formation. However, the optimal linker is highly context-dependent, and a systematic evaluation of different linker types and lengths is essential for the development of potent and selective PROTACs. The experimental protocols provided in this guide offer a framework for the rigorous assessment of PROTAC performance, enabling researchers to make informed decisions in the design and optimization of novel protein degraders.
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DADPS Biotin Azide, 1260247-50-4 | BroadPharm [broadpharm.com]
Beyond Biotin-PEG4-amino-t-Bu-DADPS-C6-azide: A Comparative Guide to Linkers in PROTAC Synthesis
For researchers at the forefront of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are paramount. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and physicochemical properties. This guide provides a comprehensive comparison of alternatives to the multifaceted linker, Biotin-PEG4-amino-t-Bu-DADPS-C6-azide, offering experimental data and detailed protocols to inform the rational design of next-generation protein degraders.
The reference molecule, this compound, is a highly functionalized linker designed for specific applications in PROTAC development and chemical proteomics. Its key components include:
-
Biotin: A high-affinity tag for purification and detection.
-
PEG4: A flexible, hydrophilic polyethylene (B3416737) glycol spacer.
-
Amino-t-Bu: A tert-butyl protected amine, which, after deprotection, serves as a conjugation point.
-
DADPS (Dialkoxydiphenylsilane): A chemically cleavable moiety that can be broken under mild acidic conditions, useful for releasing captured proteins in proteomics workflows.
-
C6-azide: A six-carbon alkyl chain terminating in an azide (B81097) group, enabling modular synthesis via "click chemistry."
The alternatives to this complex linker can be categorized based on their core structural features: flexible linkers, rigid linkers, and alternative cleavable linkers.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize quantitative data from various studies, comparing the performance of different linker types.
Table 1: Flexible Linkers - PEG vs. Alkyl Chains
Flexible linkers are the most common starting point in PROTAC design due to their synthetic accessibility. Polyethylene glycol (PEG) and alkyl chains are the two most utilized flexible linkers.
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Alkyl Chain | 12 | 27 | >95 | [1] |
| BRD4 | PEG4 | 15 | 4.9 | >95 | [1] |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [2] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [2] |
| BTK | PEG | 2 units | 1-40 | >90 | [2] |
| BTK | PEG | ≥4 units | 1-40 | >90 | [2] |
Note: Direct comparison across different studies should be approached with caution due to variations in experimental conditions, including cell lines, treatment times, and specific PROTAC constructs.
Table 2: Rigid Linkers - Enhancing Conformational Control
Rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or piperidine, or planar moieties like alkynes and triazoles, can pre-organize the PROTAC into a bioactive conformation, potentially improving potency and metabolic stability.
| PROTAC Target | Linker Type | Key Feature | DC50 (nM) | Dmax (%) | Reference |
| Androgen Receptor | Piperazine/Alkyl | Rigidity | < 1 | >90 | [2] |
| BRD4 | Triazole (via click chemistry) | Planar, stable | 1.8 | >95 | [2] |
Table 3: Cleavable Linkers - Focus on Chemical Proteomics Applications
For applications such as identifying PROTAC targets and off-targets using mass spectrometry, cleavable linkers are invaluable. The DADPS moiety in the reference linker falls into this category.
| Linker Type | Cleavage Condition | Application | Key Advantage | Reference |
| DADPS | Mild acid (e.g., formic acid) | Chemical Proteomics | Efficient cleavage, leaves a small mass tag | [3] |
| Azobenzene (AZO) | Sodium dithionite | Chemical Proteomics | Alternative cleavable linker | [4] |
| Disulfide-based | Reducing agents (e.g., DTT) | Drug Delivery, Proteomics | Cleavage under biologically relevant reducing conditions | N/A |
| Photocleavable | UV light | Spatiotemporal control of PROTAC activity | Light-induced activation/deactivation | N/A |
A direct comparison in a chemical proteomics workflow for identifying unique cysteine residues showed that the DADPS linker outperformed the AZO linker.[4][5]
Signaling Pathways and Experimental Workflows
The successful design and evaluation of PROTACs rely on a thorough understanding of their mechanism of action and the implementation of robust experimental procedures.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A generalized experimental workflow for comparing PROTAC linker alternatives.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate comparison of PROTACs synthesized with different linkers.
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol is suitable for conjugating an azide-terminated linker (like the reference molecule or its alternatives) to an alkyne-functionalized ligand (either for the POI or the E3 ligase).
-
Preparation: In a microcentrifuge tube, dissolve the alkyne-containing ligand (1.0 equivalent) and the azide-functionalized linker (1.1 equivalents) in a 1:1 mixture of THF and water.
-
Catalyst Addition: To the solution, add Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.1 equivalents) followed by sodium ascorbate (B8700270) (0.2 equivalents). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Reaction: Seal the tube and vortex the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Purification: Upon completion, purify the PROTAC product using preparative reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC using NMR and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for Protein Degradation Analysis
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6]
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration. Plot the dose-response curve and determine the DC50 and Dmax values using non-linear regression analysis.[7]
Protocol 3: HiBiT Assay for Live-Cell, Real-Time Degradation Analysis
The HiBiT assay is a sensitive, luciferase-based method for quantifying endogenous protein degradation in real-time.[8][9]
-
Cell Line Generation: Using CRISPR/Cas9, knock-in the 11-amino-acid HiBiT tag to the endogenous locus of the gene encoding the target protein in a cell line that stably expresses the LgBiT protein subunit.
-
Cell Plating: Plate the HiBiT-tagged cells in a white, 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the PROTACs and add them to the cells.
-
Luminescence Measurement:
-
Endpoint: After a set incubation time, add a lytic reagent containing the NanoLuc substrate and measure luminescence.
-
Kinetic: For real-time analysis, add a live-cell substrate to the medium before or with the PROTAC and measure luminescence at regular intervals.
-
-
Data Analysis: Normalize the luminescence signal to a vehicle-treated control to determine the percentage of protein remaining. From this, calculate the percentage of degradation and determine the DC50 and Dmax values. For kinetic data, degradation rates can also be calculated.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
Confirming PROTAC-Target Interaction: A Comparative Guide to Mass Spectrometry Analysis
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules selectively eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1] A critical step in the development of effective PROTACs is the rigorous validation of their interaction with the intended protein of interest (POI) and the subsequent formation of a productive ternary complex with an E3 ubiquitin ligase.[2][3] Mass spectrometry (MS) has become an indispensable and versatile tool for elucidating these interactions, offering multifaceted analysis from initial binding events to the ultimate degradation of the target protein.[2][4]
This guide provides an objective comparison of key mass spectrometry-based methods used to confirm and characterize PROTAC-target engagement. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Core Mass Spectrometry-Based Methodologies
Several MS-based techniques can be employed to study PROTAC-target interactions, each providing unique and complementary information. The primary methods include global proteomics to assess target degradation and selectivity, native mass spectrometry to directly observe the ternary complex, and ubiquitination site analysis to confirm the mechanism of action.[2]
| Method | Primary Application | Key Information Provided | Throughput | Quantitative Output |
| Global Proteomics (e.g., TMT, DIA) | Quantifying protein degradation and assessing off-target effects.[5][6] | Relative protein abundance across the proteome.[2] | Low to Medium | Fold change in protein abundance, DC50 (concentration for 50% degradation).[1][2] |
| Native Mass Spectrometry (nMS) | Direct detection of the non-covalent POI-PROTAC-E3 ligase ternary complex.[7][8] | Stoichiometry and relative stability of the ternary complex.[7][8] | High | Relative signal intensity of the ternary complex.[8][9] |
| Ubiquitination Site Analysis | Confirming the PROTAC-induced ubiquitination of the target protein.[2] | Identification of specific lysine (B10760008) residues on the POI that are ubiquitinated.[2] | Low | N/A |
| Affinity Purification-MS (AP-MS) / IP-MS | Identifying interaction partners of the PROTAC-bound target.[10][11] | Confirmation of the interaction between the POI, PROTAC, and E3 ligase. | Medium | Enrichment of interacting proteins.[12] |
Visualizing the PROTAC Mechanism and Analytical Workflows
To better understand the underlying processes and experimental designs, the following diagrams illustrate the PROTAC mechanism of action and the workflows for key mass spectrometry analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 6. chempro-innovations.com [chempro-innovations.com]
- 7. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 11. Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Proximity Biotinylation
Proximity biotinylation (PB) techniques, such as BioID, TurboID, and APEX, have become powerful tools for mapping protein-protein interactions (PPIs) and defining the protein composition of subcellular compartments in their native cellular context.[1][2][3] These methods utilize a promiscuous biotinylating enzyme fused to a "bait" protein of interest.[1][4] This enzyme covalently tags nearby "prey" proteins with biotin (B1667282), which can then be isolated using streptavidin affinity purification and identified by mass spectrometry (MS).[1][2][5]
The Logic of Controls in Proximity Biotinylation
The goal of control experiments is to systematically account for proteins that are biotinylated non-specifically. These can include endogenously biotinylated proteins, proteins that bind non-specifically to the affinity resin, or highly abundant proteins that are stochastically labeled.[4][6] A well-designed experiment often includes multiple types of negative controls to filter out these background hits.[2]
Below is a diagram illustrating the general workflow of a proximity biotinylation experiment, highlighting the points where experimental and control samples are processed in parallel.
Caption: General workflow for a proximity biotinylation experiment.
Comparison of Key Negative Controls
Choosing the right negative controls is crucial for filtering out background proteins and identifying true interactors with high confidence. The ideal control should mimic the experimental condition as closely as possible, differing only in the specific localization of the biotinylating activity.
The following diagram and table illustrate the rationale and application of common negative controls.
Caption: Logic of different negative controls in proximity biotinylation.
| Control Type | Purpose & Rationale | Advantages | Disadvantages |
| Unfused Biotin Ligase | Expressing the biotin ligase (e.g., TurboID, BioID2) without a bait fusion partner, often localized to the cytoplasm or nucleus.[7][8] This is a crucial control to identify proteins that are non-specifically labeled due to high abundance or "stickiness". | Excellent for identifying common background contaminants that are not dependent on the bait's specific location.[4] | May not adequately control for background proteins within a specific subcellular compartment if the bait is localized elsewhere. |
| Unrelated Protein Control | Fusing the ligase to an unrelated protein that resides in a different subcellular compartment than the bait protein.[2][9] This helps to distinguish proteins specific to the bait's microenvironment from general contaminants of another location. | Provides high confidence in the spatial specificity of the identified interactors.[4] | Requires careful selection of a control protein that does not have overlapping interactors with the bait. |
| Parental/Empty Vector Control | Using the parental cell line without any transfected construct or one transfected with an empty vector.[10] This control identifies endogenously biotinylated proteins and proteins that bind non-specifically to the streptavidin beads. | Simple to implement. Effectively identifies naturally biotinylated carboxylases which are common contaminants.[6] | Does not account for non-specific biotinylation caused by the expression of an active ligase in the cell. |
| Bait Protein Without Ligase | Expressing the bait protein of interest without the fused biotin ligase. This is another way to control for proteins that might co-purify with the bait itself, independent of biotinylation. | Helps to identify proteins that may bind to the bait protein during lysis, rather than in the living cell. | Similar to the parental control, it does not account for background biotinylation from an expressed ligase. |
| No Primary Antibody (for BAR/ProtA-TurboID) | In antibody-based methods, omitting the primary antibody is a critical negative control.[9] It ensures that the observed biotinylation is dependent on the specific targeting of the antibody to the protein of interest. | Directly tests the specificity of the antibody-targeting step.[9] | Only applicable to antibody-based proximity labeling methods like BAR or ProtA-TurboID.[9][11] |
Data Analysis and Interpretation
After mass spectrometry, raw data must be processed to identify high-confidence proximal proteins. Quantitative proteomics, using techniques like tandem mass tags (TMT) or label-free quantification (LFQ), is essential for comparing protein enrichment between the bait sample and negative controls.[2][12][13]
Key steps in data analysis include:
-
Protein Identification and Quantification: Convert raw MS files into lists of identified proteins and their relative abundances in each sample.
-
Filtering against Controls: A protein is considered a high-confidence candidate if it is significantly enriched in the bait sample compared to the negative control(s). This is often determined using statistical tests (e.g., t-test) and setting a fold-change cutoff.[14]
-
Reproducibility: True interactions should be consistently identified across multiple biological replicates (ideally three or more).[1]
Example Data Interpretation Table:
| Protein ID | Bait vs. Unfused Ligase (Fold Change) | Bait vs. Unfused Ligase (p-value) | Description | Verdict |
| P12345 | 15.2 | 0.001 | Known direct interactor of Bait | High-Confidence Hit |
| Q67890 | 10.8 | 0.005 | Novel protein, localized to same compartment | High-Confidence Hit |
| P98765 | 1.1 | 0.85 | Highly abundant cytosolic protein | Background |
| O12345 | 25.6 | < 0.001 | Endogenous biotinylated carboxylase | Background |
Experimental Protocols for Validation
Mass spectrometry results provide a list of candidate interactors.[1] It is essential to validate these novel interactions using independent, orthogonal methods.[1]
Western Blot Validation of Pulldown
Before proceeding to mass spectrometry, it's crucial to validate the proximity labeling experiment itself. This involves confirming the expression of the bait-ligase fusion protein and verifying that biotinylation is occurring as expected.[15][16][17]
Methodology:
-
Sample Preparation: After the biotin labeling step, lyse a small fraction of cells from both the bait and control samples directly into SDS-PAGE sample buffer.[15]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Staining and Blocking: Briefly stain the membrane with Ponceau S to check for equal protein loading. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Detection of Biotinylated Proteins: Incubate the membrane with HRP-conjugated streptavidin.[15][17] This will reveal the overall pattern of biotinylated proteins. The bait sample should show a stronger and more complex banding pattern compared to controls.
-
Detection of Bait Protein: After visualizing biotinylated proteins, you can quench the HRP signal and re-probe the same membrane with an antibody against your bait protein (or its tag, e.g., HA, Myc) to confirm its expression and correct molecular weight.[16][18]
Co-Immunoprecipitation (Co-IP)
Co-IP is a gold-standard technique to confirm a direct or stable interaction between two proteins.[19][20] It involves using an antibody to pull down a specific "bait" protein from a cell lysate, and then using a Western blot to check if the putative "prey" protein is pulled down with it.[21]
Methodology:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions. Lysis buffers should be gentle, often containing non-ionic detergents like NP-40 or Triton X-100.[20]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with beads (e.g., Protein A/G) alone, then discard the beads.[20]
-
Immunoprecipitation: Add a specific antibody against the bait protein to the lysate and incubate to form antibody-antigen complexes.
-
Complex Capture: Add Protein A/G-conjugated beads to the lysate.[22] The beads will bind to the antibody, capturing the entire protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[20][22]
-
Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot. Probe one membrane with an antibody against the bait protein (to confirm successful pulldown) and another membrane with an antibody against the putative prey protein (to confirm the interaction). A key control is an isotype control antibody, which should not pull down the complex.[19]
References
- 1. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioID: A Method to Generate a History of Protein Associations | Springer Nature Experiments [experiments.springernature.com]
- 4. Overcoming Analytical Challenges in Proximity Labeling Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A brief guide to analyzing TurboID-based proximity labeling-mass spectrometry in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Off-the-shelf proximity biotinylation using ProtA-TurboID | Springer Nature Experiments [experiments.springernature.com]
- 12. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-situ glial cell-surface proteomics identifies pro-longevity factors in Drosophila [elifesciences.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BioID: A Method to Generate a History of Protein Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 22. assaygenie.com [assaygenie.com]
A Head-to-Head Comparison: SPAAC vs. CuAAC for Biotin-PEG4-amino-t-Bu-DADPS-C6-azide Ligation
In the realm of bioconjugation, the choice of ligation chemistry is a critical determinant of experimental success. For researchers and drug development professionals, the covalent attachment of moieties like biotin (B1667282) to complex molecules is a frequent necessity. This guide provides a detailed, data-driven comparison of two prominent "click chemistry" reactions—Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—for the ligation of "Biotin-PEG4-amino-t-Bu-DADPS-C6-azide" to an alkyne-modified substrate.
The fundamental distinction between these two powerful techniques lies in the presence of a copper(I) catalyst in CuAAC, which is absent in the catalyst-free SPAAC reaction.[1][2] This difference has profound implications for reaction kinetics, biocompatibility, and the design of experimental protocols, particularly when working with sensitive biological systems.
Quantitative Performance Comparison
The selection of a bioconjugation strategy should be guided by quantitative data. The following tables summarize key performance indicators for CuAAC and SPAAC, providing a clear comparison to inform your choice for ligating this compound.
Table 1: Reaction Kinetics
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide, requiring a Cu(I) catalyst.[3] | Catalyst-free cycloaddition between a strained cyclooctyne (B158145) and an azide.[3] |
| Second-Order Rate Constants | Generally very fast, typically ranging from 10 to 10⁴ M⁻¹s⁻¹.[1][4] | Slower than CuAAC, with rates depending on the cyclooctyne used, typically in the range of 10⁻³ to 1 M⁻¹s⁻¹.[1][3] |
| Reaction Time | Can range from minutes to a few hours for complete conversion.[3] | Typically requires longer reaction times, from 1 to 24 hours.[5] |
Table 2: Reaction Efficiency and Specificity
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Yield | Typically provides quantitative or near-quantitative yields.[3][6] | Can achieve high, often near-quantitative, yields.[3] |
| Side Reactions | Copper ions can generate reactive oxygen species (ROS), potentially damaging biomolecules.[1] Amine-based buffers can chelate Cu(I) and inhibit the reaction.[7] | Some strained alkynes can react with thiols (e.g., cysteine residues), leading to off-target labeling.[1][8] |
| Reactant Stability | Terminal alkynes are generally stable and simple to synthesize.[1] | Strained cyclooctynes can be less stable and more complex to synthesize.[1] |
Table 3: Biocompatibility and Experimental Considerations
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Biocompatibility | Lower, due to the cytotoxicity of copper, which can be mitigated with the use of chelating ligands.[1][9] | High, making it ideal for in vivo and live-cell applications.[1][9] |
| Reagent Size | Smaller alkyne reagents.[9] | Bulkier cyclooctyne reagents.[9] |
| Experimental Setup | Requires the preparation of a catalyst solution, often involving a copper source, a reducing agent, and a ligand.[10] | Simpler, catalyst-free reaction setup.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the ligation of an alkyne-modified protein with this compound using both CuAAC and SPAAC.
Protocol 1: CuAAC Ligation of an Alkyne-Modified Protein
This protocol outlines a general procedure for the CuAAC reaction.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate, HEPES). Avoid amine-containing buffers like Tris.[7][11]
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
DMSO (for dissolving the azide)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate (B8700270) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration.
-
Add the this compound stock solution to achieve a final molar excess of 2- to 5-fold over the protein.
-
Prepare the catalyst master mix by adding the CuSO₄ and THPTA ligand solutions together. A 5:1 ligand-to-copper ratio is often used to minimize cytotoxicity.[12]
-
Add the catalyst mix to the protein-azide solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation.
-
-
Purification:
-
Purify the biotinylated protein from excess reagents and catalyst using a suitable method, such as size-exclusion chromatography.
-
Protocol 2: SPAAC Ligation of a DBCO-Modified Protein
This protocol describes the reaction between a protein modified with a strained alkyne (e.g., DBCO) and the azide.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound
-
DMSO (for dissolving the azide)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.[5]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 2- to 5-fold over the protein. The final DMSO concentration should be kept below 5% to minimize protein denaturation.[5]
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or for 12-24 hours at 4°C with gentle agitation.[13]
-
-
Purification:
-
If necessary, purify the biotinylated product to remove any unreacted starting materials using size-exclusion chromatography. For many biological applications, the reaction mixture can be used directly due to the high selectivity of the reaction.[9]
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for CuAAC and SPAAC.
Caption: Experimental workflow for CuAAC ligation.
Caption: Experimental workflow for SPAAC ligation.
Conclusion: Making the Right Choice
Both CuAAC and SPAAC are highly effective methods for the bioconjugation of this compound. The decision between them involves a trade-off between reaction speed and biocompatibility.
Choose CuAAC when:
-
High reaction speed is a priority.
-
The experiment is conducted in vitro with purified components where the potential for copper-induced damage can be managed.[2][9]
Choose SPAAC when:
-
The experimental system involves live cells or in vivo models where the absence of a toxic metal catalyst is crucial.[9][12]
-
A simplified, catalyst-free experimental setup is preferred.[2]
For many applications in proteomics and drug development, particularly those involving living systems, the superior biocompatibility of SPAAC makes it the preferred method.[2] However, for in vitro applications where speed and high yields are paramount, CuAAC remains an excellent and often faster choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Isothermal Titration Calorimetry (ITC) for Measuring PROTAC Binding Affinity: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A critical step in the development of effective PROTACs is the precise measurement of their binding affinity to both the target protein and an E3 ubiquitin ligase, as well as the thermodynamics of the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). Isothermal Titration Calorimetry (ITC) has established itself as a gold standard for these measurements, providing a complete thermodynamic profile of the binding event in a single experiment.[1] This guide provides an objective comparison of ITC with other common techniques, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The Central Role of Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a biomolecular binding event.[1][2] This allows for the determination of the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a label-free, in-solution format.[1][2] For PROTACs, ITC is invaluable for characterizing both the binary interactions (PROTAC with the target protein or E3 ligase) and the crucial ternary complex formation.[1]
Advantages of ITC:
-
Label-free: Eliminates the need for modifying binding partners with tags or labels, which can sometimes interfere with the interaction.[3]
-
In-solution measurement: Provides data that reflects the true binding event in a more biologically relevant environment.
-
Complete thermodynamic profile: A single experiment yields multiple key parameters (K_d, n, ΔH, and ΔS), offering deep insights into the binding mechanism.[1][2][4]
-
Direct measurement: Directly measures the heat of binding, avoiding potential artifacts from secondary reporters.
Disadvantages of ITC:
-
High sample consumption: Requires relatively large amounts of purified protein, which can be a limitation when working with difficult-to-express proteins.[2][5][6]
-
Low throughput: Each experiment can be time-consuming, making it less suitable for high-throughput screening of large compound libraries.[2][5][7]
-
No kinetic information: ITC provides thermodynamic data but does not yield information on the rates of association (k_on) or dissociation (k_off).[5][6]
Comparative Analysis of Binding Affinity Measurement Techniques
While ITC is a powerful tool, several other biophysical techniques are commonly employed to measure PROTAC binding affinity. The choice of method often depends on the specific experimental goals, available instrumentation, and the properties of the molecules being studied.
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding.[1][2] | K_d, n, ΔH, ΔS[1][2] | Label-free, in-solution, complete thermodynamic profile.[1][3][4] | High sample consumption, low throughput, no kinetic data.[2][5][6][7] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[5] | K_d, k_on, k_off[1] | Real-time kinetic data, high sensitivity, requires less sample than ITC.[1][5] | Requires immobilization of one binding partner, which may affect its activity; non-specific binding can be an issue.[1] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip.[1] | K_d, k_on, k_off[8] | Real-time kinetic data, higher throughput than SPR and ITC, less prone to clogging than SPR.[1] | Requires immobilization of a binding partner; lower sensitivity than SPR for small molecules. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the transfer of energy between two fluorophores in close proximity. | Apparent K_d | High throughput, sensitive, can be used in cell-based assays.[9] | Requires labeling of binding partners, which can interfere with binding; does not provide a full thermodynamic or kinetic profile.[1] |
Quantitative Data Comparison
The following table summarizes representative binding affinity (K_d) and cooperativity (α) data for the well-characterized PROTAC MZ1, which targets the BRD4 protein for degradation via the VHL E3 ligase. Cooperativity (α) is a measure of how the binding of the first component (e.g., PROTAC to E3 ligase) affects the binding of the second component (e.g., target protein). An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.
| System | Technique | Binary K_d (nM) | Ternary K_d (nM) | Cooperativity (α) | Reference |
| MZ1 + VHL | ITC | 66 | - | - | [10] |
| MZ1 + Brd4^BD2 | ITC | 4 | - | - | [10] |
| VHL + (MZ1-Brd4^BD2) | ITC | - | 4 | 15 | [11] |
| MZ1 + VHL | SPR | 29 | - | - | [10] |
| MZ1 + Brd4^BD2 | SPR | 1 | - | - | [10] |
| VHL + (MZ1-Brd4^BD2) | SPR | - | - | 26 | [11] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Formation
This protocol describes a typical experiment to measure the binding of a target protein to a pre-formed PROTAC-E3 ligase complex.
Materials:
-
Purified target protein
-
Purified E3 ligase
-
PROTAC of interest
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
Dialysis buffer (e.g., PBS or HEPES, pH 7.4)
-
DMSO (if required for PROTAC solubility)
Methodology:
-
Sample Preparation:
-
Dialyze the purified target protein and E3 ligase extensively against the chosen ITC buffer to ensure buffer matching.
-
Prepare a stock solution of the PROTAC in 100% DMSO.
-
Prepare the final PROTAC and protein solutions by diluting the stocks into the same dialysis buffer. Ensure the final DMSO concentration is matched in all solutions.
-
-
ITC Experiment:
-
To measure ternary complex formation, saturate the PROTAC with one of the binding proteins (e.g., the E3 ligase).[2]
-
Load the syringe with the target protein solution.
-
Load the sample cell with the pre-formed PROTAC-E3 ligase complex.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform the titration experiment, injecting the target protein into the sample cell.
-
-
Data Analysis:
-
Integrate the raw heat data to obtain the heat change per injection.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding) using the analysis software.
-
This analysis will yield the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated.[1]
-
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Formation
Methodology:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip.
-
Binary Binding: Flow a solution of the PROTAC over the surface to measure the binary binding affinity.
-
Ternary Binding: In a separate experiment, flow a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase to measure ternary complex formation.[12]
Biolayer Interferometry (BLI) Protocol for Ternary Complex Formation
Methodology:
-
Baseline: Dip the biosensor into buffer for 60 seconds.
-
Immobilization: Dip the biosensor into a solution of one protein (e.g., VHL at 1.5 µg/mL) for 80 seconds.
-
Second Baseline: Dip the biosensor back into the buffer for 60 seconds.
-
Association: Dip the biosensor into a solution containing a fixed concentration of the target protein (e.g., Brd4^BD2 at 2 µM) and varying concentrations of the PROTAC for 300 seconds.
-
Dissociation: Dip the biosensor into buffer for 600 seconds.[11]
Visualizing PROTAC Mechanism and Experimental Workflow
Caption: Mechanism of PROTAC-induced protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 5. aragen.com [aragen.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Fluorescence resonance energy transfer | Abcam [abcam.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
In the landscape of drug discovery and development, confirming that a therapeutic candidate physically interacts with its intended molecular target within a cellular environment is a critical step. This process, known as target engagement validation, provides essential evidence linking a compound's mechanism of action to its biological effect. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful biophysical method to directly measure this interaction in a physiologically relevant setting.
This guide offers an objective comparison of CETSA with other established target engagement assays, providing researchers, scientists, and drug development professionals with the information needed to select the most appropriate method for their research goals.
The Principle of Target Engagement
Target engagement is the direct physical binding of a drug molecule to its biological target (e.g., a protein) within a cell.[1][2] Validating this engagement is crucial because it:
-
Confirms the drug's mechanism of action.
-
Helps to interpret downstream biological effects.
-
Allows for the optimization of drug candidates based on their ability to interact with the target in a complex cellular milieu.
Factors such as cell permeability, intracellular metabolism, and the presence of endogenous ligands can all influence a drug's ability to engage its target, making in-cell measurements particularly valuable.[2]
Cellular Thermal Shift Assay (CETSA)
First introduced in 2013, CETSA is a label-free technique that assesses drug-target interactions in intact cells and tissues.[2][3]
Principle: The core principle of CETSA is based on ligand-induced thermal stabilization.[1][3] When a ligand (e.g., a drug) binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation and aggregation compared to the unbound protein.[2][4] This increased stability is measured as a "shift" in the protein's melting temperature (Tagg).[2][5]
Workflow: A typical CETSA experiment involves treating cells or cell lysates with the compound of interest, heating the samples across a temperature gradient, and then quantifying the amount of soluble (non-denatured) target protein that remains.[6][7]
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
CETSA Formats:
-
WB-CETSA (Western Blot): The original format, ideal for validating target engagement for a specific protein where a reliable antibody is available.[3]
-
MS-CETSA / TPP (Mass Spectrometry / Thermal Proteome Profiling): Enables proteome-wide, unbiased assessment of target and off-target interactions.[3][8]
-
High-Throughput (HT) CETSA: Utilizes formats like AlphaScreen, ELISA, or proximity extension assays (PEA) for screening larger compound libraries against a specific target.[6][8]
Alternative Target Engagement Validation Methods
While CETSA provides invaluable in-cell data, other biophysical techniques are widely used, each offering unique advantages.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[9] It detects changes in the refractive index at the surface of a sensor chip as an analyte (e.g., drug) in solution flows over and binds to an immobilized ligand (e.g., target protein).[10][11]
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[12][13] It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions.[13]
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Radioligand Binding Assays
Principle: Considered a gold standard for measuring ligand affinity, this method uses a radioactively labeled ligand (radioligand) to quantify its binding to a receptor or target protein.[14] Competitive assays, a common format, measure the ability of an unlabeled test compound to displace the radioligand from the target.[14]
Caption: Workflow for a competitive Radioligand Binding Assay.
Comparative Analysis of Target Engagement Assays
The choice of assay depends on the specific research question, the stage of drug development, and the nature of the target protein.
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Radioligand Binding Assay |
| Principle | Ligand-induced thermal stabilization.[3] | Change in refractive index upon mass change.[10] | Measures heat of binding.[12] | Displacement of a radioactive ligand.[14] |
| Label Requirement | Label-free (for compound and target).[15] | Label-free.[9] | Label-free.[16][17] | Requires radiolabeled ligand.[18] |
| Cellular Context | Intact cells, tissues, or lysates.[15][19] | In vitro (purified protein).[16] | In vitro (purified protein in solution).[16] | In vitro (cell membranes or purified protein).[20] |
| Throughput | Low (WB) to High (HT formats).[21] | Medium to High. | Low to Medium. | Medium to High. |
| Information Obtained | Target engagement confirmation, relative affinity in situ.[7] | Binding kinetics (k_on, k_off), affinity (K_D).[16] | Binding affinity (K_D), thermodynamics (ΔH, ΔS), stoichiometry (n).[13][17] | Binding affinity (K_i), receptor density (B_max).[14] |
| Key Advantages | Physiologically relevant (in-cell); no modification of compound/target.[19] | Real-time kinetic data; high sensitivity.[11] | Gold standard for thermodynamics; true in-solution measurement.[13] | Very high sensitivity; considered a gold standard for affinity.[14] |
| Key Limitations | Not all proteins show a thermal shift; antibody-dependent (WB); indirect affinity.[3] | Requires protein immobilization which may affect activity; mass-transport limitations. | Requires large amounts of pure protein; lower throughput.[17] | Requires synthesis/handling of radioactive material; indirect for unlabeled compounds.[18] |
Detailed Experimental Protocol: Western Blot-Based CETSA
This protocol provides a generalized workflow for a CETSA melt curve experiment to validate the engagement of a compound with a specific target protein in cultured cells.
Materials:
-
Cell line expressing the target protein.
-
Cell culture medium and supplements.
-
Test compound stock solution (e.g., in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
Western blot equipment and reagents (PVDF membrane, primary and secondary antibodies).
-
PCR thermal cycler or similar heating block.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells (e.g., by trypsinization), wash with PBS, and resuspend in fresh culture medium at a defined density (e.g., 1-2 x 10^6 cells/mL).
-
Treat one aliquot of the cell suspension with the test compound at a fixed concentration. Treat a second aliquot with the same volume of vehicle (e.g., DMSO) as a control.
-
Incubate for 1-2 hours at 37°C to allow for compound uptake and target binding.
-
-
Heat Shock:
-
Aliquot the treated and control cell suspensions into PCR tubes for each temperature point.
-
Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include an unheated control sample (room temperature or 37°C).
-
Heat the samples for 3-5 minutes at their respective temperatures, followed by a cooling step to room temperature.[5]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[22]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins and cell debris.[22]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration across all samples by diluting with lysis buffer and PBS.
-
-
Western Blotting:
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot images.
-
For each temperature point, calculate the percentage of soluble protein relative to the unheated control for both the compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble protein against temperature to generate the melting curves. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and target engagement.[5]
-
Conclusion
Validating target engagement is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay provides a unique and powerful method to confirm drug-target interaction directly within the complex, physiologically relevant environment of a living cell.[1][19] While in vitro assays like SPR and ITC deliver precise kinetic and thermodynamic data essential for lead optimization, they do not capture the complexities of the cellular milieu.[2] Radioligand binding assays remain a sensitive standard for affinity determination but are limited by the requirement for labeled molecules.
Ultimately, a comprehensive understanding of a compound's behavior is best achieved through an integrated approach. By combining the direct in-cell evidence from CETSA with the quantitative in vitro data from alternative assays, researchers can build a robust data package to confidently advance the most promising therapeutic candidates.
References
- 1. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. CETSA [cetsa.org]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 10. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 19. pelagobio.com [pelagobio.com]
- 20. revvity.com [revvity.com]
- 21. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Unlocking PROTAC Potential: A Comparative Guide to Validation Using Biotin Tags
For researchers, scientists, and drug development professionals, validating the mechanism of action of Proteolysis Targeting Chimeras (PROTACs) is a critical step in their development as therapeutics. This guide provides an objective comparison of validation methodologies, with a special focus on the advantages of incorporating a biotin (B1667282) tag into the PROTAC design. We present supporting experimental data, detailed protocols, and clear visualizations to aid in the design of robust validation strategies.
PROTACs represent a paradigm shift in pharmacology, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of this process.[3][4] Therefore, rigorous validation of this complex formation and the downstream degradation is paramount.
Incorporating a biotin tag into a PROTAC molecule offers a versatile and powerful tool for its validation. The high-affinity, non-covalent interaction between biotin and streptavidin (or avidin) can be leveraged in a variety of assays to confirm target engagement, assess ternary complex formation, and identify binding partners.[5][6]
Comparative Analysis of PROTAC Validation Methods
While a suite of orthogonal techniques is essential for comprehensive PROTAC validation, the use of a biotin-tagged PROTAC provides distinct advantages in certain assays. Below is a comparison of key validation methods, highlighting the unique benefits of the biotin tag approach.
| Method | Principle | Throughput | Key Advantages with Biotin Tag | Key Limitations |
| Biotin Pull-Down & Western Blot | A biotinylated PROTAC is used to capture the POI and associated E3 ligase from cell lysates using streptavidin-coated beads. The captured proteins are then identified by Western blotting. | Medium | Direct evidence of ternary complex formation. Can identify both POI and E3 ligase in the complex. Relatively straightforward and widely accessible. | Primarily qualitative or semi-quantitative. Potential for non-specific binding. Does not provide kinetic data. |
| Mass Spectrometry (Proteomics) | Following a biotin pull-down, the captured proteins are identified and quantified by mass spectrometry. | Low to Medium | Unbiased identification of on- and off-target binding partners. Can provide a global view of the PROTAC's interactions. | Technically demanding and requires specialized equipment. Data analysis can be complex. |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics and affinity of the PROTAC to the POI and E3 ligase in real-time by immobilizing one component and flowing the others over a sensor chip. | Medium | A biotinylated E3 ligase can be uniformly oriented on a streptavidin-coated chip, improving data quality.[7] | Requires purified proteins and specialized equipment. May not fully recapitulate the cellular environment. |
| NanoBRET™/FRET Assays | Measures the proximity of fluorescently or luminescently tagged POI and E3 ligase in live cells upon addition of the PROTAC. | High | Does not directly involve a biotin tag on the PROTAC itself, but serves as a powerful orthogonal method for confirmation. | Requires genetic modification of cells to tag the proteins of interest.[8][9] |
| Western Blotting (Degradation) | Measures the decrease in the total amount of the POI in cells treated with the PROTAC. | High | Serves as the gold standard for confirming protein degradation, the ultimate downstream effect of a functional PROTAC. | Does not directly confirm the mechanism of action (i.e., ternary complex formation). |
Quantitative Data Summary
The following table presents representative data for a hypothetical BRD4-degrading PROTAC, comparing the type of quantitative information obtained from different validation methods.
| Assay | Metric | Biotin-Tagged PROTAC Approach | Alternative/Orthogonal Method |
| Ternary Complex Formation | Relative Pull-Down Efficiency | 2.5-fold increase in BRD4 pull-down with biotin-PROTAC vs. control | N/A |
| Binding Affinity (KD) | Not directly measured by pull-down | SPR: KD = 15 nM | |
| BRET Ratio | N/A | NanoBRET™: 3.5-fold increase in BRET signal | |
| Protein Degradation | DC50 (Degradation) | Western Blot: DC50 = 25 nM | Western Blot: DC50 = 25 nM |
| Dmax (Degradation) | Western Blot: Dmax = 90% | Western Blot: Dmax = 90% | |
| Selectivity | Off-Target Identification | Mass Spec: Identifies 5 significant off-target binders | N/A (for unbiased screening) |
Visualizing the Workflow and Mechanism
Diagrams created using Graphviz (DOT language) illustrate the key processes in PROTAC validation.
Experimental Protocols
Protocol 1: Biotin-PROTAC Pull-Down Assay for Ternary Complex Validation
Objective: To confirm the formation of the ternary complex (POI-PROTAC-E3 Ligase) in a cellular context.
Materials:
-
Cells expressing the POI and E3 ligase of interest.
-
Biotinylated PROTAC and a non-biotinylated control PROTAC.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Streptavidin-coated magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
Primary antibodies against the POI and the E3 ligase.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the biotinylated PROTAC at a concentration known to induce degradation (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours). Include a non-biotinylated PROTAC as a negative control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Streptavidin Bead Incubation: Equilibrate the streptavidin beads by washing them with lysis buffer. Incubate an equal amount of protein lysate (e.g., 1 mg) with the equilibrated streptavidin beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnet and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, add elution buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the captured proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against the POI and the E3 ligase, followed by incubation with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of the POI following PROTAC treatment.
Materials:
-
Cells expressing the POI.
-
PROTAC of interest.
-
Cell lysis buffer.
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as described in Protocol 1.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins and transfer them to a membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the signal using a chemiluminescent substrate.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Conclusion
The validation of a PROTAC's mechanism of action is a multifaceted process that benefits from the application of orthogonal methodologies. The incorporation of a biotin tag into a PROTAC's design provides a robust and versatile handle for a range of validation assays. Biotin pull-down assays coupled with Western blotting or mass spectrometry offer direct and compelling evidence of ternary complex formation and can uncover the broader interactome of the PROTAC. While techniques like NanoBRET™ and SPR provide valuable quantitative data on binding and proximity in live cells and in vitro, respectively, the biotin-tag approach remains a cornerstone for mechanistic validation in the field of targeted protein degradation. By employing a combination of these techniques, researchers can build a comprehensive and convincing data package to support the development of novel PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
Navigating the Maze: A Comparative Guide to PROTAC Cellular Permeability with Different Linkers
For researchers, scientists, and drug development professionals, the journey of a Proteolysis Targeting Chimera (PROTAC) from the lab bench to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring the molecule can effectively cross the cell membrane to reach its intracellular target. The linker, the bridge connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal, yet often complex, role in determining a PROTAC's cellular permeability.
This guide provides an objective, data-driven comparison of the performance of PROTACs equipped with different linkers, with a focus on the commonly employed polyethylene (B3416737) glycol (PEG) and alkyl chains. By examining the supporting experimental data and detailed methodologies, researchers can gain a deeper understanding of how linker choice impacts this critical drug-like property.
The Balancing Act: Hydrophilicity vs. Lipophilicity
The selection of a PROTAC linker often involves a delicate balance between aqueous solubility and membrane permeability. Hydrophilic linkers, such as PEG chains, can enhance the solubility of the often large and complex PROTAC molecule, which is beneficial for formulation and bioavailability. However, this increased polarity can sometimes hinder passive diffusion across the lipophilic cell membrane. Conversely, hydrophobic linkers, like alkyl chains, can improve passive permeability but may lead to challenges with aqueous solubility.
Recent studies have shown that at matched lipophilicity, PROTACs with alkyl linkers can outperform their PEGylated counterparts in parallel artificial membrane permeability assays (PAMPA). This suggests that the lipid-like nature of alkyl chains is advantageous for traversing the cell membrane.
Beyond Simple Polarity: The Role of Conformation
The influence of the linker on cellular permeability extends beyond simple hydrophilicity or lipophilicity. The ability of the linker to allow the PROTAC to adopt a folded, more compact conformation can significantly enhance its ability to cross the cell membrane. This "molecular chameleon" effect, where the PROTAC shields its polar surface area in a nonpolar environment, is a key determinant of high cell permeability. Studies have revealed that intramolecular interactions, such as hydrogen bonds and π-π stacking, facilitated by the linker, are crucial for stabilizing these low-polarity conformations.
Quantitative Comparison of PROTAC Permeability
To provide a clearer picture of the impact of linker composition on cellular permeability, the following table summarizes quantitative data from various studies. It is important to note that direct comparisons across different PROTAC scaffolds can be challenging, as the optimal linker is highly dependent on the specific warhead and E3 ligase ligand.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Degradation Potency (DC₅₀) | Maximum Degradation (Dmax) (%) | Reference |
| PROTAC 1 | BRD4 | CRBN | Alkyl | High | Potent | >90% | |
| PROTAC 2 | BRD4 | CRBN | PEG | Lower than Alkyl | More Potent than Alkyl | >90% | |
| PROTAC 3 | BRD4 | VHL | PEG4 | 1.5 | - | - | |
| PROTAC 4 | BRD4 | VHL | PEG8 | 0.8 | - | - | |
| PROTAC 5 | BRD4 | VHL | Alkyl C8 | 2.3 | - | - | |
| MZ1 | BET | VHL | PEG | 0.6 | - | - | |
| Compound 7 | - | VHL | - | 0.6 | - | - | |
| Compound 9 | - | VHL | - | 0.006 | - | - | |
| Compound 17 | - | VHL | Alkyl | 0.002 | - | - | |
| Cereblon PROTAC 14 | AR | Cereblon | PEG | 1.7 (A2B), 14.1 (B2A) | - | - |
Note: This table is a synthesized representation based on trends and specific examples reported in the literature. Actual values can vary significantly based on the specific PROTAC components and experimental conditions.
Visualizing the Process: From Mechanism to Measurement
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflows used to assess cellular permeability.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker optimization.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of any comparative guide. Below are detailed methodologies for the key experiments used to assess PROTAC cellular permeability.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method used to predict passive membrane permeability.
Objective: To determine the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
96-well filter plates with a PVDF membrane
-
96-well acceptor plates
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC solution in PBS
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate to create an artificial membrane.
-
Donor Solution: Add 150 µL of the test PROTAC solution to the donor wells of the filter plate.
-
Acceptor Solution: Add 300 µL of PBS to the acceptor wells of the acceptor plate.
-
Incubation: Assemble the filter and acceptor plates and incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (VA / (Area × Time)) × -ln(1 - CA(t) / Cequilibrium) Where VA is the volume of the acceptor well, Area is the effective area of the membrane, Time is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that provides a more physiologically relevant measure of permeability, accounting for both passive diffusion and active transport mechanisms.
Objective: To assess the bidirectional permeability and potential for active efflux of a PROTAC across a monolayer of Caco-2 cells.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test PROTAC solution
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
Safety Operating Guide
Navigating the Safe Disposal of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of specialized chemical reagents is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide, a PEG-based PROTAC linker containing a potentially hazardous azide (B81097) functional group. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific product you are using. While a specific SDS for this compound was not found in the initial search, the compound must be handled as potentially hazardous due to its azide component. Organic azides can be sensitive to heat, shock, and friction, and may be toxic.[1][2]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Safety glasses or goggles to protect from splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Core Principles of Disposal
The primary hazard associated with this compound is the azide group. Azides can react with metals (such as lead and copper in plumbing) to form highly explosive metal azides.[3][4] They can also react with acids to form the highly toxic and explosive hydrazoic acid.[1] Therefore, under no circumstances should this compound or its waste be poured down the drain. [4]
The polyethylene (B3416737) glycol (PEG) component is generally considered to have low toxicity and is biodegradable.[5] However, due to the presence of the azide group, the entire molecule and any contaminated materials must be treated as hazardous waste.
Quantitative Data Summary for Hazard Assessment
| Parameter | Guideline | Rationale |
| Storage | Store below room temperature, away from light, acids, and heavy metals.[2][6] | To prevent decomposition and the formation of unstable compounds. |
| Incompatible Materials | Acids, heavy metals and their salts, bromine, carbon disulfide, dimethyl sulfate, halogenated solvents (e.g., dichloromethane, chloroform).[1][2] | To prevent the formation of highly toxic and explosive hydrazoic acid or other unstable compounds. |
| Handling Equipment | Use plastic or glass spatulas. DO NOT USE METAL SPATULAS. [6] | To avoid the formation of shock-sensitive metal azides. |
| Waste Segregation | Collect in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams, especially acidic waste.[1][6] | To prevent dangerous chemical reactions in the waste container. |
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of this compound and materials contaminated with it.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any unused or expired solid this compound in its original container or a designated, leak-proof, and chemically resistant solid waste container.
-
Place all contaminated consumables, such as weigh boats, pipette tips, and gloves, into a separate, clearly labeled solid hazardous waste container.[7]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically resistant liquid waste container (e.g., a high-density polyethylene bottle).[8]
-
The choice of container for halogenated or non-halogenated waste will depend on the solvent used.
-
Crucially, ensure the pH of the collected waste is not acidic. If necessary, neutralize with a dilute base.
-
Step 2: Labeling of Waste Containers
Accurate and comprehensive labeling of waste containers is mandatory for safety and regulatory compliance.[1]
-
Attach a hazardous waste label to each container.
-
The label must include:
-
The full chemical name: "this compound"
-
The primary hazard: "Organic Azide," "Toxic," "Handle with Care"
-
A list of all solvents and their approximate concentrations.
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or lab.
-
Step 3: Decontamination of Labware and Surfaces
-
Glassware:
-
Rinse any glassware that has been in contact with the compound with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove any residue.
-
Collect this initial solvent rinse as hazardous liquid waste.[7]
-
Following the solvent rinse, wash the glassware with soap and water.
-
-
Work Surfaces:
-
Decontaminate work surfaces by wiping them down with a cloth dampened with 70% ethanol or another appropriate laboratory disinfectant.
-
Step 4: Final Disposal
-
Store the properly labeled and sealed hazardous waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5] Follow all institutional and local regulations for hazardous waste disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
This guide provides a framework for the safe and compliant disposal of this compound. Remember, the user's primary responsibility is to consult the specific Safety Data Sheet and their institution's Environmental Health and Safety department to ensure adherence to all local, state, and federal regulations.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. benchchem.com [benchchem.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Biotin-PEG4-amino-t-Bu-DADPS-C6-azide
Disclaimer: A specific Safety Data Sheet (SDS) for Biotin-PEG4-amino-t-Bu-DADPS-C6-azide was not publicly available at the time of this writing. The following guidance is based on the known hazards of the chemical's functional groups, particularly the azide (B81097) group, and general best practices for handling biotinylated and PEGylated compounds in a laboratory setting. Always consult the supplier-specific SDS upon receipt of this chemical and adhere to your institution's safety protocols.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and experimental integrity.
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the primary defense against exposure to this compound. The primary hazards are associated with the azide functional group, which can be toxic and potentially explosive under certain conditions, and the powdered nature of the compound, which poses an inhalation risk.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US).[1] | Protects eyes from splashes or contact with the powder form of the reagent.[1] |
| Hand Protection | Chemical-resistant nitrile gloves. Gloves must be inspected for integrity before use.[1][2] | Prevents skin contact with the chemical. The azide ion has a toxicity similar to the cyanide ion.[3] |
| Body Protection | A fully buttoned laboratory coat.[4] For procedures with a higher risk of spills, a chemical-resistant apron may be necessary. | Provides a barrier against accidental spills and contamination of personal clothing.[1][4] |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area or chemical fume hood.[1] If significant dust is generated, a NIOSH-certified respirator may be necessary.[4] | Prevents the inhalation of fine particles.[1][4] |
| Foot Protection | Closed-toe shoes that fully cover the foot.[4] | Protects feet from spills and falling objects.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing risk. This compound should be handled in a designated area, such as a chemical fume hood.[1][5]
2.1 Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location, away from light.[3][6][7] Recommended storage temperature is often -20°C.[4][8]
-
Incompatible Materials: Store away from acids, heavy metals (including their salts), halogenated solvents (like dichloromethane (B109758) and chloroform), bromine, and dimethyl sulfate.[6][9] Azides can form explosive compounds with these materials.[6][9]
2.2 Weighing and Solution Preparation
-
Location: Always handle the solid compound within a chemical fume hood to minimize inhalation of dust.[1][4]
-
Tools: Use plastic, ceramic, or glass spatulas for handling the solid. Crucially, avoid using metal spatulas , as they can form shock-sensitive metal azides.[5][6][9]
-
Weighing: Tare a weigh boat on a calibrated balance. Carefully transfer the desired amount of the powdered compound to the weigh boat.
-
Dissolution: To prepare a solution, slowly add the solid to the solvent (e.g., DMSO) to prevent splashing.[1][8] If sonication is needed to dissolve the compound, ensure the container is properly sealed.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
2.3 Experimental Use
-
Reaction Conditions: Be mindful of reaction conditions. Do not heat organic azides unless absolutely necessary and with appropriate safety measures (e.g., blast shield).[3][5] Purification should be limited to methods like extraction or precipitation; avoid distillation or sublimation.[3]
-
Glassware: Avoid using ground glass joints, as friction can potentially detonate sensitive azides.[5]
-
Avoid Contamination: Keep containers tightly closed when not in use.[1] Practice good laboratory hygiene, including washing hands thoroughly after handling.[7]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety. Azide-containing waste must be handled as hazardous waste.
3.1 Waste Segregation
-
Designated Container: Collect all waste contaminated with this compound in a designated, clearly labeled, and sealable hazardous waste container.[6][7] The label should read "Azide Contaminated Waste."[6]
-
Separate Waste Streams: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[9] Also, keep it separate from heavy metal waste.[6]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, weigh boats, and paper towels, must be disposed of in the designated azide waste container.[4][7]
3.2 Decontamination and Collection
-
Equipment: Decontaminate non-disposable equipment (e.g., spatulas, glassware) with an appropriate solvent. Collect the rinsate as hazardous waste.[7]
-
Spills: In case of a small spill within a fume hood, absorb the material with a spill pillow or absorbent material. Clean the area with a suitable solvent. Collect all cleanup materials as azide-contaminated waste.[5] For large spills, evacuate the area and follow your institution's emergency procedures.[5][6]
-
Final Disposal: Follow your institution's guidelines for hazardous waste pickup. Store the sealed waste container in a safe, designated area until collection.[6][7] Never dispose of azide-containing solutions down the sink.[6]
Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 3. ucd.ie [ucd.ie]
- 4. benchchem.com [benchchem.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. uvic.ca [uvic.ca]
- 7. drexel.edu [drexel.edu]
- 8. DADPS Biotin Azide | PROTAC linker | TargetMol [targetmol.com]
- 9. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
